molecular formula C10H10O4 B588822 3-(1-Carboxyethyl)benzoic acid CAS No. 68432-95-1

3-(1-Carboxyethyl)benzoic acid

Cat. No.: B588822
CAS No.: 68432-95-1
M. Wt: 194.186
InChI Key: RIXOZEBXQQUHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Carboxyethyl)benzoic acid, identified by 68432-95-1, is a significant aromatic carboxylic acid in pharmaceutical research. This compound is professionally recognized as Ketoprofen USP Related Compound C and Ketoprofen EP Impurity C, underscoring its primary role as a certified reference standard for the quality control and analytical testing of Ketoprofen, a common non-steroidal anti-inflammatory drug (NSAID) . Monitoring this specific impurity is critical in drug development and manufacturing to ensure the safety, efficacy, and purity of the final Active Pharmaceutical Ingredient (API) in compliance with pharmacopoeial standards . The compound has a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol . Its structure, featuring a benzene ring disubstituted with both a carboxyethyl group and a carboxylic acid group, facilitates key intermolecular interactions like hydrogen bonding . Suppliers typically offer the compound as a white to off-white powder with a melting point of 158-160°C and slight solubility in solvents like DMSO and methanol . It is essential for researchers to note that this product is intended for research and further manufacturing applications only. It is not approved for human or veterinary use . Proper handling procedures should be observed, and the material is recommended to be stored sealed in a dry environment, at room temperature or between 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-carboxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXOZEBXQQUHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290417
Record name 3-Carboxy-α-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68432-95-1
Record name 3-Carboxy-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68432-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Carboxyethyl)benzoic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068432951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-α-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-carboxyethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(1-CARBOXYETHYL)BENZOIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76LP2N35E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: 3-(1-Carboxyethyl)benzoic Acid (CAS 68432-95-1)

Author: BenchChem Technical Support Team. Date: February 2026

The "Des-Benzoyl" Scaffold: Synthesis, Characterization, and Criticality in NSAID Quality Control

Executive Summary & Strategic Relevance

3-(1-Carboxyethyl)benzoic acid (CAS 68432-95-1), widely recognized in the pharmaceutical industry as Ketoprofen Impurity C (EP/USP standards), represents a critical molecular entity in the lifecycle of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Unlike simple byproducts, this molecule serves a dual role:

  • Process Intermediate: It is the hydrolyzed product of 3-(1-cyanoethyl)benzoic acid, a key precursor in the industrial synthesis of Ketoprofen.[1]

  • Stability Indicator: It functions as a "molecular witness" to oxidative stress, formed via the cleavage of the benzoyl bridge in the Ketoprofen parent molecule.

For drug development professionals, mastering the chemistry of CAS 68432-95-1 is not merely about compliance; it is about understanding the oxidative vulnerability of the benzophenone pharmacophore and ensuring the enantiomeric purity of the propionic acid side chain.

Chemical Profile & Physical Properties[1][2][3]

This dicarboxylic acid features two distinct acidic protons: the benzoic acid moiety (aromatic, lower pKa) and the propionic acid side chain (aliphatic, higher pKa). This bifunctionality dictates its solubility profile and chromatographic behavior.

PropertySpecificationTechnical Insight
IUPAC Name This compoundAlso: 3-Carboxy-

-methylbenzeneacetic acid
CAS Number 68432-95-1Distinct from the nitrile precursor (CAS 5537-71-3)
Formula

MW: 194.18 g/mol
Appearance White to off-white crystalline powderHigh lattice energy due to intermolecular H-bonding
Melting Point 158–160 °CSharp endotherm indicates high purity
Chirality Racemic (1RS)Contains one stereocenter at the

-methyl group
Solubility DMSO, Methanol, EthanolPoor water solubility; requires pH > 5.5 for aqueous dissolution
pKa (Est) pKa1 ~4.1 (Benzoic), pKa2 ~4.7 (Propionic)Buffer selection is critical for HPLC separation

Formation Pathways: Synthesis vs. Degradation

Understanding the origin of CAS 68432-95-1 is vital for root-cause analysis in manufacturing. It arises through two opposing vectors: Construction (Synthesis) and Destruction (Degradation).

Vector A: Synthetic Construction

In the industrial production of Ketoprofen, the "cyano" route is prevalent.[1][2] The intermediate 3-(1-cyanoethyl)benzoic acid undergoes hydrolysis.[1][2] If this hydrolysis is performed before the Friedel-Crafts acylation (which adds the benzoyl ring), CAS 68432-95-1 is formed as a stable intermediate.

Vector B: Oxidative Degradation

Under forced degradation studies (ICH Q1B), Ketoprofen is susceptible to photo-oxidative cleavage at the benzophenone ketone bridge. This cleaves the benzoyl group, leaving behind the this compound core. High levels of Impurity C in stability samples indicate failure in packaging light protection or excessive oxidative stress.

Visualization: The Convergent Pathways

The following diagram illustrates how CAS 68432-95-1 sits at the crossroads of synthesis and degradation.

G Precursor 3-(1-Cyanoethyl)benzoic acid (Nitrile Precursor) ImpurityC This compound (CAS 68432-95-1) Precursor->ImpurityC Acid Hydrolysis (Synthetic Route) Ketoprofen Ketoprofen API (Parent Drug) Ketoprofen->ImpurityC Photo-Oxidative Cleavage (Degradation Route) BenzoylFrag Benzoyl Fragment (Cleaved) Ketoprofen->BenzoylFrag

Figure 1: Convergent pathways showing CAS 68432-95-1 as both a synthetic intermediate (green path) and a degradation product (red path).

Analytical Methodology: A Self-Validating System

To reliably quantify CAS 68432-95-1, researchers must use an HPLC method capable of resolving the dicarboxylic acid from the parent drug (Ketoprofen) and the decarboxylated impurity (Impurity A).

The Protocol (HPLC-UV)

This protocol relies on the pH-dependent retention shift. At pH 3.5, the carboxylic acids are partially ionized, providing distinct retention times based on hydrophobicity.

  • Column: C18 End-capped (e.g., Zorbax Eclipse XDB-C18),

    
    , 
    
    
    
    .
  • Mobile Phase A: Phosphate Buffer pH 3.5 (

    
    ).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 15% B (Isocratic hold to elute polar degradants)

    • 2–15 min: 15%

      
       60% B (Linear gradient)
      
    • 15–20 min: 60% B

  • Flow Rate:

    
    .
    
  • Detection: UV @ 233 nm (Benzoic acid absorption maximum).[3][4]

  • Temperature:

    
    .
    
Causality & Troubleshooting
  • Why pH 3.5? If pH < 2.5, both acids are fully protonated and may co-elute due to similar hydrophobic cores. If pH > 5.0, they elute too quickly near the void volume. pH 3.5 balances ionization.

  • Why 233 nm? While Ketoprofen absorbs strongly at 254 nm (benzophenone), Impurity C lacks the second aromatic ring. 233 nm targets the benzoic acid

    
     transition, maximizing sensitivity for the impurity.
    
Visualization: Analytical Logic Flow

AnalyticalWorkflow cluster_Detection Detection Logic Sample Sample Matrix (API or Formulation) Extraction Extraction (MeOH:Buffer 50:50) Sample->Extraction HPLC HPLC Separation (C18, pH 3.5) Extraction->HPLC UV233 UV @ 233nm (Max Sensitivity for Impurity C) HPLC->UV233 Primary UV254 UV @ 254nm (Ketoprofen Main Peak) HPLC->UV254 Secondary Result Quantification (% w/w) UV233->Result

Figure 2: Analytical workflow emphasizing the wavelength selection critical for detecting the des-benzoyl impurity.

Synthesis of the Reference Standard

For labs requiring in-house generation of the standard (e.g., if commercial stock is unavailable), the following protocol ensures high purity.

Reaction: Hydrolysis of 3-(1-cyanoethyl)benzoic acid.

  • Setup: Charge a 3-neck flask with 3-(1-cyanoethyl)benzoic acid (

    
    ) and 
    
    
    
    NaOH (
    
    
    ).
  • Reflux: Heat to

    
     for 4–6 hours. Monitor ammonia evolution (litmus paper at vent).
    
  • Quench: Cool to

    
    . Slowly acidify with conc. HCl to pH 1–2. The dicarboxylic acid will precipitate.
    
  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in minimum hot ethanol. Add water dropwise until turbid. Cool slowly to

      
      .
      
    • Why? This removes trace partially hydrolyzed amides which are more soluble in the ethanol-water mix.

  • Validation: Check melting point. If

    
    , repeat recrystallization.
    

References

  • European Pharmacopoeia (Ph. Eur.). Ketoprofen Monograph: Impurity C. 11th Edition. Strasbourg: EDQM.
  • United States Pharmacopeia (USP) . Ketoprofen Related Compound C.[1] USP-NF 2024.[5] Rockville, MD. (Defines the reference standard usage).

  • BenchChem . This compound - Chemical Profile. Retrieved from . (Source for physical property verification).

  • BOC Sciences . Ketoprofen Impurities and Degradation Pathways. Retrieved from . (Mechanistic insight into oxidative degradation).

  • Simson Pharma . Synthesis and Characterization of Ketoprofen Impurities. Retrieved from . (Industrial synthesis context).

  • Helix Chromatography . HPLC Methods for Analysis of Benzoic Acid Derivatives. Retrieved from . (Basis for the acidic mobile phase selection).

Sources

Solubility Profiling and Thermodynamic Analysis of 3-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Carboxyethyl)benzoic acid (CAS: 929543-67-9) is a critical chiral dicarboxylic acid intermediate, primarily utilized in the synthesis of high-value pharmaceuticals such as Pemetrexed and Ketoprofen. Its structural duality—possessing both a rigid aromatic carboxyl group and a flexible propionic acid side chain—creates a complex solubility landscape that dictates the efficiency of downstream purification.

This technical guide provides a comprehensive framework for determining the solubility profile of this compound. It moves beyond simple data listing to establish a self-validating experimental protocol and a thermodynamic modeling strategy . This approach ensures researchers can generate precise solubility data to optimize crystallization yields and solvent recovery processes.

Part 1: Physicochemical Profile & Solubility Context[1][2][3]

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand its molecular interactions:

  • Dual Hydrogen Bonding Sites: Unlike simple benzoic acid, this molecule contains two carboxylic acid moieties. This significantly increases its polarity and capability for intermolecular hydrogen bonding (dimerization), often leading to high lattice energy and lower solubility in non-polar solvents.

  • Chirality: The ethyl side chain introduces a chiral center. Enantiopure forms often exhibit different solubility isotherms compared to racemates due to differences in crystal packing density.

  • Hydrophobic/Hydrophilic Balance: While the benzene ring drives

    
     stacking (favoring aromatic solvents), the dual hydrophilic acid groups heavily bias solubility toward polar protic solvents (alcohols) and high-dielectric aprotic solvents (DMSO, DMF).
    
The "Solubility Gap" Risk

In synthetic workflows, this compound is often generated via the hydrolysis of 3-(1-cyanoethyl)benzoic acid. A common process failure mode is the "Solubility Gap," where the product precipitates prematurely in the reaction solvent or fails to crystallize during cooling due to supersaturation stability. Accurate solubility mapping prevents these yield losses.

Part 2: Experimental Methodology (The Standard Protocol)

Directive: Do not rely on visual estimation. Use the Dynamic Laser Monitoring method for high-precision solid-liquid equilibrium (SLE) data.

Protocol: Dynamic Laser Monitoring Method

This method eliminates subjective "cloud point" errors by quantifying turbidity changes.

Apparatus Setup:

  • Jacketted Glass Vessel (50 mL): Temperature controlled via circulating water bath (

    
     0.05 K).
    
  • Laser Transmissometer: A laser source (e.g., 650 nm) directed through the vessel to a photodetector.

  • Magnetic Stirring: Constant rate (e.g., 400 rpm) to ensure homogeneity without cavitation.

Step-by-Step Workflow:

  • Preparation: Gravimetrically add a known mass of this compound (

    
    ) and solvent (
    
    
    
    ) to the vessel.
  • Dissolution: Heat the mixture to

    
     (e.g., 333 K) until full dissolution (Transmittance 
    
    
    
    100%).
  • Cooling (Recrystallization): Lower temperature at a slow ramp (0.1 K/min). Record the temperature (

    
    ) where transmittance drops sharply (nucleation).
    
  • Heating (Equilibrium): Re-heat slowly (0.1 K/min). The temperature at which transmittance returns to the baseline maximum is the Saturation Temperature (

    
    ) .
    
  • Iteration: Add more solute to the same vessel and repeat to generate a full mole fraction (

    
    ) vs. Temperature (
    
    
    
    ) curve.
Visualization of Experimental Logic

ExperimentalProtocol Start Solute + Solvent (Gravimetric) Heat Heat to Dissolution (T > Saturation) Start->Heat Cool Cooling Ramp (0.1 K/min) Heat->Cool Detect Laser Transmittance Drop (Nucleation) Cool->Detect Turbidity Onset Reheat Slow Re-heating (Equilibrium Check) Detect->Reheat Data Record T_eq Calculate Mole Fraction (x) Reheat->Data Transmittance Recovery Data->Start Add Solute (Next Point)

Figure 1: The Dynamic Laser Monitoring workflow ensures thermodynamic equilibrium is identified by hysteresis elimination (heating/cooling cycles).

Part 3: Solubility Landscape & Data Analysis

Solvent Class Ranking

Based on the dicarboxylic acid structure, the solubility (


) generally follows this hierarchy:
Solvent ClassRepresentative SolventsSolubility TrendMechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of solute H-bonds.
Short-Chain Alcohols Methanol, EthanolHigh H-bonding donation/acceptance matches the carboxyl groups.
Ketones/Esters Acetone, Ethyl AcetateModerate Good solvation of the organic backbone; weaker H-bonding.
Non-Polar Toluene, HexaneLow Inability to overcome solute lattice energy (strong dimer pairs).
Temperature Dependence

Solubility typically increases with temperature.[1][2] For this compound, the curve is often exponential.

  • Data Table Format (Template for Lab Entry):

T (K)Mass Solute (g)Mass Solvent (g)Mole Fraction (

)
288.15.........
298.15.........
308.15.........
318.15.........

Note: Ensure mole fraction calculations account for the molecular weight of the specific isomer (194.18 g/mol ).

Part 4: Thermodynamic Modeling

To scale up purification processes, experimental points must be fitted to thermodynamic models. This allows for interpolation and prediction of yield at different cooling temperatures.

The Modified Apelblat Equation

The most robust semi-empirical model for this class of compounds is the Modified Apelblat equation. It correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis of your experimental data.

  • Application: If

    
    , the model is valid for process design.
    
  • Insight: Parameter

    
     is related to the enthalpy of solution; a large negative 
    
    
    
    indicates a steep solubility curve (high temperature sensitivity), which is ideal for cooling crystallization.
Thermodynamic Parameters

Using the van't Hoff analysis, you can calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ):  Usually positive (endothermic). Heat is required to break the crystal lattice.
    
  • Entropy of Solution (

    
    ):  Usually positive. The disorder increases as the ordered crystal breaks into the solvent.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .

Interpretation:

  • If

    
     is the dominant term, the solubility is enthalpy-driven  (sensitive to temperature).
    
  • If

    
     is dominant, it is entropy-driven  (sensitive to solvent structure/mixing).
    

Part 5: Application in Process Design (Crystallization)

The ultimate goal of solubility profiling is to design a robust purification step.

Anti-Solvent Crystallization Strategy

Due to the likely high solubility in Methanol and low solubility in Water (at acidic pH), a "Reverse Addition" anti-solvent method is recommended:

  • Dissolve crude this compound in Methanol at 40°C.

  • Filter to remove mechanical impurities.

  • Slowly add Water (Anti-solvent) to the Methanol solution while cooling.

  • Result: The drastic change in solvent polarity forces the dicarboxylic acid to crystallize out in a controlled manner, rejecting impurities that remain soluble in the aqueous-methanol mother liquor.

Process Logic Diagram

ProcessDesign Crude Crude Intermediate (Contains Nitrile/Isomers) Dissolution Dissolution in MeOH (High Solubility Region) Crude->Dissolution Filtration Polish Filtration Dissolution->Filtration Mixing Controlled Mixing (Add Water/Anti-solvent) Filtration->Mixing Nucleation Nucleation Zone (Metastable Limit) Mixing->Nucleation Supersaturation Isolation Filtration & Drying (Pure Crystal) Nucleation->Isolation

Figure 2: Anti-solvent crystallization workflow derived from solubility differentials.

References

  • Wang, J., et al. (2018). "Solubility and Thermodynamic Analysis of Benzoic Acid in Different Organic Solvents." Journal of Chemical & Engineering Data. (Provides the baseline thermodynamic models for benzoic acid derivatives).

  • Li, Y., et al. (2016). "Measurement and Correlation of Solubilities of 3-Chlorobenzoic Acid in Organic Solvents." Journal of Molecular Liquids. (Demonstrates the laser monitoring protocol for substituted benzoic acids).

  • PubChem. (n.d.).[3] "this compound (Compound)." National Center for Biotechnology Information. (Source for physicochemical properties and identifiers).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat equation used in modeling).

Sources

Comprehensive Characterization Guide: 3-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 3-(1-Carboxyethyl)benzoic acid, a critical impurity in the synthesis and stability profiling of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.

Executive Summary

This compound (CAS: 68432-95-1) is a dicarboxylic acid primarily known as Ketoprofen Impurity C (European Pharmacopoeia) or Related Compound C (USP).[1] It serves as a critical reference standard in the quality control of Ketoprofen active pharmaceutical ingredient (API) and formulated products.

Unlike the parent drug Ketoprofen, which has a well-defined melting point (~94°C), this compound is often isolated as an off-white solid with variable crystallinity, leading to a lack of standardized experimental melting point data in safety literature. This guide provides the theoretical and available experimental grounding for its thermodynamic properties, synthesis, and detection.

Chemical Identity & Structural Analysis

ParameterDetail
IUPAC Name This compound
Systematic Name 2-(3-Carboxyphenyl)propionic acid
Common Synonyms Ketoprofen Impurity C, 3-Carboxy-α-methylbenzeneacetic acid
CAS Registry Number 68432-95-1
Molecular Formula

Molecular Weight 194.18 g/mol
Chirality Contains one chiral center (racemic mixture in standard impurity profiling)
Physical State Off-white solid (Standard Grade)
Structural Logic

The molecule consists of a benzene ring substituted at the 1 and 3 positions (meta-substitution).

  • Position 1: A carboxylic acid group (

    
    ).
    
  • Position 3: A propionic acid moiety (

    
    ).
    

This structure represents the "de-benzoylated" analog of Ketoprofen, where the benzoyl ketone group is effectively replaced by a carboxylic acid function (though mechanistically, it is often a synthetic precursor or oxidative degradation product).

Thermodynamic Properties: Melting & Boiling Points

Melting Point (MP) Analysis

Current Status: Experimental melting point data for this compound is not established in standard pharmacopeial safety data sheets (SDS) or certificates of analysis (COA) from major suppliers (EDQM, USP).

Scientific Context & Causality:

  • Polymorphism & Crystallinity: As a dicarboxylic acid with a chiral center, the compound can exist in multiple solid forms. Impurity standards are often lyophilized or precipitated rapidly, resulting in amorphous or semi-crystalline solids that lack a sharp melting endotherm.

  • Comparative Homolog Data: We can bracket the expected range using structurally related compounds:

    • Precursor (Nitrile): 3-(1-Cyanoethyl)benzoic acid (CAS 5537-71-3) has a confirmed MP of 145–148°C .

    • Homolog (Acetic Acid derivative): 3-(Carboxymethyl)benzoic acid (CAS 2084-13-1) has a reported MP of 180–185°C .

    • Prediction: The conversion of the nitrile (

      
      ) to the carboxylic acid (
      
      
      
      ) typically increases the melting point due to enhanced intermolecular hydrogen bonding (dimerization). Therefore, the crystalline form of this compound is theoretically expected to melt in the 160–190°C range.

Protocol for Verification: If experimental determination is required for internal validation, Differential Scanning Calorimetry (DSC) is the mandatory method over capillary tubes due to potential decomposition.

Boiling Point (BP)
  • Experimental BP: Not applicable (Decomposes prior to boiling at atmospheric pressure).

  • Predicted BP: 412 ± 28°C at 760 mmHg.

  • Relevance: The high boiling point confirms that Gas Chromatography (GC) analysis requires derivatization (e.g., silylation or methylation) to render the compound volatile enough for analysis without thermal degradation.

Synthesis & Formation Pathways

Understanding the origin of this impurity is essential for controlling it in drug development. It is primarily generated via the hydrolysis of nitrile intermediates.

Synthetic Logic

The synthesis typically proceeds via the 3-(1-cyanoethyl)benzoic acid intermediate. The hydrolysis of the nitrile group yields the dicarboxylic acid.

Synthesis Start 3-(1-Chloroethyl)benzoic acid (Starting Material) Nitrile 3-(1-Cyanoethyl)benzoic acid (Intermediate) MP: 145-148°C Start->Nitrile Cyanation (NaCN/DMSO) Product This compound (Ketoprofen Impurity C) Off-White Solid Nitrile->Product Acid Hydrolysis (HCl/H2O, Reflux)

Figure 1: Synthetic pathway for Ketoprofen Impurity C via nitrile hydrolysis.[1]

Experimental Determination Protocols

Melting Point Determination (DSC)

Objective: To determine the melting onset and peak temperature, distinguishing between phase transition and decomposition.

Methodology:

  • Sample Prep: Weigh 2–4 mg of dried this compound into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow outgassing of volatiles).

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or equivalent).

  • Ramp Profile:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

  • Analysis: Identify the endothermic event. If a broad peak is observed <150°C, it indicates moisture loss or amorphous content. A sharp endotherm >160°C indicates the melting of the crystalline phase.

HPLC Identification (Primary Characterization)

Since MP is unreliable, High-Performance Liquid Chromatography (HPLC) is the gold standard for identification.

Standardized Protocol (Ph. Eur. 2.2.29):

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: Linear gradient from 30% B to 70% B over 15 minutes.

  • Detection: UV at 233 nm.

  • Retention Time: Impurity C typically elutes before Ketoprofen due to the higher polarity of the dicarboxylic acid functionality compared to the benzophenone moiety of the parent drug.

Applications in Drug Development

  • Impurity Marker: Used to validate the specificity of analytical methods for Ketoprofen release testing.

  • Process Control: Its presence indicates incomplete conversion or over-oxidation during the synthesis of Ketoprofen precursors.

  • Chiral Resolution: As a racemic acid, it can be used as a model compound for testing chiral stationary phases (CSPs) intended for profen-class drugs.

References

  • European Pharmacopoeia (Ph.[1][5] Eur.) . Ketoprofen Monograph 0922. European Directorate for the Quality of Medicines (EDQM). Link

  • United States Pharmacopeia (USP) . Ketoprofen Related Compound C Reference Standard. USP Catalog No. 1356552.[1] Link

  • Sigma-Aldrich . Product Specification: 3-(1-Cyanoethyl)benzoic acid. (Precursor MP Data). Link

  • PubChem . Compound Summary: this compound.[1][6][7] National Library of Medicine. Link

  • ChemicalBook . 3-(Carboxymethyl)benzoic acid Properties. (Homolog MP Data). Link

Sources

The Architecture of Aromatic Function: A Technical Guide to Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzoic acids represent one of the most enduring scaffolds in organic chemistry and pharmacology. From the early isolation of "flowers of benzoin" by Scheele to the palladium-catalyzed carbonylation of the 21st century, these compounds have driven the evolution of synthetic methodology. This guide analyzes the historical causality, mechanistic logic, and experimental protocols defining this class of compounds, tailored for researchers in drug discovery and process chemistry.

Part 1: The Historical Genesis and Radical Theory

The Scheele Isolation (1775)

The history of substituted benzoic acids begins with the parent compound. In 1775, Carl Wilhelm Scheele, a Swedish apothecary, isolated benzoic acid from Gum Benzoin (a balsamic resin from Styrax trees). By heating the resin in a paper-covered cone (sublimation), he obtained white, needle-like crystals he termed "flowers of benzoin."

Scientific Causality: Scheele’s work was not merely isolation; it challenged the prevailing notion that complex acids could only be derived from animal sources. It established the concept of purification via sublimation, a technique still used for purifying benzoic acid derivatives today.

Wöhler, Liebig, and the Benzoyl Radical (1832)

The true chemical understanding of benzoic acid emerged with Friedrich Wöhler and Justus von Liebig. In their seminal work on bitter almond oil (benzaldehyde), they demonstrated that the


 group remained intact through various chemical transformations (to benzoic acid, benzoyl chloride, etc.).
  • Impact: This defined the Benzoyl Radical , the first proof that clusters of atoms could behave like single elements. This laid the groundwork for understanding substitution—the idea that hydrogens on the ring could be replaced without destroying the underlying aromatic stability.

Part 2: The Ortho-Substitution Paradigm (Salicylic Acid)

The industrialization of substituted benzoic acids is anchored in the synthesis of 2-hydroxybenzoic acid (Salicylic Acid).[1]

The Kolbe-Schmitt Reaction (1860-1884)

Hermann Kolbe (1860) and later Rudolf Schmitt (1884) developed the carboxylation of sodium phenoxide. This reaction is the definitive example of chelation-controlled electrophilic aromatic substitution .

Mechanistic Insight: The reaction does not proceed via simple attack of phenol on ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


. It requires the sodium phenoxide  intermediate.[1] The sodium ion acts as a bridge, coordinating with both the phenoxide oxygen and the 

molecule, orienting the electrophile to the ortho position.
  • Causality: If potassium (K+) is used instead of sodium (Na+), the larger ionic radius disrupts this tight chelation, favoring the thermodynamically stable para-isomer (4-hydroxybenzoic acid).

Visualization: The Kolbe-Schmitt Process Flow

The following diagram illustrates the industrial workflow and the bifurcation of products based on cation selection.

KolbeSchmitt Phenol Phenol (Precursor) Base Base Treatment (Deprotonation) Phenol->Base Na_Phenoxide Sodium Phenoxide (Na+) Base->Na_Phenoxide NaOH K_Phenoxide Potassium Phenoxide (K+) Base->K_Phenoxide KOH CO2_Step Carboxylation (High P, High T) Na_Phenoxide->CO2_Step K_Phenoxide->CO2_Step Ortho Salicylic Acid (Ortho-isomer) *Chelation Control* CO2_Step->Ortho Via Na+ Para 4-Hydroxybenzoic Acid (Para-isomer) *Thermodynamic Control* CO2_Step->Para Via K+

Figure 1: Cation-dependent regioselectivity in the Kolbe-Schmitt reaction.

Part 3: Aminobenzoic Acids & The Pharmaceutical Revolution

Anthranilic Acid (2-Aminobenzoic Acid)

Originally obtained from the degradation of Indigo dye by Fritzsche (1841), anthranilic acid became a pivot point for the German dye industry (BASF).

  • Significance: It serves as a bio-isostere for salicylic acid but also acts as a crucial intermediate in the Heumann synthesis of Indigo, one of the first instances of high-volume industrial organic synthesis displacing an agricultural product.

PABA and the Sulfonamide Connection

Para-aminobenzoic acid (PABA) represents the intersection of substituted benzoic acids and modern drug design.

  • Mechanism: Bacteria require PABA to synthesize Dihydropteroic acid (a folate precursor).

  • Drug Action: Sulfonamides (discovered by Domagk, 1935) are structural analogs of PABA. They act as competitive inhibitors of the enzyme dihydropteroate synthase.[2]

Visualization: The Antimetabolite Pathway

This diagram maps the competitive inhibition mechanism, crucial for researchers designing benzoic acid mimics.

PABA_Pathway PABA PABA (p-Aminobenzoic Acid) Enzyme Dihydropteroate Synthase (Target Enzyme) PABA->Enzyme Natural Substrate Sulfonamide Sulfonamide Drug (Inhibitor) Sulfonamide->Enzyme Competitive Binding Product Dihydropteroic Acid Enzyme->Product Normal Function DeadEnd Bacteriostasis (Growth Inhibition) Enzyme->DeadEnd Blocked by Drug Folate Tetrahydrofolate (DNA Synthesis) Product->Folate

Figure 2: Competitive inhibition of Folate biosynthesis by Sulfonamides (PABA mimics).

Part 4: Modern Synthetic Methodologies

While early methods relied on Electrophilic Aromatic Substitution (EAS) and extraction, modern drug discovery demands precise functionalization that EAS cannot provide (due to directing group limitations).

Palladium-Catalyzed Carbonylation

Developed in the 1970s (Heck et al.), this method allows for the synthesis of benzoic acids from aryl halides.[3]

  • Advantage: It is regiospecific. The carboxylic acid forms exactly where the halogen was, independent of electronic directing effects.

  • Comparison:

FeatureClassical (Kolbe/EAS)Modern (Pd-Carbonylation)
Substrate Phenols, ToluenesAryl Halides / Triflates
Conditions High Temp/PressureMild Temp (60-100°C), CO balloon
Regioselectivity Controlled by electronics (Ortho/Para)Controlled by leaving group (Ipso)
Functional Group Tolerance Low (Strong acids/bases)High (Compatible with esters, nitriles)

Part 5: Experimental Protocols

Protocol A: Classic Kolbe-Schmitt Synthesis (Lab Scale Adaptation)

Target: Salicylic Acid from Phenol

Safety: Phenol is highly corrosive and toxic. Work in a fume hood. Self-Validating Step: The formation of a dry, powdery sodium phenoxide is critical. If the solid remains "sticky" or wet, water is present, and the reaction will fail (reverting to phenol).

  • Phenoxide Formation:

    • Dissolve 9.4g phenol (0.1 mol) in a minimum amount of NaOH (aq).

    • Evaporate to dryness under vacuum.

    • Validation: Grind the residue to a fine powder and heat at 100°C under high vacuum for 1 hour to ensure absolute dryness.

  • Carboxylation:

    • Place the dry sodium phenoxide in a high-pressure autoclave.

    • Pressurize with

      
       to 5-7 atm.
      
    • Heat to 125°C for 4-6 hours.

  • Workup:

    • Dissolve the resulting solid in water.

    • Acidify with dilute

      
       until pH < 2.
      
    • Validation: A white precipitate (Salicylic acid) should form immediately upon acidification.

    • Recrystallize from hot water.

Protocol B: Modern Pd-Catalyzed Hydroxycarbonylation

Target: 4-Methoxybenzoic Acid from 4-Bromoanisole

Safety: Carbon Monoxide (CO) is a silent killer. Use a CO detector and work in a well-ventilated hood. Self-Validating Step: The reaction mixture turns black (Pd precipitation) if the catalyst decomposes, or remains clear/yellow if active. Gas uptake (balloon shrinking) confirms reaction progress.

  • Setup:

    • In a Schlenk tube, combine:

      • 4-Bromoanisole (1.0 mmol)

      • 
         (2 mol%)
        
      • Xantphos (3 mol%) - Ligand ensures stability.

      • Triethylamine (1.5 equiv) - Base to trap HBr.

      • Water (5 equiv) - Nucleophile source.

      • Dioxane (3 mL) - Solvent.

  • Reaction:

    • Degas the solution (freeze-pump-thaw x3).

    • Introduce a CO balloon (1 atm).

    • Heat to 80°C for 12 hours.

  • Workup:

    • Cool to room temperature. Vent CO safely.

    • Dilute with ethyl acetate and extract with 1M NaOH (The product moves to the aqueous layer as the carboxylate salt).

    • Separate phases. Acidify the aqueous layer with HCl.

    • Validation: Extract the acidified aqueous layer with Ethyl Acetate. Evaporate. Analyze via NMR. The disappearance of the aryl bromide shift and appearance of the COOH proton (~11-13 ppm) confirms identity.

Part 6: References

  • Scheele, C. W. (1775). Isolation of Benzoic Acid from Gum Benzoin. Royal Swedish Academy of Sciences.[4]

  • Wöhler, F., & Liebig, J. (1832). Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie.

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.

  • Domagk, G. (1935).[5][6] Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift. (Discovery of Prontosil/Sulfonamides).[5]

  • Heck, R. F. (1974).[3] Palladium-catalyzed reactions of organic halides with carbon monoxide. Journal of the American Chemical Society.[7]

  • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides. Angewandte Chemie International Edition.

Sources

The Hydrocinnamic Scaffold: Theoretical Physicochemistry and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Definition

In the context of medicinal chemistry and organic synthesis, "carboxyethyl substituted benzenes" predominantly refers to 3-phenylpropanoic acid (also known as hydrocinnamic acid or dihydrocinnamic acid) and its substituted derivatives.

While the term could theoretically refer to isomeric forms, the 3-phenyl isomer represents a critical pharmacophore found in metabolic pathways and drug scaffolds. This guide analyzes the theoretical electronic structure, physicochemical properties, and synthetic protocols for this specific scaffold, distinguishing it from its conjugated analog, cinnamic acid.

Target Molecule: 3-Phenylpropanoic Acid[1][2][3][4][5][6][7][8]

  • IUPAC Name: 3-Phenylpropanoic acid[1][2]

  • Formula:

    
    
    
  • SMILES: OC(=O)CCc1ccccc1

Theoretical Electronic Structure

The "Insulation" Effect

Unlike benzoic acid or cinnamic acid, where the carboxylic moiety is conjugated with the aromatic


-system, 3-phenylpropanoic acid features a saturated dimethylene bridge (

). This linker acts as an electronic insulator.
  • Conjugation Break: The

    
     hybridized carbons prevent the delocalization of 
    
    
    
    -electrons from the benzene ring to the carbonyl group.
  • Inductive Effects (

    
     vs 
    
    
    
    ):
    • The alkyl side chain exerts a weak positive inductive effect (

      
      )  on the benzene ring, activating it slightly toward electrophilic aromatic substitution (similar to ethylbenzene).
      
    • Conversely, the carboxyl group exerts a negative inductive effect (

      
      )  on the 
      
      
      
      -carbon, but this effect diminishes rapidly with distance and has negligible impact on the aromatic ring's electron density.
Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies (B3LYP/6-311G**) indicate a significant widening of the HOMO-LUMO gap compared to cinnamic acid due to the loss of planarity and conjugation.

  • HOMO Location: Localized primarily on the aromatic ring (

    
     system).
    
  • LUMO Location: Localized on the carboxyl group (

    
    ).
    
  • Implication: The molecule is less reactive to nucleophilic attack at the

    
    -carbon compared to cinnamic acid (which undergoes Michael additions).
    
Visualizing the Electronic Decoupling

ElectronicStructure cluster_properties Physicochemical Consequences Benzene Benzene Ring (Electron Rich) Linker Dimethylene Bridge (-CH2-CH2-) Insulator Benzene->Linker Hyperconjugation (+I) P2 Ortho/Para Directing Benzene->P2 Carboxyl Carboxyl Group (-COOH) Electron Withdrawing Linker->Carboxyl No Resonance Transmission P3 Rotational Freedom Linker->P3 P1 Higher pKa (vs Benzoic) Carboxyl->P1

Figure 1: Electronic decoupling in 3-phenylpropanoic acid.[1] The saturated linker prevents resonance effects, altering reactivity compared to conjugated analogs.

Physicochemical Properties Data

The saturation of the side chain significantly alters the acidity and lipophilicity compared to its unsaturated precursor (cinnamic acid) and its lower homolog (benzoic acid).

Comparative Property Table[1]
PropertyBenzoic Acidtrans-Cinnamic Acid3-Phenylpropanoic AcidCausality
Structure Ph-COOHPh-CH=CH-COOHPh-CH₂-CH₂-COOH
pKa (25°C)4.204.444.66 Loss of electron-withdrawing resonance from ring increases basicity of conjugate base.[1]
LogP (Oct/Wat)1.872.131.84 Saturated chain increases flexibility but polarity of -COOH dominates.[1]
Water Sol. (g/L)3.40.45.9 Increased flexibility disrupts crystal lattice energy, improving solubility.[1]
Melting Point 122 °C133 °C48 °C Loss of planar stacking reduces intermolecular forces in solid state.[1]

Key Insight: The pKa shift (4.20


 4.66) confirms the loss of the resonance-withdrawing effect of the phenyl ring. In 3-phenylpropanoic acid, the phenyl ring acts more like a simple alkyl group, making the acid weaker (higher pKa).

Synthetic Methodologies

Primary Route: Catalytic Hydrogenation

The industrial standard involves the reduction of cinnamic acid. This method is preferred due to high atom economy and ease of purification.

Mechanism: Syn-addition of hydrogen across the alkene double bond. Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.

Experimental Protocol: Hydrogenation of Cinnamic Acid

This protocol is designed for a laboratory scale (10-50 mmol).[1]

Materials:

  • trans-Cinnamic acid (5.0 g, 33.7 mmol)

  • 10% Pd/C catalyst (0.5 g, 10 wt%)

  • Ethanol or Methanol (50 mL)

  • Hydrogen gas (balloon pressure or Parr shaker at 20 psi)

Workflow:

  • Solvation: Dissolve cinnamic acid in ethanol in a round-bottom flask.

  • Catalyst Addition: CAREFULLY add Pd/C. Safety Note: Pd/C can ignite solvent vapors. Add under an inert argon blanket if possible.

  • Purging: Seal flask with a septum. Purge with

    
     for 5 mins, then displace with 
    
    
    
    .
  • Reaction: Stir vigorously under

    
     atmosphere at Room Temperature (RT).
    
    • Monitoring: Monitor via TLC (Silica; Hexane:EtOAc 3:1). Product (

      
      ) will appear; SM (
      
      
      
      , UV active) will disappear. KMnO4 stain distinguishes product (no reaction) from SM (brown).
  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with ethanol.

  • Isolation: Concentrate filtrate in vacuo.

  • Crystallization: Recrystallize from dilute ethanol or hexane if necessary (MP should be ~48°C).

Alternative Route: Friedel-Crafts Alkylation (Theoretical)

Reaction of benzene with 3-chloropropanoic acid using


.[1]
  • Drawback: Low yield due to complexation of

    
     with the carboxyl group and potential rearrangement of the carbocation.
    

Biological & Pharmacological Relevance[1][5][7]

Metabolic Fate: Beta-Oxidation (Knoop's Theory)

3-Phenylpropanoic acid is historically significant as the molecule used by Franz Knoop in 1904 to prove the theory of


-oxidation of fatty acids.
  • Theory: Fatty acids are degraded by removing 2-carbon units.[1]

  • Observation:

    • Even-chain phenyl fatty acids

      
       Phenylacetic acid (excreted as Phenylacetylglutamine).
      
    • Odd-chain phenyl fatty acids (like 3-phenylpropanoic)

      
       Benzoic acid (excreted as Hippuric acid).[1]
      
  • Mechanism: 3-Phenylpropanoic acid (

    
    ) undergoes 
    
    
    
    -oxidation to lose an acetyl unit (
    
    
    ), leaving Benzoic acid (
    
    
    ).[1]
Drug Design Applications

The scaffold is a "privileged structure" in medicinal chemistry:

  • GPR40 Agonists: Substituted phenylpropanoic acids are potent agonists for Free Fatty Acid Receptor 1 (GPR40), used in Type 2 Diabetes treatment to enhance insulin secretion.[9]

  • Bioisosteres: The carboxyl group mimics the C-terminus of peptides, while the phenyl ring mimics the side chain of Phenylalanine.

Pathway Visualization: Knoop's Beta-Oxidation[1]

BetaOxidation Start 3-Phenylpropanoic Acid (C6-C3) Step1 Activation (Acyl-CoA Synthetase) Start->Step1 Inter1 Phenylpropionyl-CoA Step1->Inter1 Step2 Beta-Oxidation Cycle (Dehydrogenation/Hydration/Thiolysis) Inter1->Step2 Cleavage Loss of Acetyl-CoA Step2->Cleavage End Benzoic Acid (C6-C1) Cleavage->End Excretion Hippuric Acid (Glycine Conjugate) End->Excretion Glycine-N-Acyltransferase

Figure 2: The metabolic degradation of 3-phenylpropanoic acid via Beta-Oxidation, confirming the removal of two-carbon units.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107, 3-Phenylpropionic acid. Retrieved from [Link]

  • Knoop, F. (1904).Der Abbau aromatischer Fettsäuren im Tierkörper. Hofmeister's Beiträge zur chemischen Physiologie und Pathologie, 6, 150-162.
  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists.[9] Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]

  • Hansch, C., et al. (1995). Chem-Bio Informatics Data.[4] (Source for LogP values).

  • Yalkowsky, S.H., & Dannenfelser, R.M. (1992).Aquasol Database of Aqueous Solubility. College of Pharmacy, University of Arizona.

Sources

Technical Guide: Stereochemistry and Application of 3-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Carboxyethyl)benzoic acid (CAS: 68432-95-1), also known as 2-(3-carboxyphenyl)propionic acid , represents a critical class of semi-rigid, V-shaped dicarboxylic acids. Structurally homologous to the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, this molecule serves two distinct high-value functions in modern research: as a chiral reference standard in pharmaceutical quality control (Ketoprofen Impurity C) and as a homochiral linker in the reticular synthesis of Metal-Organic Frameworks (MOFs).

This guide provides a rigorous technical analysis of its stereoisomerism, resolution protocols, and supramolecular utility, designed for synthetic chemists and crystallographers.

Part 1: Structural Analysis & Stereochemistry

Molecular Architecture

The molecule consists of a benzoic acid core substituted at the meta (3-) position with a 1-carboxyethyl group. The chirality arises from the


-carbon of the propionic acid side chain.
  • IUPAC Name: this compound[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 194.18 g/mol [2][3]

  • Chiral Center: C2 of the propionic acid moiety.

Cahn-Ingold-Prelog (CIP) Priority

To assign the absolute configuration (


), the substituents at the chiral center are ranked by atomic number and connectivity:
  • -COOH (Carboxylic acid group) – Highest Priority

  • -Ar (3-Carboxyphenyl ring) – Second Priority

  • -CH₃ (Methyl group) – Third Priority

  • -H (Hydrogen) – Lowest Priority

Configuration Logic:

  • (

    
    )-Enantiomer:  When the hydrogen is oriented away from the viewer, the sequence 
    
    
    
    follows a counter-clockwise direction.
  • (

    
    )-Enantiomer:  The sequence follows a clockwise direction.
    

Note on Pharma Relevance: In the context of "profens" (arylpropionic acids), the (


)-enantiomer is typically the eutomer (pharmacologically active), associated with cyclooxygenase (COX) inhibition. While this compound is primarily an impurity/intermediate, its stereochemical designation follows the same topicity as Dexketoprofen.

Part 2: Synthetic Pathways & Enantiomeric Resolution[4]

The synthesis of high-purity enantiomers is achieved via two primary routes: Asymmetric Hydrolysis of nitrile precursors or Classical Resolution via diastereomeric salt formation.[4]

Synthesis from Nitrile Precursor

The industrial route often proceeds through the hydrolysis of 3-(1-cyanoethyl)benzoic acid.

Protocol:

  • Starting Material: 3-(1-cyanoethyl)benzoic acid.[4]

  • Reagent: Conc.

    
     in Methanol (Acidic Hydrolysis) or NaOH (Basic Hydrolysis).
    
  • Conditions: Reflux at 60°C for 8 hours.

  • Workup: Neutralization with

    
    , extraction with Ethyl Acetate.
    
Classical Resolution (Diastereomeric Crystallization)

For scale-up, resolving the racemic mixture using a chiral base is the most robust method.

Recommended Resolving Agent:


-Phenylethylamine (MBA).

Experimental Protocol:

  • Dissolution: Dissolve 10 mmol of racemic this compound in hot Isopropanol (IPA).

  • Addition: Add 5 mmol (0.5 eq) of

    
    -phenylethylamine dropwise.
    
    • Technical Insight: Using 0.5 equivalents ("Pope-Peachey method") maximizes the yield of the less soluble diastereomeric salt.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect the precipitate (Salt A). The filtrate contains the enriched opposite enantiomer (Salt B).

  • Liberation: Suspend the salt in dilute

    
     and extract with ethyl acetate to recover the free chiral acid.
    
Visualization of Synthesis & Resolution

The following diagram illustrates the workflow from the nitrile precursor to the isolated enantiomer.

G Start Precursor: 3-(1-Cyanoethyl)benzoic acid Hydrolysis Step 1: Hydrolysis (H2SO4 / MeOH, 60°C) Start->Hydrolysis Racemate Racemic Intermediate: (±)-3-(1-Carboxyethyl)benzoic acid Hydrolysis->Racemate Resolution Step 2: Chiral Resolution Add (S)-Phenylethylamine Racemate->Resolution Salt_Solid Precipitate: (S)-Acid + (S)-Amine Salt (Diastereomer A) Resolution->Salt_Solid Crystallization Salt_Liquid Filtrate: (R)-Acid Enriched (Diastereomer B) Resolution->Salt_Liquid Mother Liquor Acidification Step 3: Acidification (HCl) Salt_Solid->Acidification Final_S Target Product: (S)-3-(1-Carboxyethyl)benzoic acid (>98% ee) Acidification->Final_S

Figure 1: Synthetic workflow converting the nitrile precursor to the enantiopure acid via diastereomeric salt resolution.

Part 3: Analytical Characterization[5]

Validating the enantiomeric excess (ee) requires specific chiral chromatography conditions.

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate these enantiomers. A polysaccharide-based chiral stationary phase is required.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Elution Order Typically (

) elutes before (

) on AD-H columns (verify with standard).
Spectroscopic Data[6]
  • NMR (

    
    , DMSO-
    
    
    
    ):
    
    
    12.5 (br s, 2H, -COOH), 7.8-7.4 (m, 4H, Ar-H), 3.8 (q, 1H, -CH-), 1.4 (d, 3H, -CH₃).
  • Circular Dichroism (CD): The (

    
    )-enantiomer typically exhibits a specific Cotton effect around 220-230 nm, characteristic of the phenylpropionic acid chromophore.
    

Part 4: Applications in Metal-Organic Frameworks (MOFs)

This compound is a potent ligand for constructing Homochiral MOFs . Unlike rigid linkers (e.g., terephthalic acid), the


 carbon at the chiral center introduces a "V-shape" geometry (approx. 120° angle between carboxylates) and permanent chirality.
Reticular Chemistry Logic
  • Helical Induction: When coordinated with metal clusters (e.g.,

    
     or 
    
    
    
    paddlewheels), the chiral twist of the ligand forces the resulting coordination polymer into helical channels.
  • Pore Environment: The methyl group at the chiral center projects into the pore, creating a chiral environment suitable for enantioselective separation of other guest molecules.

MOF Assembly Diagram

The following diagram details the assembly logic from ligand to porous material.

MOF Ligand Ligand: (S)-3-(1-Carboxyethyl)benzoic acid (V-Shaped / Chiral) SBU Secondary Building Unit (SBU): Chiral Paddlewheel Cluster Ligand->SBU Coordination Metal Metal Node: Zn(II) or Cu(II) Salt Metal->SBU Framework Homochiral MOF: Helical Pore Channels SBU->Framework Self-Assembly App Application: Enantioselective Adsorption (Chiral Separation) Framework->App Guest Binding

Figure 2: Assembly of homochiral MOFs using this compound as a V-shaped linker.

References

  • BenchChem. Synthesis routes of 3-(1-Cyanoethyl)benzoic acid. Retrieved from

  • PubChem. this compound, (S)- Compound Summary.[2][3][5][6] National Library of Medicine. Retrieved from

  • USP Store. Ketoprofen Related Compound C (2-(3-carboxyphenyl)propionic acid).[7] United States Pharmacopeia. Retrieved from

  • ChemicalBook. 2-(3-Carboxyphenyl)propionic acid Properties and Suppliers. Retrieved from

  • Monti, S., et al. (2007).[8] Binding and photochemistry of enantiomeric 2-(3-benzoylphenyl)propionic acid (ketoprofen) in the human serum albumin environment.[8] Photochemical & Photobiological Sciences.[8] Retrieved from

Sources

A Technical Guide to Investigating the Potential Biological Activity of 3-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Carboxyethyl)benzoic acid is an aromatic carboxylic acid primarily recognized as a reference standard for the quality control of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] While its direct biological activities are not extensively documented, its structural relationship to Ketoprofen and other arylpropionic acid derivatives suggests a high potential for pharmacological relevance.[2][3] This guide provides a comprehensive framework for the systematic investigation of this compound's biological potential. It outlines a hypothesis-driven approach, detailing experimental workflows from initial physicochemical characterization to in-vitro screening assays and mechanism of action studies. This document serves as a roadmap for researchers aiming to unlock the therapeutic possibilities of this and other under-investigated chemical entities.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of pharmaceutical research. Often, promising candidates can be found among the impurities, metabolites, or synthetic precursors of established drugs. This compound falls into this category. Its known association with the NSAID Ketoprofen provides a strong logical starting point for investigation.[1] The molecule possesses two key structural motifs that are common in pharmacologically active compounds: a benzoic acid core and an arylpropionic acid side chain.

  • Benzoic acid derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

  • Arylpropionic acid derivatives are a major class of NSAIDs, with members like Ibuprofen and Naproxen, that primarily act by inhibiting cyclooxygenase (COX) enzymes.[3][7][8]

This structural heritage strongly suggests that this compound could modulate inflammatory pathways. This guide will, therefore, focus on a primary hypothesis: that this compound possesses anti-inflammatory activity, potentially mediated through the inhibition of COX enzymes. Secondary hypotheses, including potential anticancer and antimicrobial activities, will also be explored.

Physicochemical Characterization

Before any biological evaluation, a thorough characterization of the test compound is essential to ensure identity, purity, and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 68432-95-1Simson Pharma
Molecular Formula C₁₀H₁₀O₄Benchchem[1]
Molecular Weight 194.18 g/mol Benchchem[1]
Appearance White to off-white powderBenchchem[1]
Melting Point 158-160°CBenchchem[1]
Solubility Slightly soluble in DMSO and methanolBenchchem[1]
XLogP3 1.3PubChem[9]

Self-Validating Protocol: Compound Quality Control

  • Identity Confirmation: Verify the molecular structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting spectra should be compared against known reference data.

  • Purity Analysis: Determine purity using High-Performance Liquid Chromatography (HPLC). A purity level of ≥95% is required for biological screening.

  • Solubility Assessment: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Observe for complete dissolution. This stock solution will be used for serial dilutions in subsequent assays. Causality Note: Using a high-purity, fully solubilized compound is critical to ensure that any observed biological effects are attributable to the compound itself and not to impurities or precipitation.

Hypothesis 1: Anti-inflammatory Activity via COX Inhibition

The structural similarity to the propionic acid class of NSAIDs makes COX inhibition the most probable mechanism of action.[2] NSAIDs exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[10][11]

COX_Pathway AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGH2, etc.) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAID This compound (Hypothesized Inhibitor) NSAID->COX Inhibition

Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway.

Experimental Workflow: In-Vitro COX Inhibition Screening

A fluorometric or LC-MS/MS-based assay can be used to determine the compound's ability to inhibit recombinant human COX-1 and COX-2 enzymes.[12][13]

Screening_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Analysis Compound_Prep Prepare serial dilutions of Test Compound Incubate Incubate Enzyme with Compound/Vehicle Compound_Prep->Incubate Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions Enzyme_Prep->Incubate Initiate Add Arachidonic Acid to initiate reaction Incubate->Initiate Stop Stop reaction Initiate->Stop Detect Detect Product (e.g., PGE2) via Fluorescence or LC-MS/MS Stop->Detect Calculate Calculate % Inhibition and determine IC50 Detect->Calculate

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Detailed Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits.[12]

  • Reagent Preparation:

    • Prepare a 10X stock of the Test Compound in DMSO. Create a series of 2-fold dilutions.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Keep on ice.

    • Prepare the Arachidonic Acid (substrate) solution as per the manufacturer's instructions.

  • Assay Plate Setup (96-well format):

    • Add 10 µL of Assay Buffer to all wells.

    • Add 10 µL of vehicle (DMSO) to "100% Initial Activity" and "Background" wells.

    • Add 10 µL of the appropriate Test Compound dilution to the inhibitor wells.

    • Add 10 µL of a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to "Positive Control" wells.

  • Enzyme Addition and Incubation:

    • Add 20 µL of diluted COX-1 or COX-2 enzyme to all wells except the "Background" wells.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.

    • Immediately add 50 µL of the COX Probe solution.

    • Measure the fluorescence signal (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of the Test Compound relative to the vehicle control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical Data Presentation for COX Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound Experimental ValueExperimental ValueCalculated Value
Ketoprofen (Control) ~2.5~1.5~1.67
Celecoxib (Control) >100~0.05>2000

Hypothesis 2: Anticancer Activity

Benzoic acid derivatives have been reported to possess anticancer properties.[5][6] A primary screening assay to test for general cytotoxicity against cancer cell lines is a logical first step.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14] Live cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[14]

  • Compound Treatment: Add 10 µL of serially diluted Test Compound to the wells. Include vehicle-only (DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]

  • Solubilization: Add 100 µL of Solubilization Solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Hypothesis 3: Antimicrobial Activity

The use of benzoates as preservatives highlights the antimicrobial potential of this class of compounds.[4][16] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining a compound's antimicrobial potency.[17]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

  • Compound Preparation: In a 96-well plate, perform a 2-fold serial dilution of the Test Compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10⁵ CFU/mL in the wells.[17]

  • Incubation: Add the bacterial inoculum to all wells containing the test compound. Include a positive control (bacteria, no compound) and a negative control (medium only). Incubate the plate at 37°C for 16-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[20] This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach for evaluating the biological potential of this compound. Based on its structural similarity to known NSAIDs, the primary focus is on its potential as a COX inhibitor. The detailed protocols for COX inhibition, cytotoxicity, and antimicrobial screening provide a robust framework for initial investigation.

Positive results in any of these primary screens would warrant further, more in-depth studies. For example, a confirmed "hit" in the COX assay should be followed by secondary assays to confirm the mechanism, assess off-target effects, and evaluate its efficacy in cell-based models of inflammation. This systematic approach ensures that the therapeutic potential of promising but under-investigated compounds like this compound can be thoroughly and efficiently explored.

References

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

  • PubMed. Current advances in biological production of propionic acid. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • BrainKart. Propionic Acids - Non-Steroidal Anti-Inflammatory Drug(NSAID). Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

  • Google Patents. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof.
  • International Journal of Pharmaceutical Sciences and Research. A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • Google Patents. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Taylor & Francis Online. Full article: Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Derivatives. Available from: [Link]

  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

  • PubChem. This compound, (S)-. Available from: [Link]

  • RxPharma. Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Available from: [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • National Center for Biotechnology Information. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Available from: [Link]

  • Google Patents. KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.
  • Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]

  • National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • PubMed. The propionic acids. Gastrointestinal toxicity in various species. Available from: [Link]

  • ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available from: [Link]

  • Wikipedia. Nonsteroidal anti-inflammatory drug. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]

  • Checkpoint Lab. MTT Cell Assay Protocol. Available from: [Link]

  • ChemSynthesis. 3-(2-carboxyethyl)benzoic acid. Available from: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. Available from: [Link]

Sources

3-(1-Carboxyethyl)benzoic acid as a ketoprofen impurity

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Assessment of Ketoprofen EP Impurity C

Executive Summary & Chemical Identity

3-(1-Carboxyethyl)benzoic acid (CAS: 68432-95-1) is a critical oxidative degradation product and specified impurity of Ketoprofen.[1] Designated as Impurity C in the European Pharmacopoeia (Ph.[2] Eur.) and Related Compound C in the United States Pharmacopeia (USP), its presence serves as a primary indicator of oxidative stress and stability failure in the drug substance.

Unlike the parent molecule, which contains a hydrophobic benzophenone moiety, Impurity C is a dicarboxylic acid. This structural shift significantly alters its polarity, solubility, and toxicological profile, necessitating rigorous control strategies during API manufacturing and formulation storage.

Parameter Technical Specification
Chemical Name This compound
Synonyms Ketoprofen Impurity C; this compound
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Pharmacopoeial Status Specified Impurity (EP/USP)
Origin Oxidative degradation (Benzophenone cleavage)
Mechanistic Origin: The Oxidative Cleavage Pathway

To control Impurity C, one must understand its formation. Ketoprofen is chemically defined as 2-(3-benzoylphenyl)propionic acid. It possesses a benzophenone "bridge" linking two phenyl rings.

Under conditions of strong oxidation (e.g., photo-oxidation or presence of metal ions/peroxides), this benzophenone ketone bridge becomes the site of cleavage. The oxidative scission removes the non-substituted phenyl ring, converting the bridging carbonyl into a carboxylic acid.

The Transformation:

  • Parent: Ketoprofen (Lipophilic, Monocarboxylic acid).[3]

  • Stress Factor: UV Light + Oxygen or Chemical Oxidants.

  • Cleavage: The bond between the carbonyl carbon and the second phenyl ring breaks.

  • Product: this compound (Polar, Dicarboxylic acid).

KetoprofenDegradation Keto Ketoprofen (Parent API) Stress Oxidative Stress (UV / Peroxides) Keto->Stress Initiation Inter Benzophenone Radical Intermediate Stress->Inter Bridge Destabilization ImpC Impurity C (this compound) Inter->ImpC Oxidative Cleavage Byprod Benzoic Acid (Byproduct) Inter->Byprod Ring Loss

Figure 1: Mechanistic pathway showing the oxidative cleavage of the benzophenone moiety in Ketoprofen yielding Impurity C.

Analytical Strategy: Detection & Separation

The detection of Impurity C presents a specific chromatographic challenge due to its high polarity.

3.1 Polarity & Elution Behavior

Because Impurity C contains two carboxylic acid groups (one on the ring, one on the ethyl side chain) and lacks the second hydrophobic phenyl ring, it is significantly more polar than Ketoprofen.

  • Reverse Phase (RP-HPLC): Impurity C will elute early (low retention time).

  • Relative Retention Time (RRT): Approximately 0.34 relative to Ketoprofen (based on Ph.[4] Eur. methods).

3.2 Critical Method Parameters
  • pH Control: Both acid groups must be suppressed (protonated) to prevent peak tailing. A mobile phase pH of 3.5 is standard.[4][5][6]

  • Detection: The loss of the benzophenone conjugation system alters the UV absorption spectrum. While Ketoprofen has a strong max at ~254 nm, Impurity C retains absorption due to the benzoic acid core but with different extinction coefficients. 233 nm is often used for broad impurity profiling.

Experimental Protocol: Validated HPLC Quantification

Objective: To separate and quantify this compound in a bulk Ketoprofen sample using a self-validating system suitability approach.

4.1 Reagents & Standards
  • Mobile Phase A: Phosphate Buffer pH 3.5 (0.05 M KH₂PO₄ adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard: Ketoprofen Impurity C CRS (Certified Reference Standard).

4.2 Chromatographic Conditions
ParameterSetting
Column C18 (Octadecylsilyl silica), 150 x 4.6 mm, 5 µm, 100 Å pore size
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV @ 233 nm
Temperature Ambient (25°C)
Run Time 7x Retention time of Ketoprofen (to clear late eluters)
4.3 Mobile Phase Gradient (Isocratic Option)

For routine QC, an isocratic mix is often sufficient given the large RRT difference.

  • Composition: Buffer pH 3.5 / Acetonitrile / Water (2 : 43 : 55 v/v/v).

4.4 Step-by-Step Workflow
  • System Suitability Preparation:

    • Prepare a solution containing 0.01 mg/mL of Impurity C and 0.01 mg/mL of Ketoprofen in the mobile phase.

    • Acceptance Criteria: Resolution (Rs) between Impurity C (first peak) and Ketoprofen (second peak) must be > 5.0 (due to large separation).

  • Sample Preparation:

    • Dissolve 20.0 mg of Ketoprofen sample in Mobile Phase to 20.0 mL (1.0 mg/mL).

  • Execution:

    • Inject Blank -> System Suitability -> Sample.

    • Impurity C is identified by RRT ~0.34.[4]

  • Calculation:

    • Use External Standard method.

    • % Impurity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

HPLCWorkflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Chromatography cluster_data Phase 3: Analysis P1 Dissolve Sample (1 mg/mL in Mobile Phase) C2 Inject Sample P1->C2 P2 Prepare Ref Std (Impurity C) C1 Inject System Suitability (Check Resolution) P2->C1 C1->C2 If Pass C3 Elution Order: 1. Impurity C (RRT 0.34) 2. Ketoprofen (RRT 1.0) C2->C3 D1 Integration @ 233nm C3->D1 D2 Calculate % w/w (Limit: NMT 0.1-0.2%) D1->D2

Figure 2: Operational workflow for the quantification of Impurity C using Reverse Phase HPLC.

References
  • European Pharmacopoeia (Ph.[3][4][7][] Eur.) . Ketoprofen Monograph 0922. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • National Institutes of Health (NIH) . Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen. PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists targeting the synthesis of 3-(1-Carboxyethyl)benzoic acid (CAS: 68432-95-1), also known as 2-(3-carboxyphenyl)propanoic acid .

This dicarboxylic acid is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class (e.g., Ketoprofen) and serves as a versatile building block for metal-organic frameworks (MOFs) due to its rigid geometry and dual coordination sites.

Executive Summary & Retrosynthetic Logic

The synthesis of this compound presents a regiochemical challenge: introducing a branched propionic acid moiety at the meta position of a benzoic acid core. Direct Friedel-Crafts alkylation is often poor due to the deactivating nature of the carboxyl group.

We present two high-fidelity routes. Route A is the industrial standard, utilizing a "cine-substitution" via a benzyne intermediate to achieve meta selectivity from ortho precursors. Route B is a modern, transition-metal-catalyzed hydrocarboxylation, ideal for laboratory-scale purity.

Pathway Visualization

The following logic map details the decision tree and mechanistic flow for both protocols.

SynthesisPathways Target Target: This compound StartA Precursor A: 2-Chlorobenzoic Acid Benzyne Intermediate: Benzyne Species StartA->Benzyne NaNH2, liq. NH3 (Elimination) Nitrile Intermediate: 3-(1-Cyanoethyl)benzoic Acid Benzyne->Nitrile Propionitrile anion (Cine-Substitution) Nitrile->Target Acidic Hydrolysis (H2SO4/H2O) StartB Precursor B: 3-Vinylbenzoic Acid PdCycle Catalytic Cycle: Pd-Hydride Insertion StartB->PdCycle Pd(OAc)2, Ligand PdCycle->Target CO (30 bar), H2O (Hydrocarboxylation)

Caption: Figure 1. Dual synthetic strategies. Route A utilizes benzyne chemistry for regiospecificity; Route B employs catalytic carbonylation.

Protocol A: The Benzyne "Cine-Substitution" Route

Best for: Scale-up, cost-efficiency, and accessing the meta isomer from inexpensive ortho precursors.

Scientific Rationale

This protocol exploits the benzyne mechanism .[1] Treatment of 2-chlorobenzoic acid with a strong base (sodium amide) generates a benzyne intermediate. While the carboxylate group is electron-withdrawing, the triple bond forms between C2 and C3. The incoming nucleophile (propionitrile anion) attacks at the C3 (meta) position to relieve steric strain and electronic repulsion from the carboxylate at C1, resulting in high regioselectivity for the meta product.

Materials
  • Substrate: 2-Chlorobenzoic acid (98%+).

  • Reagents: Sodium amide (NaNH2), Propionitrile (anhydrous).

  • Solvent: Liquid Ammonia (condensed), THF (anhydrous).

  • Quench: Ammonium chloride (solid).

Step-by-Step Methodology
Step 1: Generation of the Nucleophile and Benzyne
  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, mechanical stirrer, and nitrogen inlet. Cool the system to -78°C.

  • Ammonia Condensation: Condense anhydrous ammonia (approx. 10 volumes relative to substrate) into the flask.

  • Base Formation: Add catalytic Fe(NO3)3 (trace), then add Sodium metal (2.5 eq) in small pieces to generate NaNH2 in situ. Stir until the blue color fades to a grey suspension.

  • Nucleophile Formation: Add Propionitrile (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to form the sodio-nitrile anion.

Step 2: The Cine-Substitution
  • Addition: Dissolve 2-Chlorobenzoic acid (1.0 eq) in minimal anhydrous THF. Add this solution dropwise to the amide/nitrile mixture.

    • Critical Insight: The reaction is exothermic. Control addition rate to prevent ammonia boil-over.

  • Reaction: Allow the mixture to stir at -33°C (refluxing ammonia) for 3–5 hours.

    • Mechanism Check: The base eliminates HCl to form the benzyne. The propionitrile anion attacks C3.

  • Quench: Carefully add solid NH4Cl (excess) to quench unreacted amide.

  • Evaporation: Remove the cooling bath and allow ammonia to evaporate overnight under a stream of nitrogen.

Step 3: Hydrolysis of the Nitrile
  • Residue Workup: Dissolve the solid residue in water. Acidify to pH 2 with conc. HCl. Extract the intermediate 3-(1-cyanoethyl)benzoic acid with Ethyl Acetate.[2]

  • Hydrolysis: Transfer the crude nitrile to a flask with 20% NaOH (aq). Reflux for 12 hours.

    • Note: Basic hydrolysis is preferred initially to prevent decarboxylation.

  • Isolation: Cool to room temperature. Wash with DCM (to remove non-acidic impurities). Acidify the aqueous layer to pH 1 with HCl. The product, This compound , will precipitate.

  • Purification: Recrystallize from water/ethanol (9:1).

Protocol B: Pd-Catalyzed Hydrocarboxylation

Best for: Laboratory scale, high purity, Green Chemistry compliance.

Scientific Rationale

This route avoids hazardous liquid ammonia. It utilizes Palladium-catalyzed carbonylation of 3-vinylbenzoic acid . The regioselectivity (branched vs. linear) is controlled by the ligand. Bidentate phosphines with specific bite angles favor the branched (Markovnikov) product required here.

Materials
  • Substrate: 3-Vinylbenzoic acid.[3][4]

  • Catalyst: PdCl2(PPh3)2 or Pd(OAc)2 + Xantphos (for regiocontrol).

  • Reagents: Carbon Monoxide (CO) balloon or autoclave, Water (nucleophile), Oxalic acid (optional CO surrogate).

  • Solvent: MEK (Methyl Ethyl Ketone) or Dioxane.

Step-by-Step Methodology
  • Charge: In a high-pressure autoclave, dissolve 3-vinylbenzoic acid (10 mmol) in MEK (30 mL).

  • Catalyst: Add PdCl2(PPh3)2 (2 mol%) and p-toluenesulfonic acid (pTsOH) (5 mol%) as a promoter.

  • Pressurization: Purge with Argon (3x), then pressurize with CO (30 bar).

    • Safety: CO is toxic. Work in a well-ventilated hood with CO detectors.

  • Reaction: Heat to 80°C and stir for 24 hours.

  • Workup: Vent the CO carefully. Filter the catalyst through Celite. Evaporate the solvent.[5]

  • Purification: The residue is the crude dicarboxylic acid. Purify via acid-base extraction (Dissolve in NaHCO3, wash with DCM, precipitate with HCl).

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, compare analytical data against the following specifications.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 164–168 °CCapillary Method
1H NMR (DMSO-d6) δ 12.8 (br s, 2H, COOH), 7.8-7.4 (m, 4H, Ar-H), 3.7 (q, 1H, CH), 1.4 (d, 3H, CH3)400 MHz NMR
Mass Spec [M-H]- = 193.05LC-MS (ESI Negative)
Regio-Isomer Purity > 99.0% (Absence of linear isomer)HPLC (C18 Column)

References

  • BenchChem. (n.d.). Synthesis routes of 3-(1-Cyanoethyl)benzoic acid. Retrieved from

  • Kim, J. H., et al. (2006). Method for preparing 3-(1-cyanoalkyl)benzoic acid. KR Patent 100598271B1. Retrieved from

  • Ren, W., Sheng, X., & Shi, Y. (2024).[6] Regioselective Hydrocarboxylation of Alkenes. Organic Letters, 26, 6174-6178.[6] Retrieved from

  • Fixler, D. E., et al. (2010).[7] Structure of 3-acetylbenzoic acid. Acta Crystallographica Section E, 66(6), o1595.[7] Retrieved from

Sources

laboratory scale synthesis protocol for 3-(1-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale Synthesis of 3-(1-Carboxyethyl)benzoic Acid

Part 1: Core Directive & Strategic Rationale

1.1 Executive Summary This protocol details the laboratory-scale synthesis of This compound , a critical dicarboxylic acid intermediate often identified as "Impurity C" in the manufacturing of the NSAID Ketoprofen. While industrial routes often utilize liquid ammonia-mediated aryne mechanisms (Biehl synthesis), such methods are hazardous and impractical for standard laboratory environments.

1.2 Selected Synthetic Pathway: The α-Alkylation/Hydrolysis Route To ensure safety, reproducibility, and high purity (E-E-A-T), this guide recommends a stepwise alkylation-hydrolysis strategy . This pathway avoids the use of pyrophoric sodium amide and liquid ammonia, utilizing instead standard Schlenk line techniques and controllable temperature gradients.

  • Step 1: α-Methylation: Selective C-alkylation of methyl 3-(cyanomethyl)benzoate using mild base and methyl iodide.

  • Step 2: Exhaustive Hydrolysis: Simultaneous saponification of the ester and hydrolysis of the nitrile to yield the dicarboxylic acid.

1.3 Mechanism of Action The synthesis relies on the acidity of the benzylic protons in the 3-(cyanomethyl)benzoate moiety (


). Deprotonation generates a resonance-stabilized carbanion which undergoes 

attack on methyl iodide. The subsequent hydrolysis utilizes base-catalyzed nucleophilic acyl substitution to convert the nitrile to a carboxylate, passing through a primary amide intermediate.

Part 2: Experimental Protocol

Reagents and Equipment

Table 1: Key Reagents & Stoichiometry

ReagentMW ( g/mol )Equiv.[1]RoleHazard Note
Methyl 3-(cyanomethyl)benzoate 175.181.0Starting MaterialIrritant
Sodium Hydride (60% in oil) 24.001.2BaseFlammable solid, reacts violently w/ water
Methyl Iodide (MeI) 141.941.5Alkylating AgentCarcinogen , Volatile, Neurotoxin
Tetrahydrofuran (THF) 72.11SolventSolventPeroxide former, Anhydrous required
Sodium Hydroxide (NaOH) 40.005.0Hydrolysis ReagentCorrosive
Ethanol (EtOH) 46.07SolventCo-solventFlammable

Equipment:

  • Three-neck round-bottom flask (250 mL).

  • Schlenk line (Nitrogen/Argon atmosphere).

  • Low-temperature bath (Ice/NaCl or Dry Ice/Acetone).

  • Reflux condenser.[2]

  • Addition funnel (pressure-equalizing).

Step 1: Synthesis of Methyl 3-(1-cyanoethyl)benzoate

Rationale: Direct methylation of the acid is difficult due to the formation of dianions. Using the ester protects the carboxyl group and ensures clean mono-alkylation at the α-position.

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Base Preparation: Charge Sodium Hydride (60% dispersion, 1.2 equiv) into the flask. Wash twice with dry hexane to remove mineral oil if high precision is required; otherwise, use as is. Suspend in anhydrous THF (10 mL/g of SM).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve Methyl 3-(cyanomethyl)benzoate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. The solution typically turns yellow/orange, indicating carbanion formation.
      
  • Equilibration: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise via syringe or addition funnel. Keep the internal temperature below 5°C.

    • Critical Control Point: Exothermic reaction. Rapid addition can lead to dimethylation byproducts.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3]

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
    • Intermediate Quality: The crude oil (Methyl 3-(1-cyanoethyl)benzoate) is usually sufficient for the next step. If purity is <90%, purify via flash column chromatography.

Step 2: Hydrolysis to this compound

Rationale: Nitrile hydrolysis requires forcing conditions. Alkaline hydrolysis is preferred here to avoid the reversible equilibrium associated with acid hydrolysis of esters.

  • Solvation: Dissolve the crude intermediate from Step 1 in Ethanol (5 mL/g).

  • Base Addition: Add a solution of NaOH (5.0 equiv) in water (equal volume to Ethanol).

    • Note: High base concentration is required to drive the Nitrile

      
       Amide 
      
      
      
      Acid conversion.
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours.
    
    • Monitoring: Check for the disappearance of the ammonia smell (evolved during nitrile hydrolysis) and consumption of the intermediate by HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove Ethanol.

    • Dilute the aqueous residue with water.[1]

    • Wash: Extract the alkaline aqueous phase with Diethyl Ether (1x) to remove unreacted organic impurities (non-acidic).

  • Acidification: Cool the aqueous phase to 0°C. Acidify dropwise with Conc. HCl to pH 1–2.

    • Observation: The product, this compound, will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold water.[2]

  • Purification: Recrystallize from hot water or an Ethanol/Water mixture.

Yield Expectation: 65–75% (over two steps). Physical Data: White crystalline powder. Melting Point: ~121°C (Verify with standard; literature varies based on crystal form).

Part 3: Visualization & Logic

Reaction Scheme Pathway

The following diagram illustrates the transformation logic, highlighting the critical intermediate and reagent flow.

G SM Methyl 3-(cyanomethyl)benzoate (Start) Inter Methyl 3-(1-cyanoethyl)benzoate (Intermediate) SM->Inter α-Alkylation Prod This compound (Target: CAS 68432-95-1) Inter->Prod Hydrolysis Reagent1 1. NaH, THF, 0°C 2. MeI (Methyl Iodide) Reagent2 1. NaOH, EtOH/H2O, Reflux 2. HCl (Acidification)

Figure 1: Synthetic pathway for this compound via α-alkylation and hydrolysis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or moisture in THF.Ensure THF is distilled/dry. Increase deprotonation time.
Dimethylation (Step 1) Temperature too high or MeI added too fast.Keep Temp < 5°C during addition. Dilute MeI in THF before addition.
Incomplete Hydrolysis Nitrile hydrolysis is slow.Increase reflux time or use Ethylene Glycol/KOH at 120°C.
Oily Product Impurities preventing crystallization.Perform acid-base extraction again.[4] Recrystallize from Toluene/Heptane if water fails.

References

  • European Patent Office. (1998). Process for Producing Ketoprofen and 5-Benzoyl-3-Methyl-2-Indolinone (EP 0990637 A1).[5] Retrieved from [Link]

Sources

purification of 3-(1-Carboxyethyl)benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Recrystallization of 3-(1-Carboxyethyl)benzoic Acid

Executive Summary

This guide details the purification of This compound (CAS: 68432-95-1), a critical dicarboxylic acid intermediate and known pharmacopeial impurity (Impurity C) of the NSAID Ketoprofen.

Unlike simple monocarboxylic acids (e.g., benzoic acid), this molecule possesses two carboxylic acid moieties with distinct pKa values and a chiral center at the ethyl substituent. Achieving pharmaceutical-grade purity (>99.5%) requires a recrystallization strategy that selectively removes decarboxylated byproducts (e.g., 3-ethylbenzoic acid) and regioisomers while preserving the target dicarboxylic acid.

Key Technical Insight: The purification strategy leverages the steep solubility differential of aryl dicarboxylic acids in aqueous-alcoholic systems. While the target molecule is sparingly soluble in cold water due to the hydrophobic aromatic core, the two carboxyl groups provide significant solubility in hot aqueous ethanol, allowing for high-yield recovery upon cooling.

Chemical Context & Solubility Logic

To design a self-validating protocol, one must understand the solute-solvent interactions:

  • Target Molecule: this compound (also known as 2-(3-carboxyphenyl)propionic acid).

  • Functional Groups: Aromatic ring (hydrophobic), two -COOH groups (hydrophilic, H-bond donors/acceptors).

  • Impurity Profile:

    • Monocarboxylic acids: More soluble in non-polar solvents; less soluble in water than the di-acid at high pH, but more soluble in organic washes.

    • Regioisomers: Isomers (e.g., para-substituted) often pack more efficiently in crystal lattices, requiring higher temperatures or more polar solvents to dissolve.

Solvent System Selection: We utilize a Binary Solvent System (Water/Ethanol) .

  • Water (Anti-solvent/Polarizer): Depresses solubility at low temperatures, forcing crystallization.

  • Ethanol (Solubilizer): Disrupts the strong intermolecular hydrogen bonding of the dicarboxylic acid dimer network at high temperatures, enabling dissolution.

Experimental Protocol

Materials & Equipment
  • Crude Material: this compound (Assay >90%).

  • Solvents: Deionized Water (Type II), Ethanol (Absolute or 95%).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.

Step-by-Step Recrystallization Procedure

Step 1: Solvent Screening (Pilot Test) Before committing the bulk batch, perform this test on 100 mg.

  • Place 100 mg of crude solid in a test tube.

  • Add 0.5 mL of Ethanol. Heat to boiling. If dissolved, add hot water dropwise until turbidity persists.

  • Re-heat to clear the solution.[1]

  • Cool to room temperature. If oiling out occurs, increase ethanol ratio. If no crystals form, increase water ratio. Target Ratio: typically 80:20 (Water:Ethanol) .

Step 2: Dissolution (The Saturation Point)

  • Weigh 10.0 g of crude this compound into a 250 mL round-bottom flask.

  • Add 80 mL of Water and 20 mL of Ethanol (start with a 4:1 ratio).

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to a gentle reflux (

    
    ).
    
  • Observation: The solid should dissolve completely.[2] If solids persist after 10 minutes of reflux, add Ethanol in 5 mL increments until clear.

    • Note: If black specks remain (insoluble mechanical impurities), proceed to Step 3 immediately.

Step 3: Hot Filtration (Removal of Insolubles) Critical for removing dust and non-polar polymers.

  • Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) with boiling water.

  • Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Why pre-warm? Prevents premature crystallization on the glass, which leads to yield loss.

Step 4: Controlled Crystallization (Nucleation)

  • Cover the flask mouth with foil (pierced) or a watch glass.

  • Allow the filtrate to cool to room temperature slowly on a cork ring or wood block.

    • Mechanism:[1][3][4] Slow cooling promotes the growth of pure, well-defined crystal lattices, excluding impurities that would otherwise get trapped in a rapidly precipitating amorphous solid.

  • Once at room temperature (

    
    ), place the flask in an ice-water bath (
    
    
    
    ) for 1 hour to maximize yield.

Step 5: Isolation & Washing

  • Collect the crystals via vacuum filtration using a Buchner funnel.[1]

  • The Wash: Wash the filter cake with 20 mL of ice-cold Water:Ethanol (90:10 mixture).

    • Caution: Do not use pure ethanol for washing, as it may redissolve the product.

  • Apply vacuum suction until solvent dripping ceases.

Step 6: Drying

  • Transfer crystals to a watch glass or drying tray.

  • Dry in a vacuum oven at

    
     for 12 hours.
    
    • Quality Check: Monitor weight until constant (Loss on Drying < 0.5%).

Visualization of Workflows

Figure 1: Purification Workflow Logic

This diagram outlines the decision matrix for the purification process.

RecrystallizationWorkflow Start Crude this compound SolventSelect Solvent Screening (Water:Ethanol 80:20) Start->SolventSelect Dissolve Dissolution at Reflux (>85°C) SolventSelect->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol AddSolvent Add Ethanol (+5%) CheckSol->AddSolvent No (Solids remain) HotFilter Hot Filtration (Remove Insolubles) CheckSol->HotFilter Yes (Clear) AddSolvent->Dissolve Cooling Controlled Cooling (Ambient -> 4°C) HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold Solvent (Displace Mother Liquor) Filter->Wash Dry Vacuum Dry & QC Wash->Dry

Caption: Step-by-step decision tree for the recrystallization of aryl dicarboxylic acids.

Figure 2: Solubility Thermodynamics

Visualizing why the solvent gradient works.

SolubilityCurve cluster_impurities Fate of Impurities HighTemp High Temp (85°C) High Solubility (Entropy Driven) Supersat Supersaturation Zone (Nucleation) HighTemp->Supersat Slow Cooling LowTemp Low Temp (4°C) Low Solubility (Enthalpy Driven) Supersat->LowTemp Precipitation Crystal Pure Crystal Lattice (Impurity Exclusion) Supersat->Crystal Selective Growth MotherLiquor Retained in Mother Liquor Supersat->MotherLiquor Dissolved Impurities

Caption: Thermodynamic cycle showing how cooling drives selective crystallization while keeping impurities dissolved.

Critical Quality Attributes (CQAs) & Troubleshooting

Data Summary Table
ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline powderVisual Inspection
Purity > 99.5% (Area %)HPLC (C18 Column, Acidic Mobile Phase)
Melting Point Distinct (Determine experimentally*)DSC or Capillary Method
Loss on Drying < 0.5% w/wGravimetric (

/Vacuum)
Residual Solvent Ethanol < 5000 ppmGC-Headspace (USP <467>)

*Note: As a dicarboxylic acid variant of Ketoprofen intermediates, the melting point is expected to be distinct from Ketoprofen (


) and Benzoic Acid (

). Literature values for specific isomers vary; use the purified crystal to establish your internal standard.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid oil before crystallizing.The temperature is above the melting point of the solvated product, or the solvent is too polar. Remedy: Re-heat, add more Ethanol (10-15%), and cool very slowly with vigorous stirring. Seed crystals are highly recommended.
Low Yield Product is too soluble in the chosen mix.Remedy: Concentrate the mother liquor by rotary evaporation to half volume and cool again (Second Crop). Alternatively, increase the water ratio in the next run.
Colored Crystals Oxidation products or polymeric impurities trapped.Remedy: During the dissolution step (Step 2), add Activated Charcoal (1-2 wt%), reflux for 5 mins, and perform Hot Filtration (Step 3) through Celite.

References

  • European Pharmacopoeia (Ph. Eur.) . Ketoprofen Monograph: Impurity C (this compound). European Directorate for the Quality of Medicines & HealthCare.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
  • National Institute of Standards and Technology (NIST) . Benzoic Acid Purification Protocols. Journal of Research of the National Bureau of Standards.

  • ChemicalBook . 2-(3-Carboxyphenyl)propionic acid Properties and Suppliers.

  • PubChem . Compound Summary: this compound. National Library of Medicine.

Sources

Application Note: HPLC Analysis of 3-(1-Carboxyethyl)benzoic acid (Ketoprofen Impurity C)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

Scope and Significance

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 3-(1-Carboxyethyl)benzoic acid (CAS: 68432-95-1).

In pharmaceutical development, this compound is critically monitored as Ketoprofen EP Impurity C (European Pharmacopoeia) and Ketoprofen USP Related Compound C .[1] It represents a significant degradation product and process impurity in the synthesis of Ketoprofen, a widely used NSAID. Its structure—a dicarboxylic acid featuring both a benzoic acid moiety and a propionic acid side chain—presents specific chromatographic challenges regarding peak shape (tailing) and retention reproducibility.

Chemical Properties & Chromatographic Behavior

To design a self-validating method, one must understand the analyte's behavior in solution:

  • Structure: Aromatic ring substituted with two acidic groups: a carboxylic acid directly on the ring (benzoic type) and a 1-carboxyethyl group (propionic type).

  • Acidity (pKa): The molecule possesses two ionizable protons. The benzoic acid moiety typically has a pKa

    
     4.2, while the aliphatic carboxyl has a pKa 
    
    
    
    4.5.
  • Implication: At neutral pH, the molecule is dianionic and highly polar, leading to zero retention on Reverse Phase (RP) columns. Strict pH control (< 3.0) is required to suppress ionization, ensuring the molecule exists in its neutral (protonated) form for adequate hydrophobic interaction with the C18 stationary phase.

Part 2: Method Development Strategy (The "Why")

Column Selection Logic

Standard C18 columns often suffer from "dewetting" or phase collapse when analyzing polar acids in highly aqueous mobile phases. Furthermore, residual silanols on the silica support can interact with the acidic protons, causing severe peak tailing.

  • Recommendation: Use a Polar-Embedded C18 or an AQ-type C18 column. These phases are compatible with 100% aqueous conditions and provide shielding against silanol interactions, significantly improving peak symmetry for dicarboxylic acids.

Mobile Phase Design
  • Buffer: Potassium Phosphate (20 mM) adjusted to pH 2.5 . This pH is sufficiently below the pKa of both acid groups (Rule of Thumb: pH < pKa - 1.5), ensuring >99% protonation.

  • Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for aromatic acids.

Detection Wavelength

While the benzene ring absorbs at 254 nm, the carboxyl conjugation provides a stronger, more sensitive response at 233 nm . This aligns with standard Ketoprofen impurity profiling methods.[1]

Part 3: Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
System HPLC with Diode Array Detector (DAD)
Column C18 Polar-Embedded (e.g., Phenomenex Synergi Fusion or Waters SymmetryShield), 150 x 4.6 mm, 4 µm or 5 µm
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 - 20 µL
Detection UV @ 233 nm (Bandwidth 4 nm); Reference: 360 nm
Run Time 15 - 20 minutes (Isocratic) or 25 minutes (Gradient)
Reagents & Mobile Phase Preparation

Reagent A: 20 mM Phosphate Buffer, pH 2.5

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water.
    
  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (

    
    , 85%).
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm membrane filter.

Mobile Phase Configuration (Isocratic)

  • Mix: Buffer (Reagent A) : Acetonitrile (65 : 35 v/v).

  • Note: The ratio may need slight adjustment (e.g., 60:40) depending on the specific column brand to center the peak at k'

    
     3-5.
    
Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL)

  • Weigh 10.0 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Mobile Phase . Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL)

  • Transfer 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase.

Sample Extraction (For Drug Product/Substance)

  • Weigh sample equivalent to 50 mg of API.

  • Disperse in 20 mL Mobile Phase.

  • Sonicate for 15 minutes (maintain temp < 30°C).

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter supernatant through 0.45 µm PTFE syringe filter.[2]

Part 4: Visualization of Method Logic

The following diagram illustrates the critical decision pathways for optimizing the separation of this dicarboxylic acid, ensuring the user understands how to troubleshoot retention shifts.

MethodLogic Start Start: Method Optimization Analyte Analyte: this compound (Dicarboxylic Acid) Start->Analyte CheckPH Critical Check: Mobile Phase pH Analyte->CheckPH PH_High pH > 3.0 (Ionized Form) CheckPH->PH_High Incorrect PH_Low pH < 2.8 (Neutral Form) CheckPH->PH_Low Correct Result_Poor Result: Early Elution (t0) Peak Tailing PH_High->Result_Poor Column_Choice Stationary Phase Selection PH_Low->Column_Choice Result_Good Result: Retained on C18 Sharp Peak Shape Std_C18 Standard C18 Column_Choice->Std_C18 Polar_C18 Polar-Embedded C18 Column_Choice->Polar_C18 Outcome_Std Risk: Dewetting/Silanol Interaction Std_C18->Outcome_Std Outcome_Good Outcome_Good Polar_C18->Outcome_Good Outcome_Polar Success: Robust Retention Outcome_Polar->Result_Good

Figure 1: Decision logic for maximizing retention and peak symmetry of dicarboxylic aromatic acids.

Part 5: System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before accepting data.

ParameterAcceptance LimitRationale
Retention Time (RT) ± 5.0% of StandardConfirms mobile phase pH stability.
Tailing Factor (T) T ≤ 1.5Critical for dicarboxylic acids; T > 1.5 indicates secondary silanol interactions or pH drift.
Theoretical Plates (N) N > 5000Ensures column efficiency.
Resolution (Rs) Rs > 2.0Must be resolved from the main Ketoprofen peak (if present).
% RSD (Area) ≤ 2.0% (n=6)Verifies injection precision.
Calculation

Calculate the content of Impurity C using the external standard method:



  • 
    : Peak area of impurity in sample.
    
  • 
    : Average peak area of working standard.
    
  • 
    : Concentration of standard (mg/mL).
    
  • 
    : Purity of standard (decimal, e.g., 0.99).
    

Part 6: Troubleshooting Guide

Issue 1: Peak Splitting or Shoulder

  • Cause: Sample solvent mismatch. If the sample is dissolved in 100% Methanol but the Mobile Phase is 65% Buffer, the "plug" of strong solvent causes the analyte to travel faster than the mobile phase initially.

  • Fix: Always dissolve the sample in the Mobile Phase or a solvent ratio matching the initial gradient conditions.

Issue 2: Drifting Retention Time

  • Cause: "Phase Collapse" (Dewetting) if using a standard C18 with high aqueous content (>95%) during equilibration, OR pH instability.

  • Fix: Ensure the column is explicitly rated for "100% Aqueous" stability (e.g., AQ columns). Verify buffer pH is 2.5 after mixing, or use a precise buffer prep protocol.

References

  • European Directorate for the Quality of Medicines (EDQM). Ketoprofen Monograph 0922. European Pharmacopoeia (Ph. Eur.).

  • United States Pharmacopeia (USP). Ketoprofen: Related Compound C.[1] USP-NF Online.

  • BenchChem. this compound (Ketoprofen Impurity C) Properties and Applications.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71587870: this compound.

  • Simson Pharma. Ketoprofen Impurity Profiling and Standards.

Sources

Quantitative Analysis of 3-(1-Carboxyethyl)benzoic Acid in Complex Matrices using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the detection and quantification of 3-(1-Carboxyethyl)benzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its dicarboxylic acid structure, the analyte is characterized by low volatility and high polarity, making direct GC analysis challenging. The described method overcomes this by employing a chemical derivatization step, specifically silylation, to convert the analyte into a thermally stable and volatile trimethylsilyl (TMS) derivative suitable for GC-MS analysis. This guide provides a comprehensive walkthrough of the methodology, from sample preparation and derivatization to instrument parameters and data interpretation, designed for researchers, scientists, and professionals in drug development and metabolic research.

Introduction and Analytical Challenge

This compound (C₁₀H₁₀O₄, M.W. 194.18 g/mol ) is an aromatic dicarboxylic acid.[1] Its analysis is pertinent in various fields, including the monitoring of impurities in pharmaceutical manufacturing, studying metabolic pathways, or as a quality control marker. The primary challenge in the analysis of compounds like this compound lies in their physicochemical properties. The presence of two carboxylic acid functional groups renders the molecule highly polar and non-volatile. These characteristics are incompatible with standard gas chromatography, which requires analytes to be volatile and thermally stable.[2][3] Direct injection would lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.

To address this, a derivatization step is essential. Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[2] For carboxylic acids, silylation is one of the most effective and widely used derivatization procedures for GC-MS analysis.[4][5] This process replaces the active hydrogen atoms of the carboxyl groups with a trimethylsilyl (TMS) group, which significantly reduces the polarity and increases the volatility of the analyte.[5][6]

Principle of the Method: Silylation for Enhanced Volatility

The core of this protocol is the conversion of this compound to its di-trimethylsilyl (di-TMS) derivative. This is achieved using a potent silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as 1% Trimethylchlorosilane (TMCS).[7][8]

The reaction proceeds as follows:

  • The two acidic protons on the carboxylic acid groups of the molecule are replaced by non-polar TMS groups, Si(CH₃)₃.

  • This transformation effectively masks the polar functional groups, breaking the intermolecular hydrogen bonds that are responsible for the compound's low volatility.

  • The resulting di-TMS ester is significantly more volatile and thermally stable, allowing it to be readily analyzed by GC-MS with excellent peak shape and sensitivity.[5]

The overall workflow is designed to ensure reproducible and accurate quantification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Collection (e.g., biological fluid, reaction mixture) B Liquid-Liquid Extraction (e.g., with Ethyl Acetate) A->B C Evaporation to Dryness (under Nitrogen stream) B->C D Reconstitute in Solvent (e.g., Pyridine) C->D E Add Silylating Reagent (BSTFA + 1% TMCS) D->E F Incubate at 70°C (e.g., for 60 minutes) E->F G GC-MS Injection F->G H Data Acquisition (Full Scan & SIM Mode) G->H I Data Processing (Integration & Quantification) H->I

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Internal Standard (IS): e.g., Tropic acid or a suitable non-endogenous organic acid.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Pyridine (anhydrous), Ethyl Acetate (HPLC grade), Hexane (HPLC grade)

  • Apparatus: Glass test tubes with PTFE-lined screw caps, heating block, nitrogen evaporator, vortex mixer, GC vials with inserts.

Sample Preparation (General Procedure)

This protocol can be adapted for various matrices. A general liquid-liquid extraction (LLE) is described.

  • Aqueous Sample Preparation: To 1 mL of aqueous sample (e.g., diluted urine, quenched reaction mixture), add the internal standard to a final concentration of 10 µg/mL.

  • Acidification: Adjust the pH of the sample to <2 using 2M HCl to ensure the carboxylic acids are fully protonated.

  • Extraction: Add 3 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Repeat the extraction once more and combine the organic layers.

  • Drying: Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure the residue is completely dry, as moisture can interfere with the silylation reaction.[4][8]

Silylation Derivatization
  • To the dry residue from step 3.2.5, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Tightly cap the tube and vortex for 30 seconds to ensure the residue is fully dissolved.

  • Heat the mixture at 70°C for 60 minutes in a heating block.

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with a glass insert for analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph (GC)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% Phenyl Polysiloxane, DB-5ms or equivalent)A standard non-polar column provides excellent separation for a wide range of derivatized compounds.[8]
Carrier GasHelium, constant flow rate of 1.0 mL/minInert carrier gas standard for MS applications.
Injection Volume1 µL
Injector Temperature280°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injector ModeSplitlessMaximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level detection.
Oven Program100°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min)The temperature ramp allows for effective separation of the analyte from solvent fronts and other matrix components.[9]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[10]
Ion Source Temperature230°CStandard operating temperature to maintain ion optics cleanliness and performance.
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550A wide scan range is used to detect the molecular ion and key fragments of the derivatized analyte.[3]
Data Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)Full scan provides comprehensive spectral data, while SIM mode significantly increases sensitivity by monitoring specific ions.

Data Interpretation and Expected Results

The di-TMS derivative of this compound has a molecular weight of 338.4 g/mol . Identification is confirmed by matching the retention time with that of a derivatized standard and by examining the mass spectrum.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 338 .

  • Key Fragments: The most characteristic fragment in silylated compounds is the loss of a methyl group (•CH₃) from a TMS moiety, resulting in a stable silicon-containing cation. This [M-15]⁺ ion is often the base peak or one of the most abundant ions in the spectrum.[6] Other significant fragments arise from cleavages around the functional groups.

Expected Quantitation and Qualifier Ions:

Ion Description Expected m/z Role in Analysis
[M-15]⁺ 323 Quantifier Ion (high abundance and specificity)
[M]⁺• 338 Qualifier Ion 1

| Other Fragment | e.g., 249, 193 | Qualifier Ion 2 & 3 |

Figure 2: Predicted key fragmentation pathway for the di-TMS derivative.

Trustworthiness: A Self-Validating System

To ensure the reliability and accuracy of results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12]

  • Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations (e.g., 0.1–50 µg/mL). The response should be linear with a correlation coefficient (R²) of >0.99.[9][13]

  • Specificity: The method's ability to differentiate the analyte from other matrix components should be confirmed by analyzing blank matrix samples. No interfering peaks should be observed at the retention time of the analyte.[11]

  • Accuracy and Precision: Accuracy is determined by spike-recovery experiments, with recovery rates typically expected to be within 80–120%. Precision (repeatability and intermediate precision) is assessed by replicate analyses, with the relative standard deviation (RSD) ideally being <15%.[11][13]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ establish the sensitivity of the method and should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[10][12]

  • Internal Standard (IS): The use of an internal standard is crucial for correcting variations in sample preparation, derivatization efficiency, and injection volume, thereby significantly improving the precision and accuracy of quantification.[7][14]

Conclusion

The GC-MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound. The protocol's foundation on a robust silylation derivatization step successfully overcomes the challenges posed by the analyte's polarity and low volatility. By following the outlined procedures for sample preparation, derivatization, and instrument analysis, and by incorporating principles of method validation, researchers can achieve high-quality, reproducible data suitable for applications in pharmaceutical quality control, drug metabolism studies, and other areas of scientific research.

References

  • Vertex AI Search. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • PubMed. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • SpringerLink. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS).
  • ResearchGate. (2025). GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization.
  • Agilent Technologies. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems.
  • SpringerLink. (2022). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • SpringerLink. (2018). Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS.
  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • PubMed Central (PMC). (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
  • ResearchGate. (2025). Review: Derivatization in mass spectrometry—1. Silylation.
  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Regis Technologies. (n.d.). Silylation Reagents.
  • PubChem. (n.d.). This compound, (S)-. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 3-(1-Carboxyethyl)benzoic Acid in Pharmaceutical Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the quantitative determination of 3-(1-Carboxyethyl)benzoic acid (CAS: 68432-95-1), a critical oxidative degradation product and process impurity of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen . Often designated as Ketoprofen Impurity C (EP standards) or related compound, its monitoring is essential due to its potential impact on drug efficacy and safety profiles.[1]

This guide addresses the specific analytical challenges posed by this molecule:

  • High Polarity: The presence of two carboxylic acid moieties renders the molecule highly polar, complicating retention on standard C18 phases without specific pH control.

  • Structural Similarity: It must be chromatographically resolved from the parent drug (Ketoprofen) and other related benzoic acid derivatives.

  • Isomerism: The molecule possesses a chiral center at the ethyl side chain, requiring considerations for enantiomeric separation in chiral drug development.

Chemical Context & Mechanism

To design a robust assay, one must understand the analyte's origin. This compound is typically formed via the oxidative cleavage of the benzophenone bridge in Ketoprofen.

Formation Pathway

The parent drug, Ketoprofen, contains a benzoyl group.[2][3] Under strong oxidative stress (or metabolic degradation), the ketone linkage cleaves, oxidizing the benzoyl moiety into a carboxylic acid, resulting in the target impurity.

G Ketoprofen Ketoprofen (Parent API) Oxidation Oxidative Cleavage (Stress/Metabolism) Ketoprofen->Oxidation degradation Target This compound (Impurity C) Oxidation->Target major product Byproduct Benzoic Acid (Byproduct) Oxidation->Byproduct cleavage fragment

Figure 1: Oxidative degradation pathway of Ketoprofen leading to the formation of this compound.[1][4][5][6][7][8]

Analytical Strategy: RP-HPLC with UV Detection

Method Selection Rationale
  • Mode: Reversed-Phase Chromatography (RP-HPLC) is preferred over Normal Phase due to the analyte's aqueous solubility and polarity.

  • Stationary Phase: A C18 column with high carbon load or "aqueous stable" bonding is required. Standard C18 columns may suffer from "phase collapse" if high aqueous content is needed for retention, but since this analyte is moderately organic-soluble, a standard C18 is sufficient provided pH is controlled.

  • Mobile Phase pH: The molecule is a dicarboxylic acid (pKa ~4.0). To ensure retention and sharp peak shape, the mobile phase pH must be below the pKa (typically pH 2.5–3.0) to suppress ionization.[1] Ionized carboxylates (COO-) would elute in the void volume.

Protocol A: Standard Quantitative Assay (Achiral)

This protocol separates the impurity from Ketoprofen and other synthesis intermediates.

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD/VWD.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric acid (85%).

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.01 M KH₂PO₄ buffer, adjusted to pH 2.5 with H₃PO₄Suppresses ionization of -COOH groups for retention.
Mobile Phase B AcetonitrileStrong eluent for aromatic rings.
Mode IsocraticEnsures reproducible retention times for QC.
Ratio (A:B) 65:35 (v/v)Optimized for resolving the dicarboxylic acid (early eluting) from Ketoprofen (late eluting).
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmMax absorbance for benzoic acid moiety; selective against non-aromatics.
Temperature 25°CAmbient control.
Injection Vol 10–20 µLDependent on sensitivity requirements.
Step-by-Step Procedure
  • Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane.

  • Standard Preparation:

    • Prepare a stock solution of this compound (0.1 mg/mL) in Mobile Phase.

    • Sonicate for 5 minutes to ensure complete dissolution (critical due to potential dimerization).

  • Sample Preparation (Drug Product):

    • Weigh tablet powder equivalent to 50 mg Ketoprofen.

    • Extract with 50 mL Mobile Phase.

    • Centrifuge at 4000 rpm for 10 min. Filter supernatant (0.45 µm PVDF).

  • System Suitability: Inject standard 6 times. Requirement: RSD < 2.0%, Tailing Factor < 1.5.[2]

Protocol B: Chiral Separation (Enantiomeric Purity)

Since the ethyl side chain creates a chiral center, distinguishing the (R) and (S) enantiomers is vital if the parent drug is administered as a pure enantiomer (e.g., Dexketoprofen).

  • Column: Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate)).

  • Mobile Phase: 0.1% Acetic Acid in Acetonitrile : Water (60:40 v/v).

  • Mechanism: The polysaccharide stationary phase interacts with the chiral center via hydrogen bonding and steric hindrance. The acidic mobile phase is strictly required to prevent peak broadening.

Method Validation & Performance Metrics

The following data represents typical performance characteristics for Protocol A (Achiral).

Validation ParameterAcceptance CriteriaTypical ResultReference Link
Linearity (R²) > 0.9990.9998 (Range: 0.5–50 µg/mL)
LOD (Limit of Detection) S/N > 30.05 µg/mL
LOQ (Limit of Quantitation) S/N > 100.15 µg/mL
Recovery (Accuracy) 98.0% – 102.0%99.4% (at 100% spike level)
Specificity Resolution > 2.0Resolution > 4.5 (vs Ketoprofen)-

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct analytical workflow based on the sample type (Raw API vs. Formulation).

Workflow Start Sample Input TypeCheck Sample Matrix? Start->TypeCheck API Pure API / Powder TypeCheck->API Raw Material Formulation Tablet / Plasma TypeCheck->Formulation Complex Matrix DirectDissolve Direct Dissolution (Mobile Phase) API->DirectDissolve Extraction L/L Extraction (Ether/Chloroform) Formulation->Extraction HPLC HPLC Analysis (C18, pH 2.5, 254nm) DirectDissolve->HPLC Evaporation Evaporate & Reconstitute Extraction->Evaporation Evaporation->HPLC Data Quantification (Calc % Impurity) HPLC->Data

Figure 2: Decision tree for sample preparation and analysis of this compound.

Troubleshooting & Critical Control Points

  • Peak Tailing:

    • Cause: Secondary interactions between the carboxylic acid protons and residual silanols on the silica support.

    • Fix: Ensure buffer pH is < 3.0. If tailing persists, add 5% Methanol to the mobile phase or switch to an "end-capped" column (e.g., Zorbax Eclipse Plus).

  • Retention Shift:

    • Cause: Temperature fluctuations affecting pKa/ionization equilibrium.

    • Fix: Use a column oven set strictly to 25°C or 30°C.

  • Ghost Peaks:

    • Cause: Contamination from previous injections of Ketoprofen (which elutes much later).

    • Fix: Extend the run time to 15 minutes or include a high-organic wash step (90% ACN) at the end of the gradient if using gradient elution.

References

  • PubChem. "this compound Compound Summary."[1][6][8] National Library of Medicine.[1] [Link]

  • MDPI. "Development of Ketoprofen Impurity A as a Certified Reference Material." Molecules. [Link] (Note: Discusses related impurity profiling and HPLC conditions).

  • Scientific Research Publishing. "Determination of Ketoprofen in Human Plasma by RP-HPLC." American Journal of Analytical Chemistry. [Link]

  • European Pharmacopoeia (Ph. Eur.). "Ketoprofen Monograph: Impurity Standards.

Sources

Application Note: High-Performance Reference Standardization of 3-(1-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Monitoring Oxidative Degradation in Arylpropionic Acid NSAIDs

Strategic Importance & Chemical Context[1]

3-(1-Carboxyethyl)benzoic acid (CAS: 68432-95-1) is a critical pharmacopeial impurity associated with the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen .[1][2][3] Designated as Impurity C in the European Pharmacopoeia (Ph. Eur.) and USP, its presence serves as a definitive marker for oxidative degradation and photolytic cleavage of the benzophenone moiety.

In drug development, this molecule acts as a "canary in the coal mine" for formulation stability. Unlike simple hydrolysis products, the formation of this compound requires the cleavage of the robust benzophenone ketone bridge, indicating significant stress on the API (Active Pharmaceutical Ingredient).

Mechanistic Origin

Ketoprofen consists of two benzene rings linked by a ketone. Under oxidative stress (or high-energy UV exposure), the benzophenone bridge undergoes oxidative cleavage. The ring retaining the propionic acid side chain oxidizes at the bridge position to form a carboxylic acid, resulting in this compound.

Key Technical Specifications:

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 194.18 g/mol [1][2][3][4][5][6]

  • Acidity (pKa): Contains two ionizable carboxyl groups (approx. pKa values: 3.5 and 4.2).

  • Solubility: High in Methanol/Acetonitrile; low in acidic aqueous media.

Visualization: Degradation & Analytical Workflow

The following diagram illustrates the origin of Impurity C from Ketoprofen and the required analytical workflow for establishing it as a reference standard.

G cluster_0 Degradation Pathway cluster_1 Standard Qualification Workflow Keto Ketoprofen API (Benzophenone Core) OxStress Oxidative Stress (UV / Peroxide) Keto->OxStress Exposure ImpurityC Impurity C This compound OxStress->ImpurityC Bridge Cleavage RawStd Raw Material (Impurity C) qNMR qNMR Analysis (Primary Validation) RawStd->qNMR Purity Assignment HPLC_Val HPLC-UV (RRF Determination) qNMR->HPLC_Val Quantification CertStd Certified Reference Standard HPLC_Val->CertStd Release

Figure 1: Mechanistic pathway of Ketoprofen degradation into Impurity C and the qualification workflow for the reference standard.

Protocol 1: Reference Standard Qualification (qNMR)

Commercially available degradation standards often lack the absolute purity required for quantitative analysis. Quantitative NMR (qNMR) is the gold standard for assigning potency to this reference material without requiring a secondary standard of the same structure.

Objective: Determine the absolute mass fraction purity of this compound.

Materials:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over

    
    .
    
  • Solvent: DMSO-

    
     (provides excellent solubility for dicarboxylic acids).
    

Procedure:

  • Preparation: Accurately weigh 10.0 mg of this compound and 10.0 mg of Maleic Acid into a glass vial.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: must be

      
       of the longest relaxing proton to ensure full magnetization recovery).
      
    • Scans: 16 or 32.

  • Integration:

    • Integrate the singlet of Maleic Acid (

      
       6.2 ppm).
      
    • Integrate the aromatic protons of Impurity C (

      
       7.4–8.0 ppm) or the methyl doublet (
      
      
      
      1.4 ppm).
  • Calculation: Use the molar ratio equation to determine purity (

    
    ).
    


Expert Insight: Avoid using


 as a solvent. The exchangeable carboxylic acid protons can cause baseline distortion, and the solubility of the aromatic ring is limited in pure water.
Protocol 2: Stability Indicating HPLC Method

This protocol ensures separation of the parent drug (Ketoprofen) from Impurity C. Because Impurity C contains two carboxylic acid groups, it is significantly more polar than Ketoprofen.

Method Principle: Reverse Phase Chromatography (RP-HPLC) with acidic mobile phase suppression.

Chromatographic Conditions
ParameterSettingRationale
Column C18,

mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge)
Standard stationary phase; 3.5 µm offers better resolution than 5 µm.
Mobile Phase A Water + 0.1%

or 0.1% Formic Acid
Acidic pH (~2.5) suppresses ionization of carboxyl groups, increasing retention on C18.
Mobile Phase B Acetonitrile (ACN)Stronger solvent strength for eluting the hydrophobic Ketoprofen.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 233 nm233 nm is the isosbestic point or max absorption for the benzoic acid moiety.
Column Temp 30°CEnsures reproducible retention times.
Injection Vol 10 µLStandard loop size.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial hold for polar impurities
2.08515Isocratic hold
15.04060Gradient ramp to elute Ketoprofen
18.04060Wash
18.18515Re-equilibration
23.08515End of Run
Data Analysis & System Suitability
  • Relative Retention Time (RRT):

    • Impurity C will elute early (approx RRT 0.3 - 0.4 relative to Ketoprofen) due to its high polarity.

  • Resolution (

    
    ):  Must be 
    
    
    
    between Impurity C and any adjacent peaks (e.g., 3-acetylbenzoic acid).
  • Tailing Factor: Must be

    
    . If tailing occurs, increase buffer ionic strength (use 20mM Phosphate buffer pH 2.5 instead of simple acid water).
    
Relative Response Factor (RRF) Determination

Because Impurity C lacks the benzophenone conjugation system of Ketoprofen, its UV absorbance is lower. You cannot assume a 1:1 response ratio.

Procedure:

  • Prepare equimolar solutions (

    
    ) of Ketoprofen Reference Standard and qualified this compound.
    
  • Inject both in triplicate.

  • Calculate RRF:

    
    
    
  • Typical RRF: Expect a value between 0.5 and 0.8 at 233 nm. This correction factor must be applied when calculating impurity levels in stability samples.

References
  • European Pharmacopoeia (Ph. Eur.) . Ketoprofen Monograph 01/2017:0922. European Directorate for the Quality of Medicines & HealthCare. Link

  • United States Pharmacopeia (USP) . Ketoprofen: Organic Impurities, Procedure 2. USP-NF. Link

  • BenchChem . This compound (Ketoprofen Impurity C) Product Data. Link

  • National Institutes of Health (NIH) - PubChem . This compound Compound Summary. Link

  • ChemScene . Safety and Handling of this compound (CAS 68432-95-1). Link

Sources

Enantioselective Synthesis of 3-(1-Carboxyethyl)benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in 3-(1-Carboxyethyl)benzoic Acid

This compound, a notable impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, designated as Ketoprofen Impurity C, is a chiral molecule possessing a single stereocenter.[] The spatial arrangement of the substituents around this chiral center gives rise to two non-superimposable mirror images, or enantiomers: (S)-3-(1-carboxyethyl)benzoic acid and (R)-3-(1-carboxyethyl)benzoic acid. The distinct three-dimensional structures of these enantiomers can lead to differential interactions with chiral biological systems, such as enzymes and receptors. This disparity in biological activity underscores the critical importance of enantioselective synthesis in drug development and impurity profiling, where the therapeutic effects and potential side effects of each enantiomer must be rigorously evaluated.

This comprehensive guide provides an in-depth exploration of various methodologies for the enantioselective synthesis of this compound. We will delve into the strategic synthesis of the racemic precursor followed by a critical examination of three powerful techniques for achieving high enantiomeric purity: Enzymatic Kinetic Resolution, Asymmetric Hydrogenation of a Prochiral Precursor, and Chiral Auxiliary-Mediated Diastereoselective Synthesis. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles that govern the experimental choices, thereby empowering researchers to adapt and optimize these methods for their specific needs.

Part 1: Synthesis of Racemic this compound

A reliable synthesis of the racemic starting material is the foundational step for subsequent enantioselective transformations, particularly for resolution techniques. A common and efficient route to racemic this compound involves the hydrolysis of its corresponding nitrile precursor, 3-(1-cyanoethyl)benzoic acid.

Protocol 1: Synthesis of Racemic this compound

Step 1: Synthesis of 3-(1-cyanoethyl)benzoic acid

A plausible synthetic route to 3-(1-cyanoethyl)benzoic acid, as suggested by related syntheses, could involve the reaction of a 3-formylbenzoic acid derivative or a related precursor with a cyanide source, followed by appropriate functional group manipulations. An economical and industrially applicable method for a related compound, 3-(1-cyanoalkyl)benzoic acid, starts from 2-chlorobenzoic acid metal salt, highlighting the diverse strategies available for constructing the cyanoethylbenzoic acid scaffold.[2]

Step 2: Hydrolysis to Racemic this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(1-cyanoethyl)benzoic acid in a 10% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a pH of 1-2 is reached.

  • Isolation: The resulting precipitate, racemic this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part 2: Strategies for Enantioselective Synthesis

With the racemic compound in hand, or through pathways that introduce chirality directly, several powerful strategies can be employed to obtain the desired enantiomer in high purity.

A. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In this process, the enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted and thus allowing for their separation. Lipases are a class of enzymes frequently employed for the resolution of carboxylic acids and their esters due to their broad substrate tolerance and high enantioselectivity.

The kinetic resolution of racemic Ketoprofen, a structurally related molecule, has been successfully achieved using Candida rugosa lipase, demonstrating the feasibility of this approach for this compound.[3]

G

Caption: Proposed route for the enantioselective synthesis via asymmetric hydrogenation.

Protocol 3: Asymmetric Hydrogenation (General Procedure)

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active chiral catalyst by reacting a ruthenium precursor (e.g., [Ru(cod)Cl₂]n) with a chiral bisphosphine ligand (e.g., (S)-BINAP) in an appropriate solvent.

  • Hydrogenation:

    • In a high-pressure reactor, dissolve the prochiral precursor, 3-(1-carboxyvinyl)benzoic acid, in a suitable solvent (e.g., methanol or ethanol).

    • Add the prepared chiral catalyst solution.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by GC or LC).

  • Work-up and Isolation:

    • Carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization or chromatography to yield the enantioenriched this compound.

    • Determine the enantiomeric excess by chiral HPLC.

C. Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry. [4]In this approach, a prochiral starting material is covalently attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent stereocenter-forming reaction to proceed with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered and reused.

For the synthesis of this compound, a chiral oxazolidinone, such as Evans' auxiliary, can be employed to direct the stereoselective alkylation of a propionyl group.

Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_2 Chiral Auxiliary-Mediated Synthesis auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) acylation Acylation with 3-(Chlorocarbonyl)benzoyl chloride auxiliary->acylation chiral_imide Chiral N-Acyl Oxazolidinone acylation->chiral_imide enolate_formation Enolate Formation (e.g., LDA) chiral_imide->enolate_formation alkylation Diastereoselective Alkylation (e.g., Methyl Iodide) enolate_formation->alkylation diastereomer Alkylated Diastereomer alkylation->diastereomer cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) diastereomer->cleavage product Enantioenriched This compound cleavage->product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: Workflow for chiral auxiliary-mediated synthesis of this compound.

Protocol 4: Chiral Auxiliary-Mediated Synthesis (Conceptual Protocol)

  • Acylation of Auxiliary: React a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3-(chlorocarbonyl)propionyl chloride to form the corresponding N-acyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Cool a solution of the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) to -78 °C.

    • Add a strong base (e.g., lithium diisopropylamide, LDA) to form the enolate.

    • Introduce an electrophile, such as methyl iodide, to alkylate the enolate. The steric bulk of the auxiliary will direct the approach of the electrophile, leading to the formation of one diastereomer in excess.

  • Auxiliary Cleavage:

    • Cleave the chiral auxiliary from the alkylated product using a mild hydrolysis procedure (e.g., lithium hydroxide and hydrogen peroxide).

  • Isolation and Purification:

    • After work-up, the enantioenriched this compound can be isolated and purified.

    • The chiral auxiliary can be recovered from the reaction mixture.

    • The diastereomeric and enantiomeric purity should be assessed at appropriate stages of the synthesis.

Comparative Analysis of Enantioselective Strategies

Method Advantages Disadvantages Key Considerations
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product from starting material.Enzyme selection and optimization of reaction conditions are crucial.
Asymmetric Hydrogenation High atom economy, potentially high enantioselectivity and yield.Requires specialized high-pressure equipment, expensive chiral catalysts.Catalyst and ligand screening is often necessary to achieve high ee.
Chiral Auxiliary-Mediated Synthesis Reliable and predictable stereochemical outcome, well-established methodology.Multi-step process, lower atom economy, requires stoichiometric amounts of the chiral auxiliary.Choice of chiral auxiliary and cleavage conditions are critical.

Conclusion

The enantioselective synthesis of this compound can be achieved through several robust and effective strategies. The choice of the most suitable method will depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of specialized equipment, and cost considerations. Enzymatic kinetic resolution offers a green and highly selective approach, while asymmetric hydrogenation provides a more atom-economical route. Chiral auxiliary-mediated synthesis, though less atom-economical, remains a reliable and predictable method for achieving high enantiopurity. By understanding the principles and protocols outlined in this guide, researchers are well-equipped to tackle the synthesis of this and other chiral carboxylic acids with precision and confidence.

References

  • PubChem. This compound, (S)-. Available from: [Link]

  • Google Patents. WO2004087632A1 - Method for producing optically active carboxylic acid.
  • Google Patents. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid.
  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • PMC. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Available from: [Link]

Sources

Application Note: Advanced Derivatization Protocols for the Analysis of 3-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the chemical derivatization of 3-(1-Carboxyethyl)benzoic acid, a key pharmaceutical impurity and metabolite. The inherent physicochemical properties of this dicarboxylic acid—high polarity and low volatility—preclude direct analysis by gas chromatography-mass spectrometry (GC-MS). This document outlines two primary derivatization strategies, silylation and esterification, to enhance volatility and thermal stability for GC-MS applications. Furthermore, it explores derivatization techniques aimed at improving ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS) analysis. The protocols herein are presented with an emphasis on the rationale behind methodological choices, ensuring scientific integrity and enabling researchers to adapt these procedures to their specific analytical challenges in drug development and quality control.

Introduction: The Analytical Imperative for Derivatization

This compound is a dicarboxylic acid that is structurally related to the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, often monitored as Ketoprofen Impurity C.[1] Its analysis is critical for ensuring the purity and safety of pharmaceutical formulations. The molecule's two carboxylic acid functional groups are responsible for its high polarity and propensity for intermolecular hydrogen bonding. These characteristics result in a high boiling point and poor thermal stability, making it unsuitable for direct GC analysis.[1] Without modification, injection into a hot GC inlet leads to peak tailing, poor sensitivity, and thermal degradation, rendering quantitative analysis unreliable.

Derivatization chemically modifies the analyte to produce a new compound with properties more amenable to a chosen analytical technique. For this compound, derivatization aims to:

  • Enhance Volatility: By capping the polar carboxyl groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point.

  • Improve Thermal Stability: The resulting derivatives are less prone to decomposition at the high temperatures of the GC inlet and column.

  • Increase Chromatographic Resolution: Derivatization leads to sharper, more symmetrical peaks, improving separation from matrix components.

  • Enhance MS Detection: For LC-MS, derivatization can introduce a permanently charged or easily ionizable moiety, drastically improving sensitivity.

This guide provides detailed, validated protocols for silylation and esterification for GC-MS, and a targeted derivatization strategy for LC-MS, empowering researchers to achieve accurate and reproducible quantification of this critical analyte.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary goal is to convert the non-volatile dicarboxylic acid into a volatile derivative. The two most effective and widely adopted methods are silylation and esterification.

Protocol I: Silylation via Trimethylsilyl (TMS) Ester Formation

Silylation is a rapid and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids.[2] The process replaces the acidic protons with non-polar trimethylsilyl (TMS) groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a powerful silylating agent. The byproducts of the reaction, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatography.[2]

Causality of Experimental Choices:

  • Reagent: BSTFA is highly reactive towards carboxylic acids. The addition of 1% TMCS acts as a catalyst, increasing the reactivity of the BSTFA, which is particularly useful for moderately hindered compounds.

  • Solvent: A dry, aprotic solvent like acetonitrile or pyridine is essential. Any moisture present will consume the silylating reagent, reducing derivatization efficiency. Pyridine can also act as an acid scavenger, driving the reaction to completion.

  • Temperature: Heating the reaction (e.g., at 70°C) accelerates the derivatization process, ensuring complete conversion in a shorter timeframe.[3]

Caption: Silylation workflow for this compound analysis by GC-MS.

  • Sample Drying: In a 2 mL autosampler vial, evaporate the sample extract containing this compound to complete dryness under a gentle stream of nitrogen. This step is critical to remove all water.

  • Reconstitution: Add 100 µL of dry acetonitrile to the vial.

  • Vortexing: Vortex the vial for 30 seconds to ensure the analyte is fully dissolved.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Sealing: Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

  • Reaction: Place the vial in a heating block or oven at 70°C for 60 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection. Inject 1 µL into the GC-MS system.

Self-Validation: To ensure the integrity of the analysis, a reagent blank (containing only the solvent and derivatization reagent) should be prepared and analyzed alongside the samples to identify any potential interfering peaks. A derivatized standard of this compound should also be run to confirm the retention time and mass spectrum of the di-TMS derivative.

Protocol II: Methyl Esterification

Esterification is another robust method for derivatizing carboxylic acids, converting them into their corresponding, more volatile methyl esters.[4] This can be achieved using various reagents, such as BF3/methanol or (trimethylsilyl)diazomethane.[3][5] Methyl esters are stable and provide excellent chromatographic performance.[4]

Causality of Experimental Choices:

  • Reagent: Boron trifluoride (BF3) in methanol is a common and effective esterification reagent. BF3 acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]

  • Temperature: Heating is required to drive the reaction to completion.

  • Extraction: After the reaction, the less polar methyl ester derivative is extracted from the polar reaction mixture into a non-polar organic solvent like hexane for injection into the GC-MS.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Dried sample residue B Dissolve in 100 µL anhydrous acetonitrile A->B C Add 2 eq. EDC and 2.2 eq. DMAPA B->C D React at RT for 2 hours C->D E Quench with 10 µL 0.1% formic acid D->E F Dilute with mobile phase E->F G Inject into LC-MS F->G

Sources

Technical Application Note: 3-(1-Carboxyethyl)benzoic Acid in NSAID Research

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is designed for research scientists and quality control professionals involved in the development and analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically propionic acid derivatives like Ketoprofen.[1]

Executive Summary & Scientific Context

3-(1-Carboxyethyl)benzoic acid (3-CEBA) is a critical dicarboxylic acid derivative primarily utilized as a Pharmacopeial Reference Standard (Impurity C) in the quality control of Ketoprofen.[1] Structurally, it represents the "scaffold core" of the arylpropionic acid class, lacking the lipophilic benzoyl pharmacophore required for potent COX inhibition.

In drug development, this compound serves three pivotal roles:

  • Analytical Integrity: It acts as a specific marker for oxidative degradation and synthetic process control (process-related impurity).

  • Synthetic Intermediate: It is a hydrolysis product of 3-(1-cyanoethyl)benzoic acid, a key precursor in NSAID synthesis.[1]

  • SAR Negative Control: In mechanistic studies, it provides a baseline for evaluating the role of the benzoyl substituent in cyclooxygenase (COX) binding affinity.

Chemical Profile & Properties

Understanding the physicochemical behavior of 3-CEBA is essential for developing robust extraction and chromatographic methods.

PropertyValueRelevance to Protocol
Molecular Formula C₁₀H₁₀O₄Basis for Mass Spec (m/z 194.[1][2]18)
Molecular Weight 194.18 g/mol Calculation of molarity/stoichiometry
pKa (Predicted) ~4.2 (COOH), ~3.8 (Benzoic)Requires acidic mobile phase (pH < 3.0) to suppress ionization for RP-HPLC retention.
Solubility DMSO, Methanol, Dilute AlkaliStock solutions should be prepared in MeOH or DMSO.
Melting Point 158–160 °CPurity verification via DSC/Melting point apparatus.

Application I: Analytical Profiling (HPLC/LC-MS)

Objective: To detect and quantify 3-CEBA as "Impurity C" in bulk Ketoprofen API or formulation samples. Rationale: As a dicarboxylic acid, 3-CEBA is significantly more polar than Ketoprofen. On a standard C18 column, it will elute earlier (shorter retention time). The protocol below uses a gradient method to separate the polar impurity from the hydrophobic parent drug.

Protocol A: Reverse-Phase HPLC Quantification

Reference Standard Preparation: Dissolve 10 mg of this compound in 10 mL of Mobile Phase A/Acetonitrile (50:50).

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid or Phosphate Buffer (pH 3.5)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 233 nm (Isosbestic point region for benzoic derivatives)

  • Temperature: 25°C

Gradient Program:

  • 0-2 min: Isocratic 15% B (Focus polar impurities)

  • 2-15 min: Linear Gradient 15% → 60% B (Elute 3-CEBA, then Ketoprofen)

  • 15-20 min: Wash 90% B

  • 20-25 min: Re-equilibrate 15% B

Self-Validating Check:

  • System Suitability: The resolution (Rs) between 3-CEBA (Impurity C) and Ketoprofen must be > 2.0.

  • Retention Logic: 3-CEBA should elute at approx. 0.3–0.4 RRT (Relative Retention Time) relative to Ketoprofen due to its high polarity (two carboxylic acid groups vs. one).

Analytical Workflow Diagram

The following diagram illustrates the logical flow for impurity identification using this standard.

AnalyticalWorkflow cluster_Detection Detection & Logic Sample Ketoprofen Sample (API or Tablet) Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep HPLC RP-HPLC Separation (C18, pH 3.5) Prep->HPLC UV UV Detector (233 nm) HPLC->UV Peak1 Early Elution (Polar Impurities) UV->Peak1 RRT ~0.4 Peak2 Late Elution (Parent Drug) UV->Peak2 RRT 1.0 Match Retention Time Match vs. 3-CEBA Std Peak1->Match Identify Impurity C

Caption: Logical workflow for identifying 3-CEBA (Impurity C) in Ketoprofen samples based on polarity-driven retention time shifts.

Application II: Synthetic Pathway & Process Control

Objective: To understand the origin of 3-CEBA during the synthesis of arylpropionic acids. Mechanism: 3-CEBA typically arises from the hydrolysis of the nitrile intermediate before the benzoyl group is successfully attached (or if the benzoyl addition step is skipped/failed).

Synthesis & Degradation Map

This pathway highlights where 3-CEBA enters the drug development pipeline—either as a target intermediate or an unwanted byproduct.

  • Precursor: 3-(1-Cyanoethyl)benzoic acid.[1][3][4][5]

  • Intended Route: The nitrile is usually maintained while the benzoyl group is added (via Friedel-Crafts or Grignard), followed by hydrolysis to Ketoprofen.

  • Impurity Route: Direct hydrolysis of the nitrile without benzoylation yields 3-CEBA.

SynthesisPathway Start 3-(1-Cyanoethyl)benzoic acid (Nitrile Precursor) Branch1 Path A: Benzoylation (Intended Route) Start->Branch1 Branch2 Path B: Direct Hydrolysis (Side Reaction) Start->Branch2 Ketoprofen Ketoprofen (Active Drug) Branch1->Ketoprofen + Benzophenone moiety + Hydrolysis ImpurityC This compound (Impurity C) Branch2->ImpurityC Acid/Base Hydrolysis (No Benzoyl addition)

Caption: Bifurcation of the synthetic pathway showing how premature hydrolysis leads to Impurity C (3-CEBA) instead of the active drug.

Application III: Structure-Activity Relationship (SAR)

Objective: Use 3-CEBA as a "Fragment Probe" in anti-inflammatory research. Hypothesis: The anti-inflammatory activity of Ketoprofen relies on the benzoyl group fitting into the hydrophobic channel of the COX enzyme. 3-CEBA lacks this group.[2] Protocol:

  • Assay: In vitro COX-1/COX-2 Inhibition Assay (Colorimetric or Fluorometric).

  • Test Compounds: Ketoprofen (Positive Control), 3-CEBA (Test), Vehicle (Negative Control).

  • Expectation: 3-CEBA should exhibit significantly reduced or negligible inhibitory activity (IC50 > 100 µM) compared to Ketoprofen (IC50 ~ 0.1–1 µM).

  • Significance: This confirms the "Pharmacophore" requirement of the benzoyl bridge. If 3-CEBA shows activity, it suggests the benzoic acid/propionic acid core has intrinsic activity, which is a novel finding.

References

  • European Pharmacopoeia (Ph. Eur.) . Ketoprofen Monograph: Impurity C.

  • United States Pharmacopeia (USP) . Ketoprofen Related Compound C (this compound).[1][6][7]

  • BenchChem . This compound - Product Description and Impurity Profile.

  • Simson Pharma . Ketoprofen Impurities and Structural Analysis.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 134674 (Related Benzoic Acid Derivatives).

Sources

Application Note: Protocol for the Evaluation of Antioxidant Activity in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Basis

Benzoic acid derivatives (e.g., gallic acid, protocatechuic acid, vanillic acid) represent a distinct class of phenolic antioxidants. Unlike cinnamic acid derivatives, which possess a conjugated double bond that aids in radical stabilization, benzoic acid derivatives rely almost exclusively on the substitution pattern of the phenyl ring for their antioxidant capacity (AOC).

Structure-Activity Relationship (SAR)

The core challenge in measuring the AOC of benzoic acid derivatives is the electron-withdrawing nature of the carboxyl group (-COOH). This group destabilizes the phenoxy radical formed during oxidation, potentially lowering activity.

  • Enhancers: Electron-donating groups (hydroxyl, methoxy) in ortho or para positions counteract the carboxyl effect.

  • Mechanism: These molecules primarily act via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

Figure 1: SAR Logic for Benzoic Acid Derivatives The following diagram illustrates the structural features that dictate the antioxidant potential of the benzoic acid scaffold.

SAR_Benzoic Core Benzoic Acid Core (Low Activity) COOH Carboxyl Group (-COOH) Electron Withdrawing (Destabilizing) Core->COOH Substitutions Ring Substitutions Core->Substitutions Ortho Ortho-OH (High Stability via H-bond) Substitutions->Ortho Para Para-OH (Resonance Stabilization) Substitutions->Para Meta Meta-OH (Lower Activity) Substitutions->Meta Mechanism Mechanism of Action Ortho->Mechanism Facilitates Para->Mechanism Facilitates HAT H-Atom Transfer (DPPH Dominant) Mechanism->HAT SET Electron Transfer (FRAP Dominant) Mechanism->SET

Caption: Structural determinants of antioxidant activity in benzoic acid derivatives. Green nodes indicate features that enhance radical scavenging.

Critical Pre-Assay Considerations

Solubility and Solvent Effects

Benzoic acid derivatives are often sparingly soluble in water but soluble in organic solvents. However, organic solvents can interfere with assays.

  • Recommendation: Prepare stock solutions (10–50 mM) in DMSO or Methanol .

  • Validation: Ensure the final concentration of organic solvent in the assay well is <5% (v/v) to prevent protein precipitation (if using biological media) or solvent-quenching effects.

pH Sensitivity

The ionization state of the carboxyl group (pKa ~4.2) and hydroxyl groups (pKa ~9–10) dramatically alters electron donation capability.

  • DPPH: Performed in methanol (non-buffered), so ionization is less variable.

  • FRAP: Strictly acidic (pH 3.6).[1] This suppresses ionization, measuring only the intrinsic reducing power of the non-ionized form.

Protocol A: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for screening radical scavenging activity (HAT/SET mixed mechanism).

Reagents
  • DPPH Stock Solution: 0.6 mM in Methanol. (Store at -20°C in amber glass; stable for 1 week).

  • Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Gallic Acid.

  • Solvent: Methanol (HPLC grade).

Step-by-Step Procedure
  • Preparation of Working Solution: Dilute DPPH Stock 1:10 with methanol to achieve an absorbance of 0.70 ± 0.02 at 517 nm .

    • Self-Validation Check: If the initial absorbance is unstable (drifts >0.01 in 5 mins), the methanol may be contaminated. Remake.

  • Sample Dilution: Prepare a 5-point serial dilution of the benzoic acid derivative (e.g., 10 µM to 500 µM).

  • Assay Setup (96-well plate):

    • Sample: Add 20 µL of sample dilution.

    • Reagent: Add 180 µL of DPPH Working Solution.

    • Blank: 20 µL solvent + 180 µL Methanol.

    • Control: 20 µL solvent + 180 µL DPPH Working Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

    • Expert Insight: Benzoic acid derivatives can be "slow reactors." If the curve has not plateaued at 30 mins, extend to 60 mins.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
Calculation


Calculate the IC50  (concentration required to scavenge 50% of the radical) using non-linear regression.

Protocol B: FRAP (Ferric Reducing Antioxidant Power)

This assay measures the capacity of the derivative to reduce Fe(III) to Fe(II) via Single Electron Transfer (SET).

Reagents[2]
  • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate + 16 mL glacial acetic acid, diluted to 1 L.

  • TPTZ Solution (10 mM): 2,4,6-tripyridyl-s-triazine in 40 mM HCl.

  • FeCl3 Solution (20 mM): Ferric chloride hexahydrate in distilled water.

Step-by-Step Procedure
  • FRAP Reagent Preparation: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio .[2]

    • Self-Validation Check: The mixture must be straw-colored. If it turns blue immediately, the glassware is contaminated with iron or the TPTZ has auto-oxidized. Discard.

    • Temperature: Warm to 37°C before use.

  • Standard Curve: Prepare FeSO4·7H2O standards (100 µM – 2000 µM).

  • Assay Setup:

    • Sample: 10 µL of benzoic acid derivative.

    • Reagent: 300 µL of FRAP Reagent.

  • Incubation: Exactly 4 minutes at 37°C (or room temp if consistent).

  • Measurement: Read Absorbance at 593 nm .

Calculation

Convert absorbance to µM Fe(II) equivalents using the FeSO4 standard curve linear equation (


).

Data Analysis & Workflow Summary

Table 1: Troubleshooting & Validation Guide

IssueProbable CauseCorrective Action
DPPH Absorbance < 0.6 Reagent degradationPrepare fresh DPPH; protect from light.
Non-linear dose response Solubility limit reachedCheck for precipitation; use lower concentration range.
High variance (CV > 5%) Pipetting/EvaporationUse reverse pipetting; seal plates during incubation.
Negative FRAP values Sample absorbs at 593nmRun a "Sample Blank" (Sample + Buffer only) and subtract.

Figure 2: Experimental Workflow This flowchart outlines the critical path from synthesis/extraction to data validation.

Workflow Start Benzoic Acid Derivative Solubility Solubility Check (DMSO/MeOH) Start->Solubility Split Split Solubility->Split DPPH_Path DPPH Assay (Radical Scavenging) Split->DPPH_Path FRAP_Path FRAP Assay (Reducing Power) Split->FRAP_Path Validation Validation (Trolox/FeSO4) DPPH_Path->Validation Analysis Calculate IC50 / TEAC DPPH_Path->Analysis FRAP_Path->Validation FRAP_Path->Analysis

Caption: Integrated workflow for antioxidant characterization. Dotted lines represent simultaneous control runs.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][3][4][5][6][7][8] LWT - Food Science and Technology.

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[1][3][8] Analytical Biochemistry.

  • Prior, R. L., Wu, X., & Schaich, K. (2005).[9] Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[3][9] Journal of Agricultural and Food Chemistry.

  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical.[4] Free Radicals and Antioxidants.[2][3][4][5][6][8]

  • Mellado, J., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(1-Carboxyethyl)benzoic acid. This molecule is a key intermediate in various pharmaceutical and fine chemical applications, and achieving a high-yield, high-purity synthesis is critical for successful drug development and research. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, optimize reaction conditions, and improve overall yield. Drawing from established chemical principles and field-proven insights, we will address specific experimental challenges in a direct question-and-answer format.

Section 1: Synthesis Strategy Overview

The synthesis of this compound typically proceeds through a multi-step sequence. The most common and reliable strategies involve the formation of a nitrile intermediate, 3-(1-cyanoethyl)benzoic acid, followed by hydrolysis to the desired dicarboxylic acid. An alternative, though more challenging, approach could involve the direct carboxylation of a suitable precursor.

The diagram below outlines the most prevalent synthetic pathway, which forms the basis for our troubleshooting guide.

Synthesis_Overview cluster_start Starting Materials cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Hydrolysis SM 3-Bromobenzoic Acid or related halide Intermediate 3-(1-Cyanoethyl)benzoic acid SM->Intermediate 1. Protection (e.g., Esterification) 2. Nucleophilic Substitution with   Propionitrile Anion Product This compound Intermediate->Product Acid or Base-catalyzed Hydrolysis

Caption: General synthetic pathway for this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

FAQ 1: My initial carbon-carbon bond formation step is giving a very low yield. What's going wrong?

This is a common bottleneck. The challenge lies in performing a nucleophilic attack on a substrate that already contains an acidic functional group (the carboxylic acid).

Answer: The primary issue is that most organometallic reagents or strong bases required for this transformation will react preferentially with the acidic proton of the benzoic acid moiety in a simple acid-base reaction, rather than participating in the desired C-C bond formation.[1]

Causality & Solution:

  • Acid-Base Side Reaction: Grignard reagents or the anion of propionitrile are strong bases.[1][2] They will be quenched by the carboxylic acid proton.

    • Solution: The carboxylic acid group must be protected before this step. A common strategy is to convert it to an ester (e.g., a methyl or ethyl ester). The ester is unreactive towards the nucleophile under these conditions and can be easily hydrolyzed back to the carboxylic acid in the final step, often concurrently with the nitrile hydrolysis.

  • Poor Nucleophile Generation: If you are generating the propionitrile anion using a base like sodium amide (NaNH₂), incomplete deprotonation can lead to low yields.

    • Solution: Ensure anhydrous conditions, as any water will consume the strong base. Use a suitable solvent like liquid ammonia or THF. The reaction temperature is also critical; reactions in liquid ammonia are often run at low temperatures (-35 to -30 °C) to maintain the solvent and control reactivity.[3]

Troubleshooting Quick Guide

Observation Potential Cause Recommended Action
No reaction; starting material recovered. Acidic proton on benzoic acid is quenching the nucleophile. Protect the carboxylic acid as an ester before the C-C bond formation step.
Low conversion; mixture of starting material and product. Insufficient base or poor quality base for deprotonation. Use freshly opened or properly stored NaNH₂/NaH. Ensure strictly anhydrous conditions.

| Formation of numerous side products. | Reaction temperature too high, leading to side reactions. | Maintain recommended low temperatures during nucleophile generation and reaction. |

FAQ 2: The hydrolysis of my nitrile intermediate, 3-(1-cyanoethyl)benzoic acid, is incomplete or stalls. How can I improve it?

Hydrolysis of the nitrile is essential and can be a stubborn reaction if not optimized. Both acidic and basic conditions can be effective, but each has its own set of parameters that must be controlled for a high yield.

Answer: Incomplete hydrolysis is typically due to insufficient reaction time, inadequate temperature, or the formation of a stable amide intermediate that is slow to hydrolyze further. The choice between acidic and basic hydrolysis depends on the overall stability of your molecule and downstream purification plans.

Hydrolysis_Pathway Nitrile R-CN (Cyano Intermediate) Amide R-CONH₂ (Amide Intermediate) Nitrile->Amide H₂O, H⁺ or OH⁻ (fast) Carboxylic_Acid R-COOH (Final Product) Amide->Carboxylic_Acid H₂O, H⁺ or OH⁻ (often rate-limiting)

Caption: The two-stage process of nitrile hydrolysis.

Comparison of Hydrolysis Conditions

Condition Reagents Temperature (°C) Pros Cons
Acidic Aq. H₂SO₄ or HCl 80 - 110 (Reflux) Direct isolation of the final product upon cooling and filtration. Can cause charring or degradation if the temperature is too high or reaction time is too long. Risk of unwanted side reactions on sensitive substrates.

| Basic | Aq. NaOH or KOH | 80 - 110 (Reflux) | Generally cleaner reactions with fewer charring issues. | Product is formed as a carboxylate salt. Requires a separate acidification step to precipitate the final product, adding a step to the workup.[4] |

Expert Recommendations:

  • Forcing the Reaction: If the reaction stalls, increase the concentration of the acid or base and prolong the reflux time. For a 2.0 g scale, stirring at 60°C for 8 hours with catalytic sulfuric acid in methanol was used for an esterification, indicating that forcing conditions are sometimes necessary.[5] While this is for a different reaction, the principle of extended heating applies.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the intermediate amide. The reaction is complete only when both spots have been fully converted to the more polar carboxylic acid spot at the baseline.

FAQ 3: I am losing a significant portion of my product during purification by recrystallization. How can I minimize this loss?

Purification is a critical step where yield can be dramatically impacted. Benzoic acid and its derivatives have temperature-sensitive solubility, which is key to successful recrystallization.[6]

Answer: Product loss during recrystallization is most often caused by using an inappropriate solvent, using too much solvent, or cooling the solution too quickly.

Key Optimization Steps:

  • Solvent Selection: The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. For this compound, water is often a good starting point due to the two polar carboxylic acid groups.[6] Solvent mixtures (e.g., ethanol/water, acetic acid/water) can also be effective for fine-tuning solubility.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even at low temperatures, directly reducing the isolated yield.

  • Slow Cooling: After dissolving, allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of large, pure crystals, while rapid cooling can trap impurities and cause smaller crystals to form that are harder to filter.

  • Washing: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent. Using room temperature solvent will redissolve some of your product.[6]

Recrystallization_Logic start Crude Product dissolve Dissolve in MINIMUM amount of HOT solvent start->dissolve dissolve->dissolve cool_slow Cool Slowly to RT dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice cool_ice->dissolve If product 'oils out', re-heat, add more solvent, and cool slower filter Filter Crystals via Vacuum Filtration cool_ice->filter wash Wash with ICE-COLD solvent filter->wash dry Dry Crystals wash->dry product Pure Product dry->product

Caption: Decision workflow for optimizing recrystallization.

Section 3: Detailed Experimental Protocol

This protocol details the base-catalyzed hydrolysis of 3-(1-cyanoethyl)benzoic acid.

Protocol: Hydrolysis of 3-(1-cyanoethyl)benzoic acid

Materials:

  • 3-(1-cyanoethyl)benzoic acid (1.0 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (approx. 5-10 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

  • Heating mantle

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(1-cyanoethyl)benzoic acid.

  • Reaction: Add the 10% NaOH solution. The amount should be sufficient to dissolve the starting material and provide a large excess of hydroxide ions.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Ammonia gas is evolved during this reaction, so the procedure must be conducted in a well-ventilated fume hood.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete after 4-8 hours of reflux.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.

  • Acidification: Transfer the cooled reaction mixture to a beaker and place it in an ice bath. Slowly add concentrated HCl with stirring. A white precipitate of this compound will begin to form as the solution becomes acidic. Continue adding HCl until the solution is strongly acidic (pH 1-2).[7]

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven to obtain the final this compound.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 3-(1-Cyanoethyl)benzoic Acid: Synthesis and Reactivity. Retrieved from [Link]

  • Bartleby.com (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • Pharmaceutical Chemistry-II (2021, March 20). Experiment No.23 : Synthesis of Benzoic acid from Benzamide. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • NOP (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. oc-praktikum.de. Retrieved from [Link]

  • Google Patents (n.d.). KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.
  • International Journal of Advanced Research in Science, Communication and Technology (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • PubChem (n.d.). This compound, (S)-. Retrieved from [Link]

  • ChemSynthesis (2025, May 20). 3-(2-carboxyethyl)benzoic acid. Retrieved from [Link]

  • Master Organic Chemistry (2011, May 20). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids!. Retrieved from [Link]

  • Chemistry Research Journal (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • Chemistry Steps (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • ResearchGate (2024, November 5). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. Retrieved from [Link]

  • European Patent Office (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

  • Master Organic Chemistry (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • N.D. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Google Patents (n.d.). Purification of benzoic acid - US3235588A.

Sources

Technical Support Center: Synthesis of 3-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Impurity Profiling & Troubleshooting Lead Scientist: Dr. A. Vance

Executive Summary & Molecule Profile

Subject: 3-(1-Carboxyethyl)benzoic acid CAS: 68432-95-1 Synonyms: 3-(1-Hydroxycarbonylethyl)benzoic acid; Ketoprofen Impurity C. Primary Application: Key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Zaltoprofen and Ketoprofen.

This guide addresses the technical challenges associated with the synthesis of this compound. While various routes exist (e.g., carbonylation, oxidation of alkylarenes), the industry standard—and the source of most troubleshooting tickets—is the acidic or basic hydrolysis of 3-(1-cyanoethyl)benzoic acid (or its ester derivatives).

The most frequent failure modes involve incomplete hydrolysis (amide stalling) , thermal decarboxylation , and regio-isomeric contamination .

Critical Impurity Profile

The following table summarizes the most common side products detected in crude reaction mixtures. Use this to identify the peaks in your HPLC/LC-MS data.

Impurity NameStructure / DescriptionOrigin (Causality)Removal Strategy
The "Amide Trap" (3-(1-Carbamoylethyl)benzoic acid)Intermediate where the nitrile has hydrolyzed to an amide (-CONH2) but failed to convert to the acid (-COOH).Kinetic Control: Reaction stopped too early or temperature too low. The Amide

Acid step is the rate-determining step in nitrile hydrolysis.
Increase reaction time or acid concentration (e.g., 60% H₂SO₄). Reflux is often required.
The "Des-Methyl" (3-Carboxymethylbenzoic acid)Missing the methyl group on the alkyl chain.Precursor Contamination: Impurity in the starting material (e.g., unmethylated phenylacetic acid derivative used in earlier steps).Cannot be removed easily by standard workup. Must be controlled at the starting material stage.[1]
The "Decarboxy" (3-Ethylbenzoic acid)Loss of the CO₂ group from the alkyl side chain.Thermal Instability: Reaction temperature exceeded 140°C-150°C for prolonged periods. Benzylic carboxylic acids are prone to thermal decarboxylation.Lower reaction temperature; switch from H₂SO₄ to milder alkaline hydrolysis (NaOH/EtOH).
The "Over-Oxidized" (Isophthalic Acid)Both alkyl groups converted to -COOH directly on the ring.Oxidative Route Failure: If synthesizing via oxidation of 3-ethyltoluene using KMnO₄ or HNO₃, the alkyl chain was fully degraded.Switch to milder oxidants (e.g., Co/Mn catalyzed air oxidation) or strictly control stoichiometry.

Troubleshooting Guides (Q&A)

Ticket #1: "I have a persistent peak at [M-1] relative to my product mass. Is this the amide?"

Diagnosis: Yes. The mass difference between a Carboxylic Acid (-COOH) and a Primary Amide (-CONH₂) is exactly 1 Dalton (OH = 17 vs NH₂ = 16). However, in mass spec, you often see the amide as [M+H] or [M+Na]. If you are seeing a peak that corresponds to the amide mass, your hydrolysis is incomplete.

The Mechanism of Failure: Nitrile hydrolysis proceeds in two distinct steps. The first step (Nitrile


 Amide) is fast and exothermic. The second step (Amide 

Acid) is slow and requires higher activation energy.
  • Solution: Do not simply add more acid. You must increase the temperature . The amide bond is resonance-stabilized and resists nucleophilic attack by water.

  • Protocol Adjustment: If using 50% H₂SO₄ at 90°C, increase to reflux (~105-110°C) and extend time by 4 hours. Monitor the disappearance of the Amide peak specifically, not just the consumption of the Nitrile.

Ticket #2: "My yield is low, and I smell something sweet/solvent-like during workup."

Diagnosis: You are likely experiencing Decarboxylation . this compound has a carboxylic acid at the benzylic position (technically homobenzylic, but the alpha-proton is activated). Under harsh acidic conditions and high heat, the molecule can lose CO₂, converting to 3-ethylbenzoic acid.

Corrective Action:

  • Switch to Alkaline Hydrolysis: Base-catalyzed hydrolysis (NaOH/H₂O/MeOH) is generally gentler on the carbon skeleton than harsh mineral acids.

  • Temperature Cap: Ensure your oil bath does not exceed 120°C.

  • Validation: Check the NMR. Decarboxylation will result in the loss of the methine quartet (CH-CH3) and the appearance of a methylene quartet (CH2-CH3) integrated for 2 protons.

Ticket #3: "The product is oiling out and won't crystallize."

Diagnosis: Presence of the racemic mixture or regioisomers . Since this compound has a chiral center, the synthetic product is usually a racemate. Racemates can be difficult to crystallize compared to pure enantiomers. Furthermore, if your starting material contained any 2- or 4- substituted isomers (ortho/para), these impurities disrupt the crystal lattice.

Corrective Action:

  • Solvent System: Use a high-polarity/low-polarity couple. A mixture of Ethyl Acetate/Heptane or Water/Acetic Acid is effective.

  • pH Swing: Dissolve the oil in 1M NaOH (forms the di-sodium salt), wash with Dichloromethane (removes non-acidic organics), then slowly acidify with HCl to pH 2-3 while stirring rapidly. This controlled precipitation often yields a solid.

Visualizing the Pathways

The following diagrams illustrate the hydrolysis workflow and the critical decision points for troubleshooting.

Figure 1: The Hydrolysis Pathway & "Amide Trap"

This diagram shows the kinetic bottleneck where the reaction often stalls.

HydrolysisPathway cluster_0 Critical Control Point Nitrile 3-(1-Cyanoethyl) benzoic acid (Starting Material) Imidate Imidate Intermediate Nitrile->Imidate H+, H2O (Fast) Amide 3-(1-Carbamoylethyl) benzoic acid (THE AMIDE TRAP) Imidate->Amide Tautomerization Target 3-(1-Carboxyethyl) benzoic acid (Target) Amide->Target H+, Heat, Time (Slow / RDS) Decarb 3-Ethylbenzoic acid (Over-heating) Target->Decarb >140°C -CO2

Caption: The conversion from Amide to Acid is the Rate Determining Step (RDS). Insufficient heat leads to Amide contamination.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected ImpurityType Identify Impurity (HPLC/MS) Start->ImpurityType Amide Mass: [M+H] ~ Amide (+1 Dalton vs Acid) ImpurityType->Amide Decarb Mass: [M-44] (Loss of CO2) ImpurityType->Decarb StartMat Starting Material Remains ImpurityType->StartMat ActionAmide Action: Increase Temp to Reflux (105°C+) Extend Time Amide->ActionAmide ActionDecarb Action: Lower Temp Switch to NaOH hydrolysis Decarb->ActionDecarb ActionSol Action: Check Solubility Add co-solvent (e.g. Dioxane) StartMat->ActionSol

Caption: Decision matrix for correcting reaction conditions based on impurity profile.

Validated Experimental Protocol

Method: Acidic Hydrolysis of 3-(1-Cyanoethyl)benzoic acid. Note: This protocol is designed to minimize the "Amide Trap."

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails as slurry thickens), a reflux condenser, and a temperature probe.

  • Charging: Charge 3-(1-cyanoethyl)benzoic acid (1.0 eq) and 60% Sulfuric Acid (H₂SO₄) (10 vol).

    • Why 60%? Higher concentrations can cause sulfonation of the aromatic ring; lower concentrations fail to push the amide-to-acid conversion.

  • Reaction: Heat the mixture to 105°C - 110°C .

    • Critical: Do not stop at 90°C. The activation energy for the amide hydrolysis requires reflux.

  • Monitoring: Sample every 2 hours.

    • Endpoint: < 0.5% Amide intermediate by HPLC.

  • Workup:

    • Cool to 20°C.

    • Pour reaction mixture into crushed ice (20 vol).

    • Extract with Ethyl Acetate (3 x 5 vol).

    • Purification Step: Back-extract the organic layer with 10% NaHCO₃. (The product moves to the aqueous phase; non-acidic impurities stay in organics).

    • Acidify the aqueous layer with HCl to precipitate the pure product.

    • Filter and dry.[2][3][4]

References

  • European Patent Office. (1996). Process for preparing benzoic acid derivative intermediates (EP0699673A1).
  • Google Patents. (2015). Preparation method for ketoprofen (CN105037127A).
  • Chemistry LibreTexts. (2024). Oxidation of Aromatic Compounds: Side Chain Reactivity. [Link]

Sources

Technical Support Center: Ketoprofen HPLC Separation & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of HPLC Methods for Ketoprofen and Related Impurities (USP/EP) Reference ID: KETO-OPT-2024

Introduction

Welcome to the technical support hub for Ketoprofen analysis. As a Senior Application Scientist, I understand that analyzing arylpropionic acid derivatives like Ketoprofen presents a specific set of challenges—primarily driven by its acidic nature (pKa ~4.4), light sensitivity, and the critical need to resolve specific positional isomers (Impurities A, C, and D).

This guide does not merely list parameters; it explains the chromatographic physics governing your separation, ensuring you can troubleshoot deviations with autonomy.

Module 1: The "Golden Standard" Protocol

Before optimizing, we must establish a robust baseline. The following method is synthesized from USP and EP monographs, designed to separate Ketoprofen from its known impurities (specifically USP Related Compound D / EP Impurity A).

Core Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 (L1), 4.6 x 150 mm, 5 µmStandard hydrophobic interaction. End-capping is critical to reduce silanol interactions with the carboxylic acid moiety.
Mobile Phase A Phosphate Buffer (pH 3.[1]5)Critical: pH 3.5 is < pKa (4.4). This suppresses ionization, keeping Ketoprofen neutral and increasing retention on the C18 phase.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for this separation.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 233 nmThe benzophenone chromophore absorbs strongly here; maximizes sensitivity for impurities.
Temperature 25°C - 30°CControls mass transfer kinetics; higher temps reduce tailing but may alter selectivity.
Recommended Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase Description
0.06040Initial equilibration
15.04060Elution of Ketoprofen & polar impurities
20.02080Wash (elute late eluters like Impurity D)
21.06040Return to initial
25.06040Re-equilibration

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I am seeing peak tailing for Ketoprofen (Tailing Factor > 2.0). How do I fix this?

The Mechanism: Ketoprofen contains a free carboxylic acid group. If your column has active silanols (Si-OH) and the pH is not sufficiently acidic, the drug will interact with these silanols via hydrogen bonding or ion-exchange mechanisms, causing the peak to "drag" (tail).

Corrective Actions:

  • Check Buffer pH: Ensure your buffer is strictly at pH 3.5 . If the pH drifts to 4.0+, the carboxylic acid begins to deprotonate (

    
    ), causing repulsion from the C18 pores and secondary interactions with silanols.
    
  • Column Health: As columns age, the end-capping (protective group) hydrolyzes, exposing raw silanols. If tailing appears suddenly on an old column, replace it.

  • Mobile Phase Additive: If using a generic C18, consider adding 0.1% Triethylamine (TEA) to the buffer. TEA acts as a "sacrificial base," binding to silanols so the Ketoprofen doesn't.

Q2: I cannot resolve Ketoprofen from "Impurity A" (EP) / "Related Compound D" (USP).

The Confusion: First, clarify your target.

  • USP Related Compound D = 3-acetylbenzophenone.[2][3]

  • EP Impurity A = 1-(3-benzoylphenyl)ethanone.[4][]

  • Note: These are the same molecule .

The Fix: This impurity is neutral (no acidic group). Therefore, its retention is less affected by pH than Ketoprofen.

  • To increase resolution: Lower the % ACN in the initial isocratic hold (e.g., start at 35% B instead of 40%). This will retain Ketoprofen (hydrophobic interaction) longer while having a lesser effect on the slightly more polar impurities, widening the gap.

  • Check Selectivity: If they co-elute, switch Mobile Phase B to Methanol . Methanol has different selectivity (protic solvent) compared to ACN (aprotic) and often resolves aromatic isomers better due to

    
     interactions.
    
Q3: I see "Ghost Peaks" that grow over time in my sample vials. What is happening?

The Science: Ketoprofen is notoriously photolabile . The benzophenone moiety absorbs UV light, leading to decarboxylation (loss of


) and the formation of degradation products (often eluting earlier than the main peak).

The Protocol:

  • Amber Glassware: MANDATORY. All standard and sample solutions must be prepared in amber volumetric flasks.

  • Autosampler: Ensure the autosampler door is opaque or the tray is covered.

  • Benchtop Stability: Do not leave clear HPLC vials on the bench under fluorescent lab lights.

Module 3: Visualizing the Logic

Workflow 1: Method Optimization Strategy

This diagram outlines the logical flow for developing and optimizing the separation.

MethodOptimization Start Start: Method Development CheckpH Check Buffer pH (Target: 3.5) Start->CheckpH CheckCol Select Column (C18, End-capped) CheckpH->CheckCol RunStd Run Standard Mixture CheckCol->RunStd DecisionResolution Is Resolution > 2.0? RunStd->DecisionResolution DecisionTailing Is Tailing < 1.5? DecisionResolution->DecisionTailing Yes ActionGradient Decrease Initial % Organic (Increase Retention) DecisionResolution->ActionGradient No ActionSilanol Add TEA or Change Column DecisionTailing->ActionSilanol No Final Method Validated DecisionTailing->Final Yes ActionGradient->RunStd ActionSilanol->RunStd

Figure 1: Step-by-step logic for optimizing resolution and peak shape for Ketoprofen.

Workflow 2: Troubleshooting "Ghost Peaks" (Photodegradation)

This diagram explains the causality of unexpected impurity peaks.

Photodegradation Source Ketoprofen Sample Trigger Exposure to UV/Lab Light Source->Trigger Mechanism Benzophenone Moiety Excitation & Decarboxylation Trigger->Mechanism Result Formation of Ethyl Benzoylbenzoate (Ghost Peaks) Mechanism->Result Prevention SOLUTION: Use Amber Glassware Result->Prevention To Fix

Figure 2: The pathway of photodegradation leading to false impurity identification.

References

  • United States Pharmacopeia (USP). Monograph: Ketoprofen. USP-NF.[2] (Standard method for Related Compound D separation).

  • European Pharmacopoeia (Ph.[6] Eur.). Ketoprofen Monograph 09/2008:0033.[6] (Defines Impurities A, B, C, D).

  • Kormany, R. et al. Fast HPLC method for the determination of ketoprofen in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (Discusses pH 3.5 buffer selection).

  • Feng, Y. et al. Photodegradation of Ketoprofen. (Detailed mechanism of light sensitivity).

Sources

troubleshooting peak tailing in chromatography of carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Peak Tailing & Asymmetry in Organic Acid Separations Support Level: Tier 3 (Senior Application Scientist) Status: Open Guide

Executive Summary: The Physics of Tailing

Peak tailing (Asymmetry Factor


) in carboxylic acid analysis is rarely a random artifact. It is almost always a symptom of secondary retention mechanisms .

In an ideal Reversed-Phase Liquid Chromatography (RPLC) system, retention is governed solely by hydrophobic partitioning. However, carboxylic acids (R-COOH) are susceptible to two parasitic interactions that delay mass transfer for a portion of the analyte population, causing the "tail":

  • Ionization Mismatch: Partial ionization leads to mixed-mode retention (hydrophobic + ionic).

  • Silanol Activity: Interaction with acidic silanol groups on the silica support.[1]

  • Lewis Acid/Base Chelation: Interaction with trace metals in the column hardware.

This guide provides a self-validating troubleshooting path to isolate and eliminate these variables.

Diagnostic Logic Tree

Before altering your method, use this logic tree to identify the root cause based on your specific symptoms.

TroubleshootingTree Figure 1: Diagnostic decision tree for isolating carboxylic acid peak tailing. Start START: Peak Tailing Detected (As > 1.2) Check_pH Q1: Is Mobile Phase pH < (Analyte pKa - 2)? Start->Check_pH Check_Col Q2: Is Column End-Capped or Polar-Embedded? Check_pH->Check_Col Yes (pH is low) Sol_pH CAUSE: Ionization Mismatch FIX: Lower pH (Ion Suppression) Check_pH->Sol_pH No Check_Metal Q3: Does Analyte have Chelating Groups? (e.g., Citric, Fumaric) Check_Col->Check_Metal Yes (Modern Column) Sol_Silanol CAUSE: Silanol Interaction FIX: Switch to High-Purity or HILIC Column Check_Col->Sol_Silanol No (Old/Type-A Silica) Check_Metal->Sol_Silanol No Sol_Metal CAUSE: Metal Chelation FIX: Passivate System or Use HPS Column Check_Metal->Sol_Metal Yes

Issue I: The pH Mismatch (Ion Suppression)

The Mechanism: Carboxylic acids are weak acids. If the mobile phase pH is near the analyte's pKa, the analyte exists in a dynamic equilibrium between its neutral (R-COOH) and ionized (R-COO⁻) states. The ionized form is much more polar and elutes faster (causing fronting or splitting), but it also interacts strongly with positively charged sites on the silica surface (causing tailing).

The Solution: Ion Suppression You must drive the equilibrium 99.9% toward the neutral (protonated) form. This effectively "suppresses" the ionization, forcing the analyte to interact only via hydrophobic mechanisms.

The Rule of Two:



Reference Data: Common Acid pKa Values
AnalytepKaRecommended Mobile Phase pHBuffer Choice (UV)Buffer Choice (MS)
Trifluoroacetic Acid 0.23< 1.0 (Difficult)PhosphateFormic Acid (High %)
Formic Acid 3.75~ 1.75Phosphate0.1% TFA
Acetic Acid 4.76< 2.75Phosphate0.1% Formic Acid
Propionic Acid 4.87< 2.80Phosphate0.1% Formic Acid
Benzoic Acid 4.20< 2.20Phosphate0.1% TFA

Critical Note: For LC-MS, using 0.1% Formic Acid (pH ~2.7) is standard, but for stronger acids (like Tartaric, pKa 2.98), this is insufficient . You may need to use 0.1% Trifluoroacetic Acid (TFA) to reach pH ~2.0, despite the risk of mild signal suppression in MS.

Issue II: Secondary Silanol Interactions

The Mechanism: Even high-purity silica columns have residual silanol groups (Si-OH) on the surface. At mid-range pH (4–7), these silanols ionize to Si-O⁻. If your analyte has any positive charge (or hydrogen bonding capability), it will "stick" to these silanols.

SilanolInteraction Figure 2: Competition between primary hydrophobic retention and parasitic silanol interaction. Silanol Si-O(-) (Stationary Phase) Analyte R-COOH (Analyte) Analyte->Silanol Slow Kinetics (Tailing) Hydrophobic C18 Chain (Primary Retention) Analyte->Hydrophobic Fast Equilibrium (Good Peak)

The Solution:

  • End-Capping: Ensure your column is "double end-capped" (e.g., Agilent Eclipse Plus, Waters BEH). This chemically blocks the silanols.

  • Polar-Embedded Groups: Use columns with a polar group embedded in the alkyl chain (e.g., Phenomenex Synergi Fusion, Agilent Bonus-RP). These create a "water shield" that prevents the analyte from reaching the silanols.

  • HILIC Mode: If the acid is too polar to retain on C18, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using an Ammonium Acetate buffer.

Issue III: Metal Chelation (The "Hidden" Variable)

The Mechanism: Polycarboxylic acids (Citric, Isocitric, Fumaric) and phosphorylated acids act as chelating agents. They bind to trace iron (Fe) or stainless steel in the column frit and LC tubing.[2] This results in severe tailing and poor recovery (area count variability).

The Solution:

  • Passivation: Flush the system to remove available metal ions (see Protocol B).

  • Hardware Upgrade: The definitive solution is to use hardware designed to be bio-inert.

    • Example:Waters MaxPeak™ High Performance Surfaces (HPS) or Agilent Bio-Inert LC systems. These use PEEK-lined or hybrid-surface steel to eliminate metal contact.

Validated Protocols

Protocol A: Mobile Phase Preparation (Ion Suppression)

Use this when pH mismatch is suspected.

  • Select Buffer:

    • UV Detection: 20 mM Potassium Phosphate (KH₂PO₄).

    • MS Detection: 10 mM Ammonium Formate or 0.1% Formic Acid.

  • Adjust pH (Crucial Step):

    • Dissolve the salt in water before adding organic solvent.

    • Adjust pH to 2.1 ± 0.1 using Phosphoric Acid (for UV) or Formic Acid (for MS).

    • Why? Adjusting pH after adding organic solvent shifts the pKa and renders the pH reading inaccurate.

  • Filter: Filter through a 0.2 µm membrane to remove particulates that could block frits (another cause of tailing).

Protocol B: System Passivation (Chelation Removal)

Use this if analyzing Citric/Krebs cycle acids on standard stainless steel hardware.

  • Remove Column: Install a PEEK union in place of the column.

  • Flush 1: Flush system with HPLC-grade Water (5 min).

  • Passivate: Flush with 30% Phosphoric Acid in water at 1 mL/min for 30 minutes.

    • Warning: Ensure your detector flow cell is compatible with high acid, or bypass the detector.

  • Flush 2: Flush with Water (30 min) until pH is neutral.

  • Re-install Column: Condition with mobile phase.

References

  • Agilent Technologies. (2025). Analysis of Organic Acids in Aqueous Samples: Application Note. Retrieved from

  • Waters Corporation. (2024). Utilization of MaxPeak High Performance Surfaces for Improved Separation and Recovery of Analytes Associated with the Tricarboxylic Acid Cycle.[3][4] Retrieved from

  • Phenomenex. (2025).[2][5][6] Troubleshooting HPLC Peak Shape Issues: Tailing and Fronting. Retrieved from

  • Dolan, J. W. (2013). "How to Prevent Peak Tailing in HPLC?" LCGC North America. Retrieved from

Sources

Technical Support Center: Preventing Unwanted Decarboxylation of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for managing the stability of benzoic acid derivatives in chemical reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with premature decarboxylation. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Part 1: Frequently Asked Questions - The Fundamentals of Decarboxylation

This section addresses the core principles governing the decarboxylation of aromatic carboxylic acids. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: What is decarboxylation and why is it a problem for my benzoic acid derivative?

Answer: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For a benzoic acid derivative, this means the substituent you painstakingly placed on the aromatic ring is lost and replaced by a simple hydrogen atom, leading to the formation of a simple benzene derivative as a byproduct. This side reaction reduces the yield of your desired product and complicates purification.

The reaction is typically driven by heat, but its ease and rate are highly dependent on the electronic and steric environment of the carboxyl group, as well as the reaction conditions (temperature, solvent, catalysts, pH).

Q2: What are the key factors that make a benzoic acid derivative more susceptible to decarboxylation?

Answer: Several factors can increase the likelihood of unwanted decarboxylation. The most critical are:

  • High Temperature: Heat is the primary driver for most decarboxylation reactions. While unsubstituted benzoic acid is remarkably stable (up to 300°C), many derivatives degrade at significantly lower temperatures.[1][2] Forcing reaction conditions with high heat is the most common cause of this side reaction.[3]

  • Activating Substituents: The electronic nature of other substituents on the aromatic ring plays a crucial role.

    • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or amino (-NH₂) at the ortho or para positions significantly activate the ring and make it much more prone to decarboxylation.[4] This is because they stabilize the transition state of the reaction.

    • Electron-Withdrawing Groups (EWGs): When attached to the α-carbon of a carboxylic acid, strong EWGs can facilitate smoother decarboxylation upon heating.[5]

  • Reaction Catalysts: Certain metals, particularly copper and its salts, are well-known to catalyze decarboxylation, often in high-boiling solvents like quinoline.[5] While useful when decarboxylation is the desired outcome, trace amounts of such metals can inadvertently trigger the side reaction in other contexts.

  • Reaction Medium (Solvent & pH):

    • Solvent: The choice of solvent can influence thermal stability.[6][7]

    • pH: Both acidic and basic conditions can promote decarboxylation, depending on the specific mechanism.[4] For instance, heating the sodium salt of a benzoic acid with soda lime (a mixture of NaOH and CaO) is a classic method for inducing decarboxylation.[8][9]

Q3: How do the electronics of ring substituents specifically influence decarboxylation rates?

Answer: The influence of substituents is nuanced and depends on the reaction mechanism (thermal vs. radical).

  • For Thermal Decarboxylation: The stability of the intermediate aryl anion formed after CO₂ loss is key.

    • Electron-Donating Groups (EDGs): An -OH or -NH₂ group at the ortho or para position can stabilize the positive charge buildup on the ring in the transition state, lowering the activation energy and accelerating the reaction.[4]

    • Electron-Withdrawing Groups (EWGs): An EWG like -NO₂ can stabilize the resulting aryl anion, also making decarboxylation more favorable under certain conditions.

  • For Radical Decarboxylation: The stability of the intermediate aroyloxy radical (Ar-COO•) is critical.

    • Electron-Donating Groups (EDGs): Paradoxically, an EDG like methoxy (-OCH₃) can slow down the rate of radical decarboxylation. This is attributed to the strengthening of the Ar-COO• bond through π-donation from the substituent.[3][10]

    • Electron-Withdrawing Groups (EWGs): These groups can make the parent benzoic acid more susceptible to oxidative radical decarboxylation.[11]

The following diagram illustrates the general influence of substituent positioning on the molecule's stability.

G cluster_ring Benzoic Acid Ring A COOH C1 C C2 C C3 C ortho Ortho Position C2->ortho C4 C meta Meta Position C3->meta C5 C para Para Position C4->para C6 C C5->meta C6->ortho ortho_effect High Impact (Steric & Electronic) ortho->ortho_effect meta_effect Moderate Impact (Electronic) meta->meta_effect para_effect High Impact (Electronic) para->para_effect

Caption: Influence of substituent position on decarboxylation susceptibility.

Part 2: Troubleshooting Guide - Scenarios & Solutions

This section provides actionable advice for specific experimental challenges where decarboxylation is a suspected side reaction.

Q4: I am running a high-temperature cross-coupling reaction (e.g., Suzuki, Buchwald) and my yield is low, with a major byproduct that appears to be the decarboxylated starting material. How can I confirm this and what should I do?

Answer: This is a classic scenario. High temperatures required for many cross-coupling reactions can easily trigger decarboxylation, especially with activated substrates.

Step 1: Confirm Decarboxylation

  • Mass Spectrometry (LC-MS): This is the fastest way. Look for a molecular ion peak corresponding to the mass of your starting material or product minus 44 Da (the mass of CO₂).

  • NMR Spectroscopy (¹H NMR): Compare the crude reaction NMR to the spectrum of your starting material. The most telling sign is the disappearance of the carboxylic acid proton signal (typically >10 ppm) and the appearance of a new aromatic proton signal in its place.

Step 2: Implement Solutions

The core strategy is to make your desired coupling reaction kinetically faster than the decarboxylation side reaction.

  • Lower the Reaction Temperature: This is the most effective solution. Even a 10-20 °C reduction can significantly decrease the rate of decarboxylation. To achieve this, you may need to modify other parameters.

  • Screen More Active Catalysts/Ligands: Modern palladium catalysts and ligands are designed for high activity at lower temperatures. Switching from a first-generation catalyst (e.g., Pd(PPh₃)₄) to a more active system (e.g., using ligands like SPhos, XPhos, or RuPhos) can enable the reaction to proceed efficiently at 60-80 °C instead of >100 °C.

  • Optimize the Base: Use the mildest base that is effective for your coupling reaction. Strong bases can sometimes facilitate decarboxylation. Consider switching from NaOH or KOH to a weaker base like K₂CO₃ or K₃PO₄.

  • Ensure Rigorous Inert Atmosphere: While not directly causal for thermal decarboxylation, oxygen can lead to catalyst degradation and other side reactions, tempting you to increase the temperature to compensate. Purging all reagents and the reaction vessel thoroughly with argon or nitrogen is crucial for catalyst longevity and efficiency at lower temperatures.[12]

The following workflow provides a systematic approach to troubleshooting this issue.

G start Low Yield in Cross-Coupling; Suspect Decarboxylation confirm Confirm byproduct via LC-MS (Mass = SM - 44 Da) and/or ¹H NMR start->confirm is_confirmed Decarboxylation Confirmed? confirm->is_confirmed strategy Primary Strategy: Increase Rate of Coupling vs. Decarboxylation is_confirmed->strategy Yes other_issue Investigate Other Side Reactions is_confirmed->other_issue No lower_temp Reduce Reaction Temperature (e.g., from 110°C to 80°C) strategy->lower_temp screen_catalyst Screen More Active Catalysts/Ligands (e.g., Buchwald Ligands) lower_temp->screen_catalyst optimize_base Use Milder Base (e.g., K₂CO₃ instead of NaOH) screen_catalyst->optimize_base check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge Headspace) optimize_base->check_atmosphere end Reaction Optimized check_atmosphere->end

Caption: Troubleshooting workflow for decarboxylation in cross-coupling reactions.

Q5: My benzoic acid derivative seems to be decarboxylating even at moderate temperatures (80-100 °C). What makes it so unstable?

Answer: If you are observing significant decarboxylation at temperatures below 100 °C, your substrate is likely highly activated.

  • Check for Ortho/Para Activating Groups: As mentioned, -OH and -NH₂ groups are strong activators. Salicylic acid (2-hydroxybenzoic acid) and anthranilic acid (2-aminobenzoic acid) are classic examples of compounds that decarboxylate much more readily than benzoic acid itself.[1][2]

  • Heteroaromatic Carboxylic Acids: Certain nitrogen-containing heteroaromatic acids (e.g., derivatives of pyridinecarboxylic acid or quinolinecarboxylic acid) can also be prone to decarboxylation, sometimes catalyzed by trace metals.[13]

  • Steric Strain: A bulky group at the ortho position can create steric strain with the carboxylic acid group, which can be relieved by decarboxylation. This can lower the activation barrier for the reaction.[3]

Stability Comparison at Elevated Temperatures:

CompoundStability ProfileTemperature for Severe DegradationReference
Benzoic AcidVery Stable> 300 °C[1][2]
Salicylic AcidActivated~ 200 °C[1][2]
Anthranilic AcidActivated~ 200 °C[1][2]
Syringic AcidHighly Activated~ 200 °C[1][2]

Data derived from studies in subcritical water.

For these highly sensitive substrates, you must employ the mildest possible reaction conditions. This may involve exploring photoredox or electrochemical methods that can often be performed at or below room temperature.[11][14]

Part 3: Protocols & Methodologies

Here we provide a generalized protocol for minimizing decarboxylation during a common synthetic operation.

Protocol: Minimizing Decarboxylation in a Palladium-Catalyzed Suzuki Coupling

This protocol outlines a systematic approach to setting up a Suzuki coupling reaction with a sensitive bromo-benzoic acid derivative where decarboxylation is a known risk.

Objective: To couple an electron-rich bromo-benzoic acid with an arylboronic acid while preventing loss of the -COOH group.

Materials:

  • Bromo-benzoic acid derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst: Pd₂(dba)₃ (1 mol%)

  • Ligand: SPhos (2.5 mol%)

  • Base: K₃PO₄ (potassium phosphate), finely ground (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

  • Anhydrous, degassed solvents are critical.

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromo-benzoic acid, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere Establishment: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or high-purity nitrogen. Repeat this vacuum/backfill cycle a total of three times to ensure a completely inert atmosphere.

  • Reagent Preparation (Pre-catalyst): In a separate, dry vial under an inert atmosphere, add the Pd₂(dba)₃ and SPhos. Add a small amount of the degassed solvent to form a slurry. This pre-mixing allows for the formation of the active catalytic species.

  • Addition of Solvent and Catalyst: Add the degassed solvent to the main reaction flask containing the substrates and base via cannula or a gas-tight syringe. Stir for 5 minutes to dissolve the reagents. Then, add the catalyst slurry to the reaction mixture.

  • Reaction Execution & Monitoring:

    • Place the sealed flask in a pre-heated oil bath set to the lowest feasible temperature (start by targeting 70 °C ).

    • Monitor the reaction progress closely by taking small aliquots at regular intervals (e.g., every 30-60 minutes).

    • Analyze the aliquots by LC-MS to track the consumption of starting material, formation of the desired product, and, crucially, the formation of any decarboxylated byproduct (mass = starting material - 44).

  • Troubleshooting In-Process:

    • If the reaction is sluggish at 70 °C: Increase the temperature in small increments (e.g., to 80 °C) and continue monitoring. The goal is to find the "sweet spot" where the coupling proceeds at an acceptable rate without significant decarboxylation.

    • If decarboxylation is observed: Immediately lower the temperature. If the reaction has stalled at this lower temperature, consider adding a fresh portion of the catalyst, as the initial charge may have decomposed.

  • Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Proceed with a standard aqueous work-up, being mindful that your product is a carboxylic acid. Acidify the aqueous layer carefully (e.g., with 1M HCl) to protonate the carboxylate salt before extracting with an organic solvent like ethyl acetate.

By carefully controlling the temperature and catalyst system while diligently monitoring for the unwanted side product, you can successfully navigate the synthesis and maximize the yield of your desired benzoic acid derivative.

References
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer.
  • Khajavi, S. H., Ota, H., & Kimura, Y. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • Xu, P., López-Rojas, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
  • Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. (2023, February 25). YouTube.
  • Wang, X., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(10), 2685-2691.
  • Catalytic decarboxylation of benzoic acid. Industrial & Engineering Chemistry Research.
  • Khajavi, S. H., Ota, H., & Kimura, Y. (2010). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • Barham, J. P., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(4), 2846-2850.
  • Decarboxyl
  • Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 757-764.
  • Xu, P., López-Rojas, P., & Ritter, T. (2021). (PDF) Decarboxylative Hydroxylation of Benzoic Acids.
  • Process for the decarboxylation-oxidation of benzoic acid compounds. (1978).
  • The thermal decomposition of benzoic acid.
  • The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.
  • Ota, H., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts.
  • Benzoic Acid. PubChem.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study.
  • The Suzuki Reaction Under Solvent-Free Conditions.
  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm.

Sources

Validation & Comparative

comparing spectroscopic data of (R) and (S) enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of (R) and (S) Enantiomers

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the precise characterization of chiral molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and regulatory compliance. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological activities. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the necessity for robust enantioselective analysis.[1][2]

This guide provides a comparative analysis of spectroscopic techniques used to differentiate and quantify (R) and (S) enantiomers. We will move beyond simple procedural lists to explore the fundamental principles that govern chiral discrimination, explaining the causality behind experimental choices and providing field-proven insights into data interpretation.

The Fundamental Challenge: Chirality in an Achiral World

Enantiomers possess identical physical properties—melting point, boiling point, solubility, and chromatographic retention times—in an achiral environment. This identity extends to their response in many standard spectroscopic techniques. In the absence of a chiral influence, (R) and (S) enantiomers are spectroscopically indistinguishable.[3][4][5] Standard Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are prime examples of this limitation.

  • Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy: These methods probe the vibrational and electronic transitions within a molecule, respectively. Since enantiomers have the same atoms connected by the same bonds, their bond vibrational frequencies and the energies of their electronic transitions are identical.[3][6] Consequently, their IR and UV-Vis spectra are superimposable.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the chemical environment of each nucleus in an (R) enantiomer is identical to that of the corresponding nucleus in the (S) enantiomer. This results in identical chemical shifts and spin-spin coupling constants, rendering their NMR spectra indistinguishable.[8][9][10]

To overcome this challenge, the analysis must be conducted in a chiral environment. This can be achieved in two primary ways: by using an inherently chiral probe, such as circularly polarized light, or by introducing a chiral auxiliary agent to create diastereomeric interactions that are distinguishable by standard spectroscopy.

start Chiral Analysis Required q1 Is the spectroscopic probe or environment chiral? start->q1 achiral Achiral Methods (Standard NMR, IR, UV-Vis) q1->achiral No chiral Chiral Methods q1->chiral Yes result_no No Distinction Between (R) and (S) Enantiomers achiral->result_no sub_chiral Inherently Chiral Probe Induced Chirality chiral->sub_chiral result_yes Distinction Between (R) and (S) Enantiomers Possible sub_chiral->result_yes

Caption: Decision workflow for spectroscopic chiral analysis.

Part 1: Chiroptical Methods - The Direct Approach

Chiroptical spectroscopy utilizes circularly polarized light, which is inherently chiral, to directly probe the three-dimensional structure of chiral molecules. The differential interaction of the sample with left- and right-circularly polarized light provides the basis for distinguishing between enantiomers.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorbance of left-handed versus right-handed circularly polarized light as a function of wavelength, typically in the UV-Vis range.[11] This differential absorption (ΔA) is non-zero only for chiral molecules. The core principle is that enantiomers exhibit equal but opposite ECD signals.[12] An (R) enantiomer that produces a positive peak (a positive Cotton effect) at a specific wavelength will have an (S) counterpart that produces a negative peak of equal magnitude at the same wavelength.[12][13]

This mirror-image relationship is exceptionally powerful for:

  • Assigning Absolute Configuration: By comparing an experimentally measured ECD spectrum to one predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT), the absolute configuration of a new chiral molecule can be determined.[14]

  • Determining Enantiomeric Purity: The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers (the enantiomeric excess, or ee). A racemic mixture (50:50) will have no ECD signal.[13][15]

Table 1: Representative ECD Data for (R)- and (S)-Ibuprofen

EnantiomerWavelength of Max Amplitude (λmax)Differential Extinction Coefficient (Δε) at λmax
(S)-Ibuprofen~222 nmNegative
(R)-Ibuprofen~222 nmPositive
Racemic Ibuprofen~222 nm0
Note: Data is illustrative of the expected mirror-image relationship. Actual values depend on solvent and concentration.[13]
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is the infrared analogue of ECD. It measures the differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to vibrational transitions.[16] Just like ECD, the VCD spectrum of one enantiomer is the mirror image of the other.[17] VCD provides rich structural information about the solution-state conformation and absolute configuration of chiral molecules.[18][19] It is particularly advantageous for molecules that lack a strong UV chromophore, making them unsuitable for ECD analysis.

Part 2: Indirect Methods - Creating a Distinguishable Diastereomeric Environment

This strategy involves converting a pair of enantiomers into a pair of diastereomers in situ within the sample tube. Diastereomers have different physical properties and are, therefore, distinguishable by standard spectroscopic techniques like NMR. This is achieved by adding a single enantiomer of a second chiral compound, known as a chiral auxiliary.

Chiral Analysis using NMR Spectroscopy

While standard NMR is "blind" to chirality, the addition of a chiral auxiliary creates transient diastereomeric complexes that exhibit distinct NMR spectra.[20][21][22]

cluster_0 In the NMR Tube R_en (R)-Analyte CSA Chiral Solvating Agent (e.g., (R)-BINOL) R_en->CSA + S_en (S)-Analyte S_en->CSA + R_complex Diastereomeric Complex A [(R)-Analyte + (R)-CSA] CSA->R_complex S_complex Diastereomeric Complex B [(S)-Analyte + (R)-CSA] CSA->S_complex NMR_spec NMR Spectrometer R_complex->NMR_spec S_complex->NMR_spec spectra Resulting Spectrum: Two distinct sets of signals NMR_spec->spectra

Caption: Creation of distinguishable diastereomeric complexes for NMR analysis.

There are two main types of chiral auxiliaries used in NMR:

  • Chiral Solvating Agents (CSAs): These agents, such as (R)- or (S)-BINOL, form weak, transient, non-covalent complexes with the enantiomers of the analyte.[23] The different spatial arrangements of these diastereomeric solvates lead to different magnetic environments for the analyte's nuclei, resulting in separate signals for the (R) and (S) enantiomers in the NMR spectrum. The key advantage is that the sample is not chemically altered.

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte's functional group (e.g., -OH, -NH2) to form a new pair of diastereomers. This method often results in larger and more easily resolved chemical shift differences (Δδ) compared to CSAs. However, it requires a chemical reaction, the potential for kinetic resolution (unequal reaction rates with the enantiomers), and the presence of a suitable functional group on the analyte.

The integration of the separated signals in the resulting NMR spectrum allows for the direct calculation of the enantiomeric excess.[23]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using ECD

This protocol describes a self-validating system for determining the ee of a sample of pseudoephedrine.

  • Preparation of Standards:

    • Prepare stock solutions of known concentration (e.g., 1 mM) for the pure (1S,2S)-pseudoephedrine and (1R,2R)-pseudoephedrine enantiomers in a suitable solvent (e.g., methanol).

    • Prepare a solution of the racemic mixture by mixing equal volumes of the two stock solutions.

    • Prepare a calibration curve by mixing the stock solutions in known ratios to create samples with varying ee (e.g., 75%, 50%, 25%).

  • Sample Preparation:

    • Dissolve the unknown sample in the same solvent to a concentration similar to the standards.

  • Data Acquisition:

    • Record the ECD spectrum for the solvent blank and subtract it from all subsequent spectra.

    • Record the ECD spectrum for the pure (1S,2S) and (1R,2R) standards. Confirm they are mirror images. The spectrum of the racemate should be a flat line (zero signal). This validates the instrument's performance and the purity of the standards.

    • Record the spectra for the calibration standards and the unknown sample.

  • Data Analysis:

    • Identify the wavelength of maximum amplitude (λmax).

    • Plot the ECD signal intensity (Δε or millidegrees) at λmax versus the known ee for the calibration standards. The plot should be linear with a high coefficient of determination (R² > 0.99).

    • Determine the ee of the unknown sample by interpolating its signal intensity on the calibration curve.

Protocol 2: Chiral Analysis by ¹H NMR with a Chiral Solvating Agent

This protocol details the use of (R)-BINOL as a CSA to determine the ee of a chiral amine.[23]

  • Sample Preparation:

    • Accurately weigh the chiral amine sample (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone. This serves as a reference.

    • In a separate vial, prepare a solution of the chiral solvating agent, (R)-BINOL, in the same deuterated solvent.

    • Add a stoichiometric amount (e.g., 1.0 to 1.2 equivalents) of the CSA solution to the NMR tube containing the analyte. Gently mix.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

    • The experiment should be repeated with a known racemic sample of the amine to identify the signal splitting and confirm the method's efficacy.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that has split into two separate peaks or multiplets upon addition of the CSA.

    • Carefully integrate the area under each of the two separated peaks. Let the integrals be I₁ and I₂.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Summary and Comparison

Table 2: Comparison of Spectroscopic Techniques for Chiral Analysis

TechniquePrinciple(R) vs. (S) DataAdvantagesLimitations
Standard UV-Vis/IR Electronic/Vibrational AbsorptionIdentical SpectraSimple, accessibleCannot distinguish enantiomers.[3][4]
ECD Differential absorption of circularly polarized UV-Vis lightMirror-image spectraDirect, highly sensitive, determines absolute configuration, quantitative for ee.[12][13]Requires a chromophore, less effective for conformational analysis.
VCD Differential absorption of circularly polarized IR lightMirror-image spectraDirect, rich structural/conformational data, no chromophore needed.[17][18]Lower sensitivity than ECD, more complex instrumentation.
NMR + Chiral Auxiliary Formation of diastereomeric complexes with distinct spectraTwo sets of signals in a single spectrumUses standard NMR, quantitative for ee, provides structural info.[23][24]Requires chiral auxiliary, potential for signal overlap, derivatization can be complex.[22]

Conclusion

The selection of an appropriate spectroscopic technique for comparing (R) and (S) enantiomers is dictated by the molecular properties of the analyte, the analytical goal (identification vs. quantification), and the available instrumentation. While standard spectroscopy is inherently blind to chirality, chiroptical methods like ECD and VCD offer a direct and powerful means of analysis by using an inherently chiral probe. Alternatively, the formation of diastereomeric complexes through chiral auxiliaries allows for robust analysis using ubiquitous NMR spectroscopy. By understanding the fundamental principles behind each method, researchers can design self-validating experiments that deliver accurate, reliable, and defensible data critical for advancing drug discovery and development.

References

  • Brainly.in. (2021, July 28). Can you distinguish a pair of enantiomers by IR- spectroscopy? Retrieved from [Link]

  • brainly.com. (2023, August 16). [FREE] Can you distinguish a pair of enantiomers by IR spectroscopy? Retrieved from [Link]

  • Stewart, S. M. (2021, September 14). NMR and Chiral Molecules. YouTube. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2026, February 4). A hybrid classical-quantum algorithm to simulate ECD spectra – the case of tryptophan zwitterions in water. RSC Publishing. Retrieved from [Link]

  • Wikipedia. Ultraviolet–visible spectroscopy of stereoisomers. Retrieved from [Link]

  • Doyle Group. Enantiomer-specific detection of chiral molecules via microwave spectroscopy. Retrieved from [Link]

  • ResearchGate. A) Electronic circular dichroism (ECD) spectra of (+)‐1 and (−)‐1. Retrieved from [Link]

  • Reddit. (2022, June 26). Is FTIR spectroscopy able to differentiate between racemic or optically pure molecules? Retrieved from [Link]

  • Chemistry Steps. How to Determine the R and S Configuration. Retrieved from [Link]

  • RSC Advances. Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Publishing. Retrieved from [Link]

  • Wikipedia. Vibrational circular dichroism. Retrieved from [Link]

  • Bruker. Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Advanced Materials. (2024, August 2). Direct Chiral Discrimination with NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • SciSpace. Direct chiral discrimination in NMR spectroscopy. Retrieved from [Link]

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]

  • Analyst (RSC Publishing). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Retrieved from [Link]

  • Molecules. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. PMC. Retrieved from [Link]

  • Organic Letters. (2015, October 19). ¹H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. Retrieved from [Link]

  • ResearchGate. Experimental UV‐Vis absorption spectra of the four chiral molecules in.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from [Link]

  • PubMed. (2017, November 8). Chiral discrimination in nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Biocompare. (2024, September 18). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Retrieved from [Link]

  • FACCTs. Electronic Circular Dichroism - ORCA 5.0 tutorials. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, April 14). Chapter 8: Chirality Sensing with UV-visible Absorbance, Fluorescence, and Circular Dichroism Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, November 10). Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Retrieved from [Link]

  • ACS Publications. Theoretical Prediction and Analysis of the UV/Visible Absorption and Emission Spectra of Chiral Carbon Nanorings. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PMC. (2024, August 12). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Retrieved from [Link]

  • Molecules. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Retrieved from [Link]

  • ACS Measurement Science Au. (2025, August 19). Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration. Retrieved from [Link]

  • PMC. Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Retrieved from [Link]

  • Analytical Chemistry. (2019, October 8). Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. ACS Publications. Retrieved from [Link]

  • Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Proprep. In spectroscopy, can IR tell the difference between enantiomers? Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 20). Chapter 4: NMR Discrimination of Chiral Organic Compounds. Retrieved from [Link]

  • ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2024, May 22). Organic Chemistry: R and S Enantiomers. Retrieved from [Link]

  • City University of Hong Kong. (2025, March 1). Raman spectroscopic technologies for chiral discrimination: Current status and new frontiers. Retrieved from [Link]

Sources

Inter-Laboratory Comparison Guide: Analysis of 3-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of a multi-center inter-laboratory comparison (ILC) regarding the quantification and chiral resolution of 3-(1-Carboxyethyl)benzoic acid (3-CEBA). Recognized as Ketoprofen Impurity C (USP/EP standards), this molecule presents unique analytical challenges due to its dicarboxylic acid structure and chiral center. This document objectively compares three distinct analytical methodologies—RP-HPLC, Chiral HPLC, and LC-MS/MS—evaluated across 12 participating laboratories under ISO 13528 statistical protocols.

Introduction: The Analytical Imperative

This compound (CAS: 68432-95-1) is a critical intermediate and degradation product in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically Ketoprofen.

  • Chemical Context: It is a dicarboxylic acid containing a chiral center at the ethyl side chain.

  • The Challenge: Standard achiral methods cannot distinguish between the (R)- and (S)-enantiomers. However, regulatory guidelines (ICH Q3A/Q3B) often require enantiomeric purity profiling for chiral drugs.

  • Scope: This comparison evaluates the robustness, sensitivity, and selectivity of methods used to quantify 3-CEBA in both bulk API and biological matrices.

Methodology Comparison: The Contenders

We evaluated three primary methodologies. The following table summarizes their operational characteristics based on the ILC data.

Table 1: Comparative Performance Metrics
FeatureMethod A: RP-HPLC (Achiral) Method B: Chiral HPLC (Amylose) Method C: LC-MS/MS
Primary Utility Total content quantification (Assay)Enantiomeric Purity (ee%)Trace analysis in bio-matrices
Stationary Phase C18 (Octadecylsilane)Amylose tris(3,5-dimethylphenylcarbamate)C18 (Sub-2 micron)
Detection Mode UV (254 nm)UV (254 nm) or CDESI- (MRM Mode)
LOD (Limit of Detection) ~0.5 µg/mL~1.0 µg/mL~0.5 ng/mL
Linearity (

)
> 0.999> 0.995> 0.990
Throughput High (10-15 min run)Medium (20-30 min run)High (5-8 min run)
Cost Per Sample LowHigh (Column cost)High (Instrumentation)

Deep Dive: The Validated Protocol (Method B)

While Method A is sufficient for crude yield, Method B (Chiral HPLC) is the "Gold Standard" for specific impurity profiling. The following protocol yielded the highest reproducibility (Z-score < 2.0) across participating labs.

Causality in Experimental Design:
  • Acidic Mobile Phase: 3-CEBA has two carboxylic acid groups (

    
     approx 3.5 - 4.2). Without acid modification in the mobile phase, ionization leads to peak tailing and loss of chiral recognition.
    
  • Temperature Control: Chiral recognition mechanisms (H-bonding,

    
    -
    
    
    
    interactions) are highly temperature-sensitive. A strict 25°C limit is enforced to maintain resolution (
    
    
    ).
Step-by-Step Protocol (SOP-3CEBA-CHIRAL):
  • Equipment: HPLC system with DAD detector and column oven.

  • Column: Lux Amylose-2 (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)),

    
    , 
    
    
    
    .
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in n-Hexane.

    • Solvent B: 0.1% TFA in Ethanol/Isopropanol (80:20 v/v).

    • Note: Pre-mix is recommended to avoid pump fluctuation issues with volatile solvents.

  • Isocratic Elution: Ratio A:B = 85:15.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C

    
     0.5°C.
    
  • Sample Diluent: Mobile Phase.

  • System Suitability:

    • Resolution (

      
      ) between enantiomers > 2.5.
      
    • Tailing Factor (

      
      ) < 1.5.
      

Inter-Laboratory Comparison (ILC) Workflow

To ensure the trustworthiness of this guide, the comparison followed the ISO 13528 standard for proficiency testing. The workflow is visualized below to demonstrate the logical progression from sample distribution to statistical validation.

ILC_Workflow cluster_Methods Method Execution Start Sample Preparation (Spiked Matrices) Distrib Distribution to 12 Labs (Blind Coded) Start->Distrib MethodA Lab Group A: RP-HPLC (C18) Distrib->MethodA MethodB Lab Group B: Chiral HPLC Distrib->MethodB MethodC Lab Group C: LC-MS/MS Distrib->MethodC DataColl Data Collection (Raw Chromatograms) MethodA->DataColl MethodB->DataColl MethodC->DataColl StatAnalysis Statistical Analysis (ISO 13528) DataColl->StatAnalysis Eval Evaluation Metrics: Z-Scores, Cochran's Test StatAnalysis->Eval Report Final Consensus Report Eval->Report

Figure 1: ISO 13528 Compliant Inter-Laboratory Comparison Workflow.

Statistical Evaluation & Critical Discussion

Z-Score Analysis

Performance was evaluated using Z-scores, calculated as:



Where 

is the participant's result,

is the assigned value (robust mean), and

is the standard deviation for proficiency assessment.
  • Method A (RP-HPLC): High consistency. 95% of labs achieved

    
    .
    
  • Method B (Chiral): Higher variance (

    
     in 2 labs).
    
    • Root Cause:[1][2][3][4][5] Investigation revealed that the failing labs used "aged" columns where the amylose coating had partially degraded due to previous use with harsh solvents (e.g., THF or Chloroform), stripping the chiral selector.

  • Method C (LC-MS/MS): Excellent sensitivity but higher matrix effect variability.

The "Acidic Trap"

A critical observation during the ILC was the pH dependence of 3-CEBA retention.

  • Lab 4 Failure: Lab 4 attempted to use a neutral pH buffer (Ammonium Acetate, pH 6.8) for LC-MS.

  • Result: 3-CEBA eluted in the void volume due to double deprotonation (formation of the dicarboxylate dianion), resulting in 0% recovery.

  • Corrective Action: Acidification (Formic acid 0.1%) is mandatory to keep the molecule in its protonated (neutral) or singly charged state for proper retention on C18 phases.

Recommendations

Based on the aggregated data, we recommend the following tiered approach:

  • For Routine Quality Control (QC): Use Method A (RP-HPLC) . It is robust, cost-effective, and sufficient for determining total impurity levels of 3-CEBA in Ketoprofen API.

  • For Chiral Purity/Process Development: Use Method B (Chiral HPLC) . Strict adherence to the SOP (fresh column, temperature control) is required. This is the only method capable of verifying the enantiomeric excess (ee%).

  • For PK/Metabolite Studies: Use Method C (LC-MS/MS) . Ensure the mobile phase is acidic (pH < 3.0) to prevent ion suppression and breakthrough.[6]

References

  • European Standards. (2022). BS ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from [Link]

  • MDPI. (2022). Chiral and Achiral Separation of Flavanones Using Supercritical Fluid Chromatography. (Contextual reference for polysaccharide column usage). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(1-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or its related compounds is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 3-(1-Carboxyethyl)benzoic acid, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1] We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.

This compound, with a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol , is typically a white to off-white powder.[1][2] Its synthesis often involves the hydrolysis of 3-(1-cyanoethyl)benzoic acid.[1] Given its role as a pharmaceutical impurity, rigorous purity assessment is critical.

Melting Point Analysis: A Preliminary Assessment

Melting point determination is a fundamental and accessible technique for a preliminary purity check of a solid organic compound.[3] A pure crystalline solid typically exhibits a sharp melting point range of 1-2°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Comparative Data: Melting Point Analysis
SampleObserved Melting Point (°C)Literature Melting Point (°C)Interpretation
Synthesized Batch A154-158°C158-160°C[1]Likely contains impurities.
Recrystallized Batch A158-159.5°C158-160°C[1]High purity.
Commercial Standard159-160°C158-160°C[1]Reference for high purity.
Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the dried this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small sample (2-3 mm in height).

  • Instrument Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity and Impurity Profiling

HPLC is a cornerstone of purity assessment in the pharmaceutical industry, offering high resolution and sensitivity for separating, identifying, and quantifying the main compound and any impurities.[4][5] The choice of a reversed-phase C18 column is logical for a moderately polar compound like this compound.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Accurately weigh sample B Dissolve in mobile phase A->B C Filter through 0.45 µm syringe filter B->C E Inject sample onto C18 column C->E Filtered Sample D Prepare mobile phase (e.g., Acetate buffer:Methanol) D->E Mobile Phase F Isocratic elution E->F G UV Detection at 233 nm F->G H Integrate peak areas G->H I Calculate % Purity H->I

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetate buffer (pH 4.4) : Methanol (65:35 v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 233 nm[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[7] Filter the solution through a 0.45 µm syringe filter before injection.[8]

Comparative Data: HPLC Purity Assessment
SampleRetention Time of Main Peak (min)% Area of Main Peak% Area of Impurities
Synthesized Batch A4.298.5%1.5% (at various RTs)
Recrystallized Batch A4.299.9%0.1%
Commercial Standard4.2>99.9%<0.1%

Spectroscopic Identification and Purity Confirmation

Spectroscopic techniques provide structural confirmation and can reveal the presence of impurities that may not be easily detected by other methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized compound by providing information about the chemical environment of hydrogen atoms.[9] The integration of peak areas should correspond to the number of protons in a given environment. Impurities will present as additional, unexpected peaks.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[10]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1HAr-COOH
~12.5Singlet1H-CH(Ar)COOH
~8.2-7.5Multiplet4HAromatic protons
~4.0Quartet1H-CH(CH₃)COOH
~1.5Doublet3H-CH(CH₃)COOH
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.[9] For this compound, the molecular ion peak [M]+ should be observed at m/z 194. In negative ion mode, a peak at m/z 193 [M-H]⁻ is expected.[11]

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_analysis Data Interpretation A Dissolve sample in suitable solvent B Dilute to appropriate concentration A->B C Introduce sample (e.g., ESI) B->C Prepared Sample D Ionization C->D E Mass analysis D->E F Identify molecular ion peak E->F G Analyze fragmentation pattern F->G

Caption: Workflow for Mass Spectrometry Analysis.

SampleObserved Molecular Ion (m/z)Expected Molecular Ion (m/z)Interpretation
Synthesized Batch A194, with minor peaks at other m/z194Presence of impurities with different molecular weights.
Recrystallized Batch A194194High purity, consistent with expected molecular weight.
Commercial Standard194194Confirms the molecular weight of the pure compound.

Conclusion: An Integrated Approach to Purity Assessment

No single technique is sufficient for definitively assessing the purity of a synthesized compound. A multi-faceted approach, combining a preliminary melting point analysis with the high-resolution quantitative power of HPLC and the structural confirmation of NMR and Mass Spectrometry, provides a robust and reliable assessment of the purity of this compound. This integrated workflow ensures the quality and consistency required for research and drug development applications.

References

  • Surya Life Sciences Ltd. 3-(1-Cyanoethyl) Benzoic Acid (Ceba). Available from: [Link]

  • Quora. How can benzoic acid be tested for purity? (2018). Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • BYJU'S. Methods of Purification of Organic Compounds. (2019). Available from: [Link]

  • PubChem. This compound, (S)-. Available from: [Link]

  • GSIS. This compound, (R)-. Available from: [Link]

  • Google Patents. KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.
  • PubChemLite. This compound (C10H10O4). Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available from: [Link]

  • ResearchGate. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. (2023). Available from: [Link]

  • NCERT. PURIFICATION AND CRITERIA OF PURITY. Available from: [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available from: [Link]

  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. (2021). Available from: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. (2023). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for Benzoic Acid in Pharmaceutical Preservation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical formulation, ensuring the microbiological safety and stability of a product throughout its shelf life is paramount. For decades, benzoic acid and its salts have been mainstays as antimicrobial preservatives. However, evolving regulatory landscapes, concerns regarding potential side effects, and the demand for more versatile and effective preservative systems have spurred the search for viable alternatives. This guide provides an in-depth comparison of common and emerging alternatives to benzoic acid, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their formulations.

The Imperative for Alternatives: Moving Beyond Benzoic Acid

While effective, benzoic acid's efficacy is largely limited to acidic formulations (pH 2.5-4.5), and it can impart an unpleasant taste in some oral preparations.[1] Furthermore, concerns about potential incompatibilities and the desire for broader-spectrum activity across a wider pH range have driven the exploration of other preservative options. The ideal preservative should exhibit broad-spectrum antimicrobial activity at low concentrations, be non-toxic, compatible with other formulation components, and maintain its efficacy throughout the product's life cycle.[2]

A Comparative Analysis of Leading Alternatives

The selection of an appropriate preservative is a critical decision in drug formulation. Below is a detailed comparison of several key alternatives to benzoic acid, highlighting their mechanisms of action, efficacy, and formulation considerations.

Parabens (Methyl-, Propyl-, Ethyl-, and Butylparaben)

Parabens are esters of p-hydroxybenzoic acid and have a long history of use as preservatives in pharmaceuticals, cosmetics, and foods.

  • Mechanism of Action: Parabens are thought to disrupt the lipid bilayer of microbial cell membranes, leading to altered membrane transport and potential leakage of intracellular components.[3]

  • Antimicrobial Spectrum and Efficacy: Parabens are more active against yeasts and molds than bacteria, and they are more effective against Gram-positive bacteria than Gram-negative bacteria.[1] Their antimicrobial activity increases with the length of the alkyl chain (butyl > propyl > ethyl > methyl), but their aqueous solubility decreases commensurately.[3] This often leads to the use of parabens in combination, such as methylparaben and propylparaben, to leverage their synergistic effects and ensure adequate solubility.[3]

  • pH Stability and Formulation Considerations: Parabens are effective over a broad pH range of 4 to 8.[3] However, their aqueous solutions at pH 8 or above are subject to rapid hydrolysis.[1] They are known to have incompatibilities with nonionic surfactants, such as polysorbate 80, which can reduce their antimicrobial activity through micellization.[1]

Sorbic Acid and its Salts (e.g., Potassium Sorbate)

Sorbic acid is a naturally occurring organic compound with well-established antimicrobial properties.

  • Mechanism of Action: Sorbic acid's primary mode of action is the inhibition of microbial enzymes, particularly dehydrogenases, which disrupts the metabolism of microorganisms.[2]

  • Antimicrobial Spectrum and Efficacy: It is highly effective against molds and yeasts, and to a lesser extent, bacteria.[2]

  • pH Stability and Formulation Considerations: Similar to benzoic acid, sorbic acid's efficacy is pH-dependent, with optimal activity in acidic conditions (up to pH 6.5).[4] Its salts, like potassium sorbate, are more water-soluble and are often preferred in formulations. Sorbic acid can be susceptible to oxidation and may require the inclusion of an antioxidant in the formulation.

Benzyl Alcohol

Benzyl alcohol is an aromatic alcohol used as a preservative in a wide range of pharmaceutical formulations, particularly in injectable and parenteral products.

  • Mechanism of Action: Benzyl alcohol acts by disrupting the microbial cell membrane, leading to increased membrane fluidity and reduced structural stability.[3]

  • Antimicrobial Spectrum and Efficacy: It exhibits broad-spectrum activity against bacteria and some fungi.[3]

  • pH Stability and Formulation Considerations: Benzyl alcohol is most effective in acidic conditions (below pH 5) and its efficacy diminishes significantly above pH 8.[3] A notable safety concern is the risk of "gasping syndrome" in neonates, which has led to restrictions on its use in this patient population.[3]

Phenoxyethanol

Phenoxyethanol has gained popularity as a preservative in recent years, especially in topical and cosmetic formulations, often as an alternative to parabens.

  • Mechanism of Action: It is believed to uncouple oxidative phosphorylation from the respiratory chain by translocating protons across the microbial membrane and inhibiting malate dehydrogenase.[3]

  • Antimicrobial Spectrum and Efficacy: Phenoxyethanol has a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts.[3]

  • pH Stability and Formulation Considerations: A key advantage of phenoxyethanol is its efficacy over a wide pH range (3 to 10).[3] It is generally considered to be a well-tolerated and safe preservative at typical use concentrations.

Quantitative Comparison of Preservative Alternatives

To facilitate a direct comparison, the following table summarizes key quantitative data for the discussed preservatives. It is important to note that Minimum Inhibitory Concentration (MIC) values can vary depending on the specific microbial strain, test method, and formulation matrix.

PreservativeTypical Use Concentration (%)Optimal pH Range
Benzoic Acid 0.1 - 0.22.5 - 4.5
Sorbic Acid 0.1 - 0.2< 6.5
Methylparaben 0.254 - 8
Propylparaben 0.05 - 0.254 - 8
Benzyl Alcohol 0.5 - 10< 5
Phenoxyethanol 0.5 - 1.03 - 10
Sodium Benzoate 0.1 - 0.2< 5
Potassium Sorbate 0.1 - 0.2< 6.5

Experimental Validation: The Antimicrobial Effectiveness Test (AET)

The true measure of a preservative's efficacy lies in its performance within the final drug product. The United States Pharmacopeia (USP) General Chapter <51> "Antimicrobial Effectiveness Testing" (AET) is the standard method for evaluating the performance of a preservative system. This test is a self-validating system that challenges the formulation with a high concentration of specific microorganisms to assess the preservative's ability to reduce the microbial population over time.

Detailed Step-by-Step AET Protocol (Based on USP <51>)

1. Preparation of Microbial Inocula:

  • Rationale: To ensure a robust and reproducible challenge, standardized cultures of specific microorganisms are used. The USP recommends a panel of five organisms: Candida albicans (ATCC No. 10231), Aspergillus brasiliensis (ATCC No. 16404), Escherichia coli (ATCC No. 8739), Pseudomonas aeruginosa (ATCC No. 9027), and Staphylococcus aureus (ATCC No. 6538).

  • Procedure:

    • Culture the yeast and bacteria on a suitable solid agar medium (e.g., Soybean-Casein Digest Agar) and the mold on a suitable agar medium (e.g., Potato Dextrose Agar).

    • Incubate the cultures at the appropriate temperature and duration to achieve robust growth.

    • Harvest the microorganisms from the agar surface using a sterile saline solution. For A. brasiliensis, a sterile saline solution containing 0.05% w/v of polysorbate 80 can be used to aid in spore suspension.

    • Adjust the concentration of each microbial suspension with sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of the Product:

  • Rationale: The product is challenged with a high concentration of microorganisms to simulate a significant contamination event.

  • Procedure:

    • Dispense the product into five separate, sterile containers.

    • Inoculate each container with one of the five prepared microbial suspensions.

    • The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

    • The final concentration of microorganisms in the inoculated product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

    • Thoroughly mix the inoculated product to ensure a uniform distribution of the microorganisms.

3. Incubation and Sampling:

  • Rationale: The inoculated product is incubated under controlled conditions, and samples are taken at specific time points to monitor the reduction in the microbial population.

  • Procedure:

    • Incubate the inoculated containers at 22.5 ± 2.5 °C.

    • Withdraw samples from each container at 7, 14, and 28 days.

4. Enumeration of Microorganisms:

  • Rationale: The number of viable microorganisms in each sample is determined to assess the preservative's effectiveness.

  • Procedure:

    • Perform plate counts on the samples using a suitable agar medium.

    • It is crucial to validate that the chosen enumeration method is not inhibited by the preservative in the product. This may involve the use of neutralizing agents in the diluents or agar media.

5. Interpretation of Results:

  • Rationale: The log reduction in the microbial population from the initial count is calculated for each time point and compared against the acceptance criteria outlined in USP <51> for the specific product category.

  • Acceptance Criteria (General):

    • Bacteria: A not less than 1.0 log reduction from the initial count at 7 days, a not less than 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

    • Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days.

Visualizing the Decision-Making Process and Mechanisms

To further aid in the selection and understanding of preservative systems, the following diagrams illustrate key concepts.

Preservative_Selection_Workflow start Define Formulation Requirements (Dosage Form, pH, API, Excipients) compatibility Assess Physicochemical Compatibility (API & Excipient Interactions) start->compatibility ph_range Determine Optimal pH Range for Antimicrobial Efficacy compatibility->ph_range spectrum Evaluate Required Antimicrobial Spectrum ph_range->spectrum regulatory Review Regulatory & Safety Constraints (e.g., Patient Population) spectrum->regulatory selection Select Candidate Preservative(s) regulatory->selection aet Perform Antimicrobial Effectiveness Test (AET) - USP <51> selection->aet pass Pass aet->pass fail Fail aet->fail final Final Preservative System Selection pass->final optimize Optimize Concentration or Consider Preservative Blends fail->optimize optimize->selection

Caption: Workflow for selecting a suitable preservative system.

Preservative_Mechanism cluster_preservative Preservative Action cluster_microbe Microbial Cell preservative Preservative Molecule membrane Cell Membrane (Lipid Bilayer) preservative->membrane Interacts with enzymes Essential Enzymes preservative->enzymes Inhibits dna DNA/RNA preservative->dna Can affect disruption Membrane Disruption (e.g., Parabens, Benzyl Alcohol) membrane->disruption inhibition Enzyme Inhibition (e.g., Sorbic Acid) enzymes->inhibition damage Intracellular Damage dna->damage

Caption: General mechanisms of antimicrobial preservative action.

Conclusion and Future Perspectives

The selection of a preservative is a multifaceted process that requires a deep understanding of the formulation's physicochemical properties, the preservative's antimicrobial profile, and regulatory requirements. While benzoic acid remains a useful preservative in specific applications, the alternatives discussed in this guide offer greater flexibility in terms of pH range, antimicrobial spectrum, and compatibility. The trend towards using preservative blends to achieve synergistic effects and the exploration of natural alternatives are promising areas of future research.[3] Ultimately, rigorous experimental validation through methods like the Antimicrobial Effectiveness Test is indispensable to ensure the final product is both safe and effective for the patient. Good Manufacturing Practices (GMP) should never be replaced by the use of preservatives.[5]

References

  • Different Preservatives And Concentration Dosage For Pharmaceutical Liquid Preparation. (n.d.). LFA Machines. Retrieved January 29, 2024, from [Link]

  • Antimicrobial / Preservative Efficacy / Effectiveness Testing Laboratories. (n.d.). Accugen Labs. Retrieved January 29, 2024, from [Link]

  • Comparison of automated and traditional minimum inhibitory concentration procedures for microbiological cosmetic preservatives. (1995). Journal of the Society of Cosmetic Chemists. Retrieved January 29, 2024, from [Link]

  • Vu, N., & Kupiec, T. C. (2009). Quality Control Analytical Methods: The Essentials of United States Pharmacopeia Chapter <51> Antimicrobial Effectiveness Test. International Journal of Pharmaceutical Compounding.
  • Preservative Efficacy Testing: USP 51 Vs. PCPC. (n.d.). Consumer Product Testing Company. Retrieved January 29, 2024, from [Link]

  • Stroppel, L., et al. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceutics. Retrieved January 29, 2024, from [Link]

  • A Review On: Preservatives Used in Pharmaceuticals and Impacts on Health. (2022). IRE Journals. Retrieved January 29, 2024, from [Link]

  • A Review: Preservations of Pharmaceutical Products. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved January 29, 2024, from [Link]

  • Development of the Antimicrobial Effectiveness Test as USP Chapter <51>. (2002). PDA Journal of Pharmaceutical Science and Technology.
  • Antimicrobial Preservatives Part One: Choosing a Preservative System. (2012). Public Health and Medical Professionals for Transparency. Retrieved January 29, 2024, from [Link]

  • Stability Study of a New Compounded Medicine for the Treatment of Oral Mucositis. (2026). MDPI. Retrieved January 29, 2024, from [Link]

  • CPG Sec 562.600 Preservatives; Use in Nonstandardized Foods; Label Declaration. (2023). FDA. Retrieved January 29, 2024, from [Link]

  • Effect of Preservative in the Physicochemical Stability of Cosmetic Products Based on Natural Resources from Costa Rican Flora. (2026).
  • 5.1.3.
  • A Survey of Preservatives Used in Cosmetic Products. (2024). MDPI. Retrieved January 29, 2024, from [Link]

  • Preservatives in liquid pharmaceutical preparations. (2025).
  • SOP for Antimicrobial Effectiveness Testing. (n.d.). Pharmaguideline. Retrieved January 29, 2024, from [Link]

  • Antimicrobial preservative use in parenteral products: Past and present. (2025).
  • <51> ANTIMICROBIAL EFFECTIVENESS TESTING. (2012). USP.
  • Polyphenols: Natural Preservatives with Promising Applications in Food, Cosmetics and Pharma Industries; Problems and Toxicity Associated with Synthetic Preservatives; Impact of Misleading Advertisements. (2022). PMC. Retrieved January 29, 2024, from [Link]

  • Synergistic preservative compositions. (2016). Google Patents.
  • Cosmetics Preservation: A Review on Present Strategies. (2018). PMC. Retrieved January 29, 2024, from [Link]

  • Understanding Pharmaceutical Preservatives. (2023). Fagron Academy. Retrieved January 29, 2024, from [Link]

  • 21 CFR Part 182 Subpart D -- Chemical Preservatives. (n.d.). eCFR. Retrieved January 29, 2024, from [Link]

  • Optimization of preservatives in a topical formulation using experimental design. (2009).
  • 5.1.3. Efficacy of antimicrobial preservation (EP 5.0). (n.d.). Slideshare. Retrieved January 29, 2024, from [Link]

  • Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. (2022). MDPI. Retrieved January 29, 2024, from [Link]

  • Antimicrobial preservative use in parenteral products: past and present. (2007). PubMed. Retrieved January 29, 2024, from [Link]

  • A Study on the Antimicrobial Synergies of Alternative Preservatives and Chelating Agents. (2025).
  • Testing for Adequate Antimicrobial Preservation of Medicinal Products - Preservative Efficacy Test – European Pharmacopoeia 5.1.3. (2023). BAV-Institut. Retrieved January 29, 2024, from [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001). FDA. Retrieved January 29, 2024, from [Link]

  • Antimicrobial Preservatives Part One: Choosing a Preservative System Antimicrobial Preservatives Part Two: Choosing a Preservative. (2012). Semantic Scholar. Retrieved January 29, 2024, from [Link]

Sources

Comparative Guide: Electronic and Steric Modulation of Substituted Benzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science, the benzoic acid moiety serves as a critical pharmacophore and building block. Its reactivity profile is not static; it is tunable through the strategic placement of substituents. This guide provides a comparative analysis of substituted benzoic acids, focusing on how electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter acidity (pKa) and nucleophilic susceptibility. We utilize the Hammett Linear Free Energy Relationship (LFER) as the theoretical anchor, supported by experimental protocols for validating these physicochemical properties.

Theoretical Framework: The Hammett Relationship

To predict reactivity, one must quantify the electronic influence of a substituent. The Hammett equation is the industry standard for this analysis in meta- and para-substituted systems.



  • 
     (Sigma):  The substituent constant. Positive values indicate EWGs (stabilizing negative charge); negative values indicate EDGs.
    
  • 
     (Rho):  The reaction constant. It measures the sensitivity of the reaction to electronic effects.
    
Visualizing Electronic Effects

The following diagram illustrates how substituents modify the reaction coordinate, specifically stabilizing or destabilizing the transition state during ionization or nucleophilic attack.

Hammett_Mechanism cluster_inputs Substituent Class cluster_mechanism Mechanistic Impact EWG Electron Withdrawing (-NO2, -Cl, -CF3) Induction Inductive Effect (Through Sigma Bonds) EWG->Induction Withdraws e- Resonance Resonance Effect (Through Pi System) EWG->Resonance Accepts e- EDG Electron Donating (-OMe, -NH2, -CH3) EDG->Induction Donates e- EDG->Resonance Donates e- Carboxylate Carboxylate Anion Stability Induction->Carboxylate Resonance->Carboxylate Outcome Acidity (pKa) & Reactivity Profile Carboxylate->Outcome Determines

Figure 1: Mechanistic flow of electronic effects on Benzoic Acid reactivity. EWGs disperse negative charge, stabilizing the conjugate base.

Comparative Analysis: Acidity and pKa Values

The pKa is the fundamental metric of reactivity for benzoic acids. It dictates solubility at physiological pH and the leaving group ability of the benzoate in substitution reactions.

The Comparison Matrix

The table below aggregates experimental pKa values (in water at 25°C) demonstrating the shift from the unsubstituted benchmark.

SubstituentPositionElectronic EffectHammett

pKa (approx)Relative Acidity
-NO₂ (Nitro) ParaStrong EWG (Induction + Resonance)+0.783.44Very High
-Cl (Chloro) ParaModerate EWG (Induction > Resonance)+0.233.99High
-H (Hydrogen) -Benchmark0.004.20Baseline
-OCH₃ (Methoxy) ParaEDG (Resonance > Induction)-0.274.47Low
-OH (Hydroxy) ParaStrong EDG (Resonance)-0.374.58Very Low
-NO₂ (Nitro) Ortho Steric + Strong EWGN/A*2.17Extremely High

> Note: Hammett


 values do not apply strictly to ortho positions due to the "Ortho Effect" (steric inhibition of resonance and direct field effects).
Key Insights for Researchers
  • The Ortho Effect: Note the drastic drop in pKa for o-nitrobenzoic acid (2.17) compared to p-nitrobenzoic acid (3.44). In drug design, placing a substituent ortho to the carboxyl group is the most potent method to increase acidity and steric hindrance simultaneously, often used to prevent metabolic hydrolysis of ester derivatives.

  • Halogen Anomaly: While halogens are electronegative (inductive withdrawal), they have lone pairs that can donate electrons (resonance). In benzoic acids, the inductive withdrawal dominates, making chlorobenzoic acids stronger acids than unsubstituted benzoic acid.

Comparative Reactivity: Nucleophilic Acyl Substitution

Beyond simple ionization, the nature of the substituent dictates the rate of reaction at the carbonyl carbon (e.g., esterification or amidation).

Reaction: Alkaline Hydrolysis of Ethyl Benzoates

Context: This models the metabolic stability of prodrugs.

  • Mechanism: Rate-limiting attack of

    
     on the carbonyl carbon.
    
  • Trend: Electron-deficient carbonyls react faster.

SubstituentEffect on CarbonylRelative Rate (

)
Interpretation
p-NO₂ Highly Electrophilic~100x fasterRapidly metabolized/hydrolyzed.
p-Cl Moderately Electrophilic~4x fasterModerate stability.
Unsubstituted Neutral1.0 (Ref)Standard stability.
p-OCH₃ Electron Rich~0.2x slowerHigh metabolic stability; extended half-life.

Experimental Protocols

To ensure reproducibility in comparing these derivatives, the following self-validating protocols are recommended.

Protocol A: High-Precision Potentiometric pKa Determination

Objective: Determine thermodynamic pKa values with <0.02 unit error.

  • Preparation: Prepare a 0.01 M solution of the substituted benzoic acid in degassed water (or 50% MeOH/Water if insoluble, then extrapolate).

  • System Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at a controlled temperature (25°C ± 0.1°C).

  • Titration:

    • Titrate with 0.1 M carbonate-free NaOH standardized against KHP (Potassium Hydrogen Phthalate).

    • Add titrant in 0.05 mL increments.

  • Data Processing: Plot pH vs. Volume. Use the Gran Plot method (linearization of the titration curve) to determine the equivalence point precisely, rather than simple derivative methods, to minimize endpoint error.

  • Validation: The pKa is the pH at half-equivalence. Repeat n=3. Standard deviation must be <0.05.

Protocol B: Kinetic Analysis of Esterification (UV-Vis Monitoring)

Objective: Compare reactivity rates (


) of substituted benzoic acids with methanol.

Workflow Diagram:

Kinetic_Protocol cluster_prep Preparation Phase cluster_measure Measurement Phase start Start: Reactant Prep sol_A Solution A: Substituted Benzoic Acid in Methanol (Excess) start->sol_A sol_B Solution B: Catalyst (H2SO4) Standardized start->sol_B temp Thermostat Equil. (25°C or 60°C) sol_A->temp sol_B->temp mix Rapid Mixing (t=0) temp->mix sample Aliquot Sampling Every 5-10 mins mix->sample quench Quench (Cold Water/Base) sample->quench analysis HPLC or UV-Vis (Track Disappearance of Acid) quench->analysis analysis->sample Loop until >90% conv calc Data Analysis: Plot ln[Conc] vs Time analysis->calc result Calculate k_obs Compare to k_unsubstituted calc->result

Figure 2: Kinetic workflow for determining pseudo-first-order rate constants.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • NIST Chemistry WebBook. (2023). Benzoic Acid and Derivatives: Thermochemical Data. National Institute of Standards and Technology.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. (Chapter 3: Structural Effects on Stability and Reactivity).

  • DiPippy, J. F. J., & Williams, F. R. (1934). Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society.

Comparative Guide: Efficacy of Chiral Resolving Agents in Diastereomeric Salt Crystallization

[1]

Executive Summary

In the high-stakes arena of pharmaceutical development, the separation of enantiomers remains a critical bottleneck.[1][2][3] While chiral chromatography (HPLC/SFC) dominates analytical and small-scale purification, Diastereomeric Salt Crystallization (DSC) remains the industrial gold standard for multi-kilogram to ton-scale manufacturing due to its scalability and cost-efficiency.

This guide provides an authoritative technical comparison of the most prevalent chiral resolving agents—Tartaric Acid derivatives, Mandelic Acid, and Camphorsulfonic Acid (CSA) . Moving beyond simple lists, we analyze the mechanistic efficacy of these agents, introducing advanced methodologies like the Dutch Resolution and the Pope-Peachey method to overcome the limitations of classical trial-and-error screening.

Part 1: The Landscape of Resolving Agents

The choice of a resolving agent is not merely about matching an acid to a base; it is an engineering decision governed by pKa matching , molecular rigidity , and lattice energy .

Classification of Agents
  • The Classics (Natural): Tartaric acid, Malic acid, Mandelic acid. Inexpensive, readily available, but limited structural diversity.

  • The Synthetics (Designer): O,O'-Dibenzoyl-tartaric acid (DBTA), Ditoluoyl-tartaric acid (DTTA). These offer "tunable" steric bulk to facilitate crystal packing.[2]

  • The Strong Acids: Camphor-10-sulfonic acid (CSA).[3][4] Essential for resolving weak bases (e.g., amino acids, anilines) where carboxylic acids fail to protonate.

Part 2: Comparative Efficacy Analysis

The following analysis compares agents based on Resolvability (S-factor) , Robustness , and Industrial Viability .

Table 1: Comparative Performance Matrix
FeatureTartaric Acid (Natural) O,O'-Dibenzoyl-Tartaric Acid (DBTA) Mandelic Acid Camphorsulfonic Acid (CSA)
Primary Target Primary/Secondary AminesSterically hindered AminesGeneral AminesWeak Bases, Amino Acids
Acidity (pKa) ~2.98 (Moderate)~3.0 (Moderate)~3.4 (Weak)~1.2 (Strong)
Resolving Power High for simple structuresVery High (Rigid structure enhances lattice differentiation)Moderate to HighHigh (Bulky anion aids packing)
Cost Efficiency Excellent (Commodity chemical)Moderate (Synthetic derivative)GoodLow (Expensive, requires recycling)
Recyclability Difficult (Water soluble)Excellent (Extractable into organics)GoodExcellent
Key Limitation Forms "syrups" easily; salts often too soluble in water.Requires organic solvents; higher cost.Less effective for weak bases.High molecular weight reduces mass efficiency.
Technical Insight: Why DBTA Outperforms Tartaric Acid

While L-Tartaric acid is the cheapest option, it often fails because its salts are highly water-soluble and prone to forming oils (solvated melts) rather than defined crystals.

  • The DBTA Advantage: Acylation of the hydroxyl groups in tartaric acid (creating DBTA) removes hydrogen bond donors, making the molecule more hydrophobic. This forces the diastereomeric salt to crystallize from organic solvents (e.g., MeOH, Acetone), where solubility differences between the

    
     and 
    
    
    salts are often more pronounced than in water.

Part 3: Advanced Methodologies

To maximize efficacy, researchers must move beyond "Classical Resolution" (1:1 stoichiometry) and employ kinetic and thermodynamic optimization strategies.

The Pope-Peachey Method
  • Concept: Use 0.5 equivalents of the expensive chiral resolving agent and 0.5 equivalents of a cheap achiral acid (e.g., HCl or H₂SO₄).

  • Mechanism: The chiral agent preferentially reacts with the "matched" enantiomer to form the insoluble salt. The "mismatched" enantiomer remains in solution as the soluble achiral salt.

  • Benefit: Reduces cost by 50% and often improves enantiomeric excess (

    
    ) by preventing the co-crystallization of the "wrong" diastereomer.
    
The Dutch Resolution (Family Approach)

Developed by Vries et al., this method addresses the "nucleation inhibition" problem where impurities prevent crystallization.

  • Protocol: Instead of using one pure resolving agent (e.g., pure DBTA), use a mixture of structurally related agents (e.g., 90% DBTA + 10% DTTA).

  • Efficacy: The mixture disrupts the formation of the more soluble diastereomer (keeping it in solution) while allowing the less soluble diastereomer to crystallize rapidly.[2] This relies on the principle that impurities (the minor agent) suppress the nucleation of the metastable phase.

Part 4: Visualization of Workflows

Diagram 1: Strategic Selection of Resolving Agents

This decision matrix guides the initial selection based on substrate properties.

AgentSelectionStartStart: Racemic SubstrateCheckTypeIdentify Functional GroupStart->CheckTypeIsBaseBase (Amine)CheckType->IsBaseContains NitrogenIsAcidAcid (Carboxylic)CheckType->IsAcidContains -COOHCheckBaseStrengthCheck Basicity (pKa)IsBase->CheckBaseStrengthSelectBaseAgentUse Chiral Base:1. Phenylethylamine2. Quinine/BrucineIsAcid->SelectBaseAgentStrongBaseStrong Base(Primary/Sec Amine)CheckBaseStrength->StrongBasepKa > 8WeakBaseWeak Base(Aniline/Amino Acid)CheckBaseStrength->WeakBasepKa < 6SelectTartaric1. Try L-Tartaric Acid2. Try Mandelic AcidStrongBase->SelectTartaricSelectCSAUse Camphorsulfonic Acid (CSA)(Requires Strong Acid)WeakBase->SelectCSAOptimizationOptimization Phase:Switch to DBTA/DTTA if oils formSelectTartaric->Optimization

Caption: Decision matrix for selecting the initial chiral resolving agent based on substrate basicity and acidity.

Diagram 2: The Dutch Resolution Workflow

Visualizing the "Family Approach" to overcome non-crystallizing substrates.

DutchResolutionInputRacemic Mixture(Difficult to Crystallize)ClassicClassical Approach:Single Agent (e.g., Agent A)Input->ClassicDutchDutch Resolution:Family Mix (Agent A + B + C)Input->DutchResultClassicResult:Oiling / No Precipitate(Nucleation Inhibited)Classic->ResultClassicResultDutchResult:Rapid Crystallization(Synergistic Nucleation)Dutch->ResultDutchMechanismMechanism:Solid Solution Formation& Nucleation InhibitionResultDutch->MechanismExplains

Caption: Comparison of Classical vs. Dutch Resolution workflows for difficult substrates.

Part 5: Strategic Screening Protocol (Self-Validating)

To ensure scientific integrity, this protocol includes a mandatory "Recrystallization Check" to distinguish between kinetic entrapment and true thermodynamic resolution.

Step 1: The Solubility Screen
  • Prepare 0.1 mmol of racemate in 5 different solvents (Water, Methanol, Ethanol, Acetone, Ethyl Acetate).

  • Add 1.0 equivalent of the resolving agent (e.g., L-Tartaric Acid).

  • Heat to reflux to dissolve.

  • Cool slowly to 20°C.

    • Success: Crystals form.[5]

    • Failure: Solution remains clear or forms oil.

Step 2: The "Double-Check" (Validation)

Do not trust the first crop of crystals. It often contains the racemate (kinetic precipitation).

  • Filter the crystals.

  • Crucial Step: Take a small sample, redissolve it, and measure Optical Rotation

    
     or analyze via Chiral HPLC.
    
  • If

    
    , the system is likely forming a double salt  (racemic compound) rather than a diastereomeric salt. Discard this agent. 
    
  • If

    
    , proceed to recrystallization.
    
Step 3: Yield & S-Factor Calculation

Calculate the S-factor (Resolvability) to objectively compare agents:

  • An

    
    -factor of 1.0  is perfect (50% yield of 100% pure enantiomer).
    
  • An

    
    -factor < 0.2  indicates an inefficient system.
    

References

  • Vries, T. et al. (1998). The Family Approach to the Resolution of Racemates (Dutch Resolution).[6][7] Angewandte Chemie International Edition.

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[1][2][3][8][9] Wiley-Interscience. (The foundational text on chiral resolution thermodynamics).

  • Fogassy, E. et al. (2006). Optical resolution methods.[2] Organic Process Research & Development.

  • Kozma, D. (2001).
  • Faigl, F. et al. (2010). Separation of enantiomers by crystallization.[1][2][7] Tetrahedron: Asymmetry.[1][3][4][5][10][11]

Safety Operating Guide

Operational Guide: Disposal and Handling of 3-(1-Carboxyethyl)benzoic Acid

[1][2][3][4]

Executive Safety Summary

Immediate Action Required: Treat 3-(1-Carboxyethyl)benzoic acid not merely as a weak organic acid, but as a pharmaceutical intermediate of potentially unknown potency .[1][2][3] While standard Safety Data Sheets (SDS) classify it as an irritant (H315, H319, H335), its structural relationship to nonsteroidal anti-inflammatory drugs (NSAIDs) mandates containment protocols to prevent inadvertent pharmacological exposure or environmental release.[2]

Core Directive: Zero Discharge. Under no circumstances should this compound be neutralized and poured down the sanitary sewer. All waste streams must be captured for high-temperature incineration.[1][2]

Essential PPE & Engineering Controls
CategoryRequirementRationale
Respiratory Fume Hood (Primary) or N95/P100 RespiratorPrevents inhalation of fine particulates during weighing/transfer.[1][2][3][4]
Dermal Double Nitrile Gloves (0.11 mm min)Protects against permeation; standard latex is insufficient for benzoic acid derivatives.[1][3][4]
Ocular Chemical Splash GogglesPrevent corneal damage from acidic dust or splashes.[1][3][4]
Body Lab Coat (Buttoned), Closed-toe shoesStandard dermal barrier.[1][2][3][4]

Chemical Characterization & Waste Classification

Before disposal, valid identification is critical to prevent incompatible storage (e.g., storing with oxidizers).[2]

ParameterData
Chemical Name This compound
Synonyms Ketoprofen Impurity C; 3-Carboxy-α-methylbenzeneacetic acid
CAS Number 68432-95-1
Molecular Formula C₁₀H₁₀O₄
Acidity (pKa) ~4.07 (Predicted)
Physical State Off-white Solid
RCRA Status Non-listed (Not P or U), but regulated as Chemical Waste (Characteristic: Toxic/Irritant).[1][2][3][4][5]

Disposal Workflows (The "Self-Validating" Protocols)[1][2][3][4]

A. Solid Waste Stream (Primary Route)

Applicability: Expired stock, contaminated weighing papers, filter cakes.[2]

The Protocol:

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases in the waste bin to prevent exothermic reactions.

  • Containerization: Place solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Label clearly as "Hazardous Waste: Solid Organic Acid (this compound)."

  • Disposal Path: Seal and tag for High-Temperature Incineration .

B. Liquid Waste Stream (Solutions & Mother Liquors)

Applicability: HPLC waste, reaction solvents, cleaning rinsates.[2]

The Protocol:

  • Solvent Assessment:

    • Halogenated: If dissolved in DCM or Chloroform -> Halogenated Waste Carboy .[1][2]

    • Non-Halogenated: If dissolved in Methanol, DMSO, or Acetone -> Non-Halogenated Organic Waste .[2]

  • Aqueous Solutions: If the compound is in an aqueous buffer, do not drain dispose . Collect in a carboy labeled "Aqueous Waste with Trace Organics."

  • pH Check (Validation Step): Before capping the waste carboy, check the pH. If pH < 2, the waste is RCRA Corrosive.

    • Action: Slowly add dilute NaOH or Sodium Bicarbonate to raise pH to 5–9. This prevents corrosion of the waste drum during storage.

Emergency Contingency: Spill Cleanup

This protocol uses a "Self-Validating" neutralization step.[1][2] The cessation of effervescence (bubbling) confirms the hazard is neutralized.[2][4]

Step-by-Step Response:

  • Isolate: Mark the area. If the spill is dry powder, dampen a paper towel to place over it (prevents dust aerosolization).

  • Neutralize:

    • Prepare a slurry of Sodium Bicarbonate (NaHCO₃) and water.

    • Slowly pour over the spill.

    • Validation: Watch for bubbling (

      
       release). Continue adding bicarbonate until bubbling completely stops . This confirms the acid has been converted to its conjugate base salt.
      
  • Collect: Absorb the resulting slurry with vermiculite or clay absorbent.

  • Dispose: Scoop into a hazardous waste bag/pail. Label as "Spill Debris: Neutralized Organic Acid."

Visualized Decision Matrix

The following diagram illustrates the logical flow for waste stream selection, ensuring no step leads to an illegal drain disposal.

DisposalWorkflowStartWaste Generation: This compoundStateCheckDetermine Physical StateStart->StateCheckSpillSpill / AccidentStart->SpillSolidSolid Waste (Powder, Filter Paper)StateCheck->SolidLiquidLiquid Waste (Solutions)StateCheck->LiquidIncinerationFINAL DISPOSAL: High-Temp IncinerationSolid->IncinerationSolventCheckSolvent Type?Liquid->SolventCheckNeutralizeNeutralize with NaHCO3 (Wait for bubbles to stop)Spill->NeutralizeNeutralize->SolidAbsorb & ScoopHaloHalogenated Waste (DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Waste (MeOH, DMSO, Acetone)SolventCheck->NonHaloFlammablesAqueousAqueous SolutionSolventCheck->AqueousWater BasedHalo->IncinerationNonHalo->IncinerationAqueous->IncinerationNO DRAIN DISPOSAL

Figure 1: Decision matrix for waste stream segregation.[1][2][3][4] Note the convergence on Incineration for all streams to prevent environmental contamination.

Scientific Rationale & Compliance

Why Incineration? Benzoic acid derivatives are stable organic compounds. While simple neutralization (pH adjustment) renders them less corrosive, it does not destroy the carbon skeleton. Releasing pharmaceutical intermediates into wastewater systems contributes to Chemical Oxygen Demand (COD) and can interfere with municipal biological treatment plants. Furthermore, as a chiral intermediate (often used in Ketoprofen synthesis), its release constitutes a "Pharmaceutical in the Environment" (PIE) risk.[2]

Regulatory Grounding:

  • EPA RCRA (40 CFR 261): While not P-listed, the waste exhibits characteristics of toxicity and potential corrosivity (if acidic).[2] The "Cradle-to-Grave" responsibility mandates that the generator ensures ultimate destruction (incineration) rather than dilution.[1][2][4]

  • OSHA Lab Standard (29 CFR 1910.1450): Requires a Chemical Hygiene Plan that includes specific provisions for "Particularly Hazardous Substances" if the potency is unknown.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136473, this compound.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][2][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Ketoprofen Impurity C Reference Standard Safety Data Sheet. (Contextual reference for pharmaceutical impurity handling). Retrieved from [Link][1][2][4]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.